molecular formula C77H96ClF3N10O10S4 B607219 DT2216 CAS No. 2365172-42-3

DT2216

Número de catálogo: B607219
Número CAS: 2365172-42-3
Peso molecular: 1542.4 g/mol
Clave InChI: PXVFFBGSTYQHRO-REQIQPEASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bcl-XL Proteolysis Targeting Chimera DT2216 is an anti-apoptotic protein B-cell lymphoma-extra large (Bcl-XL) targeted protein degrader, using the proteolysis targeting chimera (PROTAC) technology, with potential pro-apoptotic, immunomodulating and antineoplastic activities. This compound is composed of a Bcl-XL ligand attached to a Von Hippel-Lindau (VHL) E3 ligase ligand. Upon administration of this compound, the Bcl-XL binding moiety specifically targets and binds to Bcl-XL which is expressed on tumor-infiltrating regulatory T-cells (Tregs) in the tumor microenvironment (TME) and cancer cells that are dependent on Bcl-XL for their survival, such as certain Bcl-XL-dependent T-cell malignancies. In turn, the VHL E3 ligase ligand is recruited to the endoplasmic reticulum (ER) and Bcl-XL is tagged by ubiquitin. This causes ubiquitination and proteasome-mediated degradation of Bcl-XL. The degradation of Bcl-XL leads to an inhibition of the anti-apoptotic activity of Bcl-XL and restores apoptotic processes in and causes depletion of Bcl-XL-expressing Tregs and Bcl-XL-dependent cancer cells. Reduction of Tregs may activate anti-tumor CD8-positive-mediated immune responses. This leads to the inhibition of tumor growth. Bcl-XL, a protein belonging to the Bcl-2 family, plays an important role in the negative regulation of apoptosis. Their expression in tumors is associated with increased Tregs survival. Tregs play a key role in cancer progression and tumor immunosuppression. Compared to other Bcl-XL inhibitors, this compound does not cause platelet toxicity as the VHL E3 ligase is not highly expressed in platelets.
DT-2216 is a Unknown drug with a maximum clinical trial phase of I and has 1 investigational indication.
Bcl-xL-specific degrade

Propiedades

IUPAC Name

(2S,4R)-1-[(2S)-2-[[7-[4-[(3R)-3-[4-[[4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H96ClF3N10O10S4/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95)/t51-,59+,61+,66-,71+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVFFBGSTYQHRO-REQIQPEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CCC(CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CC[C@H](CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H96ClF3N10O10S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1542.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365172-42-3
Record name DT-2216
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2365172423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DT-2216
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8JQ9V7JAJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

DT2216 PROTAC: A Technical Guide to Structure, Function, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of anti-apoptotic proteins from the BCL-2 family. BCL-XL is a key member of this family and a validated target for cancer therapy. However, the clinical development of BCL-XL inhibitors, such as Navitoclax (ABT-263), has been hampered by on-target dose-limiting thrombocytopenia, as platelets are highly dependent on BCL-XL for their survival. To overcome this limitation, a novel therapeutic strategy, Proteolysis Targeting Chimeras (PROTACs), has been employed. DT2216 is a first-in-class PROTAC designed to selectively degrade BCL-XL, demonstrating potent antitumor activity with a significantly improved safety profile. This technical guide provides a comprehensive overview of the structure, function, and preclinical evaluation of this compound.

Molecular Structure and Design of this compound

This compound is a bifunctional small molecule meticulously designed to hijack the cell's natural protein disposal system to eliminate BCL-XL. Its structure consists of three key components:

  • A BCL-XL Ligand: This "warhead" is derived from the BCL-2/BCL-XL inhibitor ABT-263 (Navitoclax).[1] A piperazine ring replaces the solvent-exposed morpholine ring of ABT-263 to allow for the attachment of a linker.[2]

  • A VHL E3 Ligase Ligand: This component recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system.[3]

  • An Optimized Linker: This chemical linker connects the BCL-XL and VHL ligands, and its length and composition are critical for the formation of a stable ternary complex between BCL-XL, this compound, and the VHL E3 ligase.[4]

The chemical formula of this compound is C77H96ClF3N10O10S4, and its molecular weight is 1542.4 g/mol .[5] A negative control compound, DT2216NC, has also been synthesized, which contains an inactive VHL ligand that cannot bind to the VHL E3 ligase, thus serving as a tool to confirm the PROTAC-dependent mechanism of action.[4]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a molecular bridge, bringing the target protein (BCL-XL) and the E3 ubiquitin ligase (VHL) into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BCL-XL. The polyubiquitinated BCL-XL is then recognized and degraded by the 26S proteasome, the cell's protein degradation machinery.[3][6]

A key innovation in the design of this compound is the choice of the VHL E3 ligase. Platelets, which are highly sensitive to BCL-XL inhibition, express minimal levels of VHL.[4][6] This differential expression of VHL between cancer cells and platelets is the basis for this compound's selective degradation of BCL-XL in tumor cells while sparing platelets, thereby mitigating the dose-limiting thrombocytopenia associated with previous BCL-XL inhibitors.[4][6]

The degradation of BCL-XL in cancer cells restores the apoptotic process. By removing this critical survival protein, pro-apoptotic proteins like BAK and BAX are unleashed, leading to caspase activation and programmed cell death.[7]

DT2216_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Ternary_Complex BCL-XL : this compound : VHL Ternary Complex This compound->Ternary_Complex Binds BCL_XL BCL-XL BCL_XL->Ternary_Complex Binds Apoptosis Apoptosis BCL_XL->Apoptosis Inhibits VHL VHL E3 Ligase VHL->Ternary_Complex Binds Poly_Ub_BCL_XL Poly-ubiquitinated BCL-XL Ternary_Complex->Poly_Ub_BCL_XL Poly-ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BCL_XL->Proteasome Recognition Degraded_BCL_XL Degraded BCL-XL Peptides Proteasome->Degraded_BCL_XL Degradation Degraded_BCL_XL->Apoptosis Leads to

Figure 1: Mechanism of action of this compound in cancer cells.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeEC50 (µM)DC50 (µM)BCL-XL Dependence
MOLT-4T-cell Acute Lymphoblastic Leukemia (T-ALL)0.052~0.01High
MyLaCutaneous T-cell Lymphoma (CTCL)<0.01-High
H146Small Cell Lung Cancer (SCLC)-~0.1High
SET2Post-MPN Acute Myeloid Leukemia (AML)-<1High
Primary post-MPN AML cellsAcute Myeloid Leukemia (AML)2.19 ± 1.64-High

EC50: Half-maximal effective concentration for cell viability inhibition. DC50: Half-maximal degradation concentration for BCL-XL protein. Data compiled from multiple sources.[7][8]

Table 2: In Vitro Toxicity of this compound in Human Platelets
CompoundEC50 (µM)
This compound>3
ABT-263 (Navitoclax)~0.2

Data indicates significantly lower toxicity of this compound to platelets compared to the non-degrader BCL-XL inhibitor ABT-263.

Table 3: Pharmacokinetic Parameters of this compound
SpeciesDoseRouteCmax (ng/mL)AUC0-∞ (ng·h/mL)T1/2 (h)
Human (Phase 1)0.04 mg/kgIV73886507.09
Human (Phase 1)0.4 mg/kgIV85907230012.8
Mouse2 mg/kgIV---
Mouse20 mg/kgIP---
Mouse20 mg/kgPO---

Cmax: Maximum plasma concentration. AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. T1/2: Half-life. Human data from a Phase 1 clinical trial.[6] Mouse data from preclinical studies.[1]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTS Reagent Addition: Prepare a mixture of MTS reagent and phenazine methosulfate (PMS) solution. Add 20 µL of the mixture to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 value using a non-linear regression analysis.

Protein Degradation Assay (Immunoblotting)

This protocol is used to quantify the degradation of BCL-XL protein following this compound treatment.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified duration (e.g., 16 or 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against BCL-XL overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the BCL-XL band intensity to the loading control. Calculate the DC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is used to assess the induction of apoptosis by this compound.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

DT2216_Signaling_Pathway This compound This compound Ternary_Complex Ternary Complex (BCL-XL-DT2216-VHL) This compound->Ternary_Complex BCL_XL BCL-XL BCL_XL->Ternary_Complex BAX_BAK BAX/BAK BCL_XL->BAX_BAK Inhibits VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->BCL_XL Degrades Mitochondria Mitochondria BAX_BAK->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: this compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Line Culture Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTS) Treatment->Viability_Assay Degradation_Assay Protein Degradation Assay (Immunoblot) Treatment->Degradation_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay EC50_DC50 Determine EC50 & DC50 Viability_Assay->EC50_DC50 Degradation_Assay->EC50_DC50 Xenograft_Model Tumor Xenograft Model (e.g., MOLT-4 in mice) EC50_DC50->Xenograft_Model Candidate for In Vivo Studies Dosing This compound Administration (e.g., i.p. or i.v.) Xenograft_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Toxicity_Monitoring Toxicity Assessment (e.g., Platelet Count) Dosing->Toxicity_Monitoring Efficacy_Analysis Tumor Growth Inhibition Analysis Tumor_Measurement->Efficacy_Analysis

Figure 3: A typical experimental workflow for evaluating this compound.

Conclusion

This compound represents a significant advancement in the development of BCL-XL targeted therapies. By leveraging PROTAC technology, it achieves potent and selective degradation of BCL-XL in cancer cells while sparing platelets, thereby overcoming the principal toxicity that has limited the clinical utility of previous BCL-XL inhibitors. The preclinical data strongly support its continued development, and ongoing clinical trials will further elucidate its therapeutic potential in a variety of malignancies. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its innovative design, mechanism of action, and robust preclinical validation.

References

The Molecular Blueprint of a Targeted Killer: How DT2216 Hijacks the VHL E3 Ligase to Annihilate BCL-XL

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, a novel class of drugs known as Proteolysis Targeting Chimeras (PROTACs) is demonstrating profound potential. Among them, DT2216 has emerged as a promising clinical-stage compound designed to selectively eliminate the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL), a key survival factor for many cancers. This technical guide delves into the core mechanism of this compound, detailing how it specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to trigger the degradation of BCL-XL, thereby offering a potent and safer therapeutic strategy.

The PROTAC Strategy: A Tripartite Alliance for Destruction

This compound is a bifunctional small molecule, meticulously engineered with three key components: a ligand that binds to the target protein (BCL-XL), a ligand for an E3 ubiquitin ligase (VHL), and a chemical linker that connects the two.[1][2] The underlying principle of its action is not to inhibit the target protein, but to tag it for destruction by the cell's own protein disposal machinery, the ubiquitin-proteasome system.[3][4]

The mechanism unfolds in a catalytic cycle:

  • Ternary Complex Formation: this compound acts as a molecular bridge, simultaneously binding to BCL-XL and the VHL E3 ligase. This crucial step brings the target protein and the E3 ligase into close proximity, forming a transient ternary complex (BCL-XL :: this compound :: VHL).[4][5]

  • Proximity-Induced Ubiquitination: Once the complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine residues on the surface of BCL-XL. Research has identified Lysine 87 (K87) as the key ubiquitination site on BCL-XL targeted by this process.[6][7]

  • Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures the ubiquitinated BCL-XL, unfolds it, and degrades it into small peptides.[8][9]

  • Recycling of this compound: After inducing degradation, this compound is released and can engage another BCL-XL protein and VHL ligase, repeating the cycle and acting in a sub-stoichiometric manner.[10]

A key innovation in the design of this compound is its ability to circumvent the on-target, dose-limiting thrombocytopenia (low platelet count) that plagued earlier BCL-XL inhibitors like navitoclax (ABT-263).[4][11] This is achieved by exploiting the differential expression of the VHL E3 ligase. Human platelets express minimal levels of VHL, rendering them insensitive to this compound's degradative action.[4][12][13] In contrast, many cancer cells express high levels of VHL, making them susceptible to this compound-mediated BCL-XL degradation.[9][12]

Quantitative Profile of this compound

The efficacy and selectivity of this compound are underpinned by its specific binding and degradation profiles.

Binding Affinities

This compound's BCL-XL binding moiety is derived from ABT-263, which is a dual inhibitor of BCL-XL and BCL-2.[5] However, the conjugation to the VHL ligand and linker modifies its binding profile. While it retains a high affinity for BCL-XL, its affinity for BCL-2 is reduced.[4] This altered affinity, combined with the stereochemical constraints of forming a stable ternary complex, contributes to its selectivity for degrading BCL-XL over BCL-2.[5][13][14]

CompoundTarget ProteinBinding Affinity (Ki)
This compound BCL-XLHigh (Specific values vary across studies)[15]
BCL-2Reduced compared to ABT-263[4][15]
BCL-WReduced compared to ABT-263[4][15]
ABT-263 BCL-XLHigh[4]
BCL-2High[4]
BCL-WHigh[4]
Degradation and Cytotoxicity

This compound induces potent degradation of BCL-XL in sensitive cancer cell lines, leading to apoptosis.

Cell LineCell TypeBCL-XL DC₅₀BCL-XL DₘₐₓCytotoxicity EC₅₀
MOLT-4 T-cell Acute Lymphoblastic Leukemia~0.01-0.1 µM[4]>90%[4]~0.052 µM (72h)[1]
MyLa T-cell LymphomaNot specifiedPotent degradation observed[13]5-280 nM[13]
H146 Small Cell Lung Cancer~0.1 µM (48h)[4][7]Potent degradation observed[4]Not specified
Human Platelets N/ANo significant degradation[4]N/ASignificantly less toxic than ABT-263[4]

DC₅₀: Concentration causing 50% degradation. Dₘₐₓ: Maximum degradation. EC₅₀: Concentration causing 50% reduction in cell viability.

Core Signaling and Experimental Validation

The mechanism of this compound has been validated through a series of rigorous experiments that confirm ternary complex formation, VHL-dependent ubiquitination, and selective protein degradation.

DT2216_Mechanism cluster_cell Cancer Cell This compound This compound Ternary_Complex BCL-XL :: this compound :: VHL Ternary Complex This compound->Ternary_Complex Binds BCL_XL BCL-XL (Target Protein) BCL_XL->Ternary_Complex Binds VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Recruited Ternary_Complex->this compound Releases Ub_BCL_XL Polyubiquitinated BCL-XL Ternary_Complex->Ub_BCL_XL Catalyzes Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_BCL_XL Proteasome 26S Proteasome Ub_BCL_XL->Proteasome Recognized & Targeted Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: this compound-mediated recruitment of VHL E3 ligase to BCL-XL for proteasomal degradation.

Experimental Protocols

3.1.1 Ternary Complex Formation Assay (AlphaLISA)

This in vitro assay quantifies the formation of the BCL-XL-DT2216-VHL complex.

  • Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that, when in close proximity (i.e., brought together by the ternary complex), generate a chemiluminescent signal.

  • Methodology:

    • Recombinant purified BCL-XL and VHL-ElonginB-ElonginC (VBC) complex proteins are used.

    • One protein (e.g., BCL-XL) is tagged with a biotin molecule, and the other (VBC complex) is tagged with an antibody-recognition tag (e.g., FLAG).

    • Streptavidin-coated donor beads and anti-FLAG antibody-coated acceptor beads are added to the reaction mixture containing the proteins and varying concentrations of this compound.

    • If this compound successfully forms the ternary complex, the donor and acceptor beads are brought into proximity.

    • Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent emission at 615 nm.

    • The intensity of the light signal is directly proportional to the amount of ternary complex formed.[4]

3.1.2 Co-Immunoprecipitation (Co-IP) for BCL-XL Ubiquitination

This cell-based assay is used to demonstrate that this compound induces the ubiquitination of BCL-XL.

CoIP_Workflow start HEK293T cells co-transfected with Flag-BCL-XL and HA-Ubiquitin treatment Treat cells with this compound (1 µM) and MG132 (10 µM) for 4h start->treatment lysis Lyse cells and collect protein extracts treatment->lysis ip Immunoprecipitation (IP) using anti-Flag affinity resin lysis->ip wash Wash resin to remove non-specific binders ip->wash elution Elute captured proteins (Flag-BCL-XL and associated proteins) wash->elution sds_page Separate proteins by SDS-PAGE elution->sds_page western Western Blot: Probe with anti-HA antibody sds_page->western result Detect high molecular weight smear (Polyubiquitinated BCL-XL) western->result

Caption: Experimental workflow for detecting this compound-induced BCL-XL ubiquitination via Co-IP.

  • Methodology:

    • Transfection: HEK293T cells are co-transfected with plasmids expressing Flag-tagged BCL-XL and HA-tagged ubiquitin.[7]

    • Treatment: Cells are treated with this compound to induce ternary complex formation and BCL-XL ubiquitination. A proteasome inhibitor (e.g., MG132) is co-administered to prevent the degradation of the ubiquitinated BCL-XL, allowing it to accumulate.[7][16]

    • Lysis: Cells are harvested and lysed to release cellular proteins.

    • Immunoprecipitation: The cell lysate is incubated with an anti-Flag antibody conjugated to beads. This selectively captures Flag-BCL-XL and any proteins bound to it.

    • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the captured protein complexes are then eluted.

    • Immunoblotting: The eluted proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-HA antibody to detect the presence of HA-tagged ubiquitin on the immunoprecipitated BCL-XL. A high-molecular-weight smear indicates polyubiquitination.[7]

3.1.3 VHL-Dependence and Competitive Inhibition Assays

To confirm the mechanism, experiments are performed to show that the degradation is dependent on VHL and can be blocked.

  • VHL-Null Cells: this compound has no effect on BCL-XL levels in VHL-null cell lines (e.g., 786-O renal cancer cells), proving the absolute requirement for the VHL E3 ligase.[4][17]

  • Competitive Blockade: Pre-treatment of cells with a high concentration of a VHL ligand (VHL-L) or a BCL-XL inhibitor (like ABT-263) prevents this compound from binding to its respective targets. This competitive inhibition blocks ternary complex formation and abrogates this compound-induced BCL-XL degradation.[4][16]

Conclusion

This compound exemplifies a rational and elegant approach to drug design. By coopting the cell's natural protein disposal system, it effectively induces the degradation of the cancer survival protein BCL-XL. The core of its mechanism is the formation of a ternary complex that brings BCL-XL into proximity with the VHL E3 ligase, leading to ubiquitination and subsequent proteasomal destruction. This strategy not only provides potent anti-tumor activity but also ingeniously overcomes the dose-limiting toxicities of previous inhibitors by leveraging the differential expression of the VHL E3 ligase between cancer cells and platelets. As this compound progresses through clinical trials, it stands as a testament to the transformative power of PROTAC technology in developing safer and more effective cancer therapies.

References

The Advent of DT2216: A Targeted Approach to BCL-XL Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma-extra large (BCL-XL) protein is a key regulator of apoptosis and a validated target in oncology. However, the clinical development of BCL-XL inhibitors has been hampered by on-target toxicity, specifically thrombocytopenia. DT2216, a novel Proteolysis Targeting Chimera (PROTAC), has emerged as a promising therapeutic strategy to overcome this limitation. This document provides an in-depth technical guide to the discovery, synthesis, and mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental processes.

Introduction: The Challenge of Targeting BCL-XL

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members, such as BCL-XL, prevent programmed cell death by sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[2][3] In many cancers, the overexpression of BCL-XL allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[4]

While the therapeutic potential of inhibiting BCL-XL is clear, direct inhibition with small molecules like Navitoclax (ABT-263) has been limited by dose-limiting thrombocytopenia.[4] This is due to the critical role of BCL-XL in platelet survival.[4] This significant side effect has spurred the development of alternative strategies to target BCL-XL in cancer cells while sparing platelets.

Discovery of this compound: A Selective BCL-XL Degrader

This compound was developed using PROTAC technology, a novel therapeutic modality that co-opts the cell's natural protein disposal system to eliminate target proteins.[5] PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[5]

The key innovation in the design of this compound was the selection of the von Hippel-Lindau (VHL) E3 ligase as the recruiting partner.[4] Platelets express very low levels of VHL, providing a mechanism for the selective degradation of BCL-XL in cancer cells, which typically express higher levels of VHL.[4] this compound is composed of a ligand for BCL-XL derived from ABT-263, an optimized linker, and a ligand for the VHL E3 ligase.[6]

PROTAC Discovery and Optimization Workflow

The discovery of this compound likely followed a systematic workflow common in PROTAC development. This involves the rational design and synthesis of a library of PROTAC molecules with varying linkers and attachment points, followed by screening for degradation efficiency and selectivity.

PROTAC_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Validation cluster_optimization Lead Optimization Target_Selection Target Selection (BCL-XL) Ligand_Design Ligand Design (BCL-XL & VHL) Target_Selection->Ligand_Design E3_Ligase_Selection E3 Ligase Selection (VHL) E3_Ligase_Selection->Ligand_Design Linker_Design Linker Optimization Ligand_Design->Linker_Design Synthesis Chemical Synthesis Linker_Design->Synthesis In_Vitro_Degradation In Vitro Degradation Assays Synthesis->In_Vitro_Degradation Cellular_Degradation Cellular Degradation Assays In_Vitro_Degradation->Cellular_Degradation Selectivity_Profiling Selectivity Profiling Cellular_Degradation->Selectivity_Profiling Functional_Assays Functional Assays (Apoptosis, Viability) Selectivity_Profiling->Functional_Assays In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Functional_Assays->In_Vivo_Efficacy Toxicity_Assessment Toxicity Assessment In_Vivo_Efficacy->Toxicity_Assessment PK_PD_Studies Pharmacokinetics/Pharmacodynamics Toxicity_Assessment->PK_PD_Studies Lead_Candidate Lead Candidate (this compound) PK_PD_Studies->Lead_Candidate

A generalized workflow for the discovery and optimization of a PROTAC, such as this compound.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of the BCL-XL ligand, the VHL ligand, and the linker, followed by their conjugation. While the detailed, step-by-step proprietary synthesis protocol is not fully public, published literature outlines the general synthetic strategy.[7] The process typically involves the synthesis of key intermediates and subsequent coupling reactions to assemble the final PROTAC molecule. For example, one synthetic route describes the synthesis of an ethyl 4-(4-((4-(azidomethyl)-4'-chloro-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate intermediate, which is then further modified and coupled to the VHL ligand and linker components.[7]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound exerts its anti-cancer effects by inducing the selective degradation of BCL-XL in cancer cells.[4]

DT2216_Mechanism_of_Action This compound This compound BCL_XL BCL-XL This compound->BCL_XL Binds VHL VHL E3 Ligase This compound->VHL Recruits Ternary_Complex Ternary Complex (this compound-BCL-XL-VHL) BCL_XL->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination of BCL-XL Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BCL-XL Degradation Proteasome->Degradation Apoptosis Apoptosis Induction Degradation->Apoptosis

This compound facilitates the formation of a ternary complex, leading to BCL-XL degradation and apoptosis.

The degradation of BCL-XL disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.

BCL_XL_Apoptosis_Pathway cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol BCL_XL BCL-XL BIM BIM BCL_XL->BIM Sequesters BAX_BAK BAX/BAK MOMP BAX_BAK->MOMP Forms pores Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds MOMP->Cytochrome_c Release This compound This compound This compound->BCL_XL Degrades Caspase9 Caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes BIM->BAX_BAK Activates

The degradation of BCL-XL by this compound initiates the apoptotic cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)DC50 (nM)Dmax (%)Citation(s)
MOLT-4T-cell Acute Lymphoblastic Leukemia0.0526390.8[4][8]
LoucyT-cell Acute Lymphoblastic Leukemia0.002--[9]
MyLaT-cell Lymphoma< 0.01--[10]
Human Platelets-> 3-26[4][8]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionCitation(s)
MOLT-4T-cell Acute Lymphoblastic Leukemia15 mg/kg, i.p.Significant reduction in tumor volume and weight[8]
MyLaT-cell Lymphoma10 mg/kg, q4d, i.p.Significant tumor growth inhibition and induced regression[10]
NCI-H146 (with ABT-199)Small Cell Lung Cancer-Synergistic tumor growth inhibition[8]
MDA-MB-231 (with docetaxel)Breast Cancer-Synergistic tumor growth inhibition[8]

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures and published studies involving this compound.[9][11]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blotting for BCL-XL Degradation

This protocol is based on standard western blotting procedures and details from this compound publications.[9][12]

  • Cell Lysis: Treat cells with the desired concentrations of this compound for the indicated times. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against BCL-XL (e.g., Cell Signaling Technology, 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry: Quantify the band intensities to determine the extent of BCL-XL degradation.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is a standard procedure for assessing apoptosis and is consistent with methods used in this compound research.[13]

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Mouse Xenograft Model

This protocol is a general guideline for establishing and using xenograft models to evaluate the in vivo efficacy of this compound.[8]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MOLT-4 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg, intraperitoneally) or vehicle control according to the desired dosing schedule.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for BCL-XL levels).

  • Data Analysis: Plot the tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of BCL-XL-targeted therapies. By leveraging PROTAC technology to induce the selective degradation of BCL-XL in cancer cells, this compound overcomes the dose-limiting thrombocytopenia associated with direct BCL-XL inhibitors. Preclinical data have demonstrated its potent anti-tumor activity, both as a single agent and in combination with other therapies, in a variety of cancer models.

Ongoing and future clinical trials will be crucial in determining the safety and efficacy of this compound in patients. Further research may also explore the potential of this compound in other BCL-XL-dependent malignancies and investigate potential mechanisms of resistance. The success of this compound could pave the way for the development of other tissue-selective PROTACs for a range of challenging therapeutic targets.

References

Preclinical Research on DT2216 in Solid Tumors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The B-cell lymphoma-extra large (BCL-XL) protein is a critical anti-apoptotic member of the BCL-2 family, frequently overexpressed in various solid tumors. Its role in promoting cancer cell survival and resistance to therapy makes it a compelling therapeutic target. However, the clinical development of BCL-XL inhibitors, such as navitoclax (ABT-263), has been consistently hindered by on-target, dose-limiting thrombocytopenia, as platelets are also dependent on BCL-XL for their survival.[1][2]

DT2216 is a first-in-class, rationally designed degrader of the BCL-XL protein. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional small molecule designed to overcome the limitations of traditional inhibitors.[1][3] By selectively inducing the degradation of BCL-XL in cancer cells while sparing platelets, this compound represents a promising therapeutic strategy for BCL-XL-dependent malignancies.[4] This whitepaper provides an in-depth technical overview of the preclinical research on this compound in solid tumors, detailing its mechanism of action, in vitro and in vivo efficacy, and synergistic potential in combination therapies.

Core Mechanism of Action

This compound is composed of a ligand that binds to BCL-XL and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This dual-binding action forms a ternary complex between BCL-XL, this compound, and the VHL E3 ligase. The proximity induced by this complex leads to the poly-ubiquitination of BCL-XL, marking it for degradation by the 26S proteasome.[1][5]

The key innovation of this compound lies in its platelet-sparing activity. Human platelets express minimal levels of the VHL E3 ligase.[1][4] Consequently, the formation of the ternary complex and subsequent degradation of BCL-XL is highly inefficient in platelets, mitigating the risk of thrombocytopenia that plagues conventional BCL-XL inhibitors.[2][6]

DT2216_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation This compound This compound BCLXL BCL-XL (Anti-apoptotic) This compound->BCLXL Binds VHL VHL E3 Ligase This compound->VHL Ternary [BCL-XL]–[this compound]–[VHL] Apoptosis Apoptosis BCLXL->Apoptosis Inhibits Proteasome 26S Proteasome Proteasome->BCLXL Degrades BCL-XL Proteasome->Apoptosis Promotes Ub Ubiquitin Ub->Proteasome Targeting for Degradation Ternary->Ub Poly-ubiquitination

Caption: Mechanism of Action of this compound in Cancer Cells.

Preclinical In Vitro Efficacy

This compound has demonstrated potent anti-cancer activity across a broad range of tumor cell lines in vitro.[1] Its efficacy is particularly pronounced in cell lines known to be dependent on BCL-XL for survival. The primary mechanism of cell death induced by this compound is apoptosis, confirmed by assays measuring caspase-3 activation and Annexin-V staining.[4][7]

Quantitative In Vitro Activity

The following table summarizes the half-maximal effective concentration (EC50) of this compound in various solid tumor cell lines.

Cell LineCancer TypeThis compound EC50 (nM)Reference
NCI-H146Small Cell Lung Cancer (SCLC)~100[4]
MyLaCutaneous T-Cell Lymphoma<100[8]
Various KRAS G12C-mutated NSCLC, CRC, PancreaticNot specified[7][9]

Note: Specific EC50 values for many solid tumor lines are found within graphical representations in the cited literature; the table reflects explicitly stated or closely estimated values.

Experimental Protocols

Cell Viability (MTS Assay)

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound, a vehicle control, and relevant comparators (e.g., navitoclax).

  • Incubation: Plates are incubated for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTS Reagent Addition: CellTiter 96® AQueous One Solution Reagent (MTS) is added to each well.

  • Incubation & Readout: Plates are incubated for 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of cell viability. EC50 values are calculated using non-linear regression analysis.[3][7]

Western Blotting for BCL-XL Degradation

  • Cell Lysis: Cells treated with this compound for various time points (e.g., 4, 8, 16, 24 hours) are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BCL-XL, VHL, and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][4]

Preclinical In Vivo Efficacy

This compound has demonstrated significant, dose-dependent antitumor activity in various solid tumor xenograft models.[1] As a monotherapy, it effectively inhibits tumor growth in BCL-XL-dependent cancers.[3] Crucially, these in vivo studies confirm the platelet-sparing nature of this compound, with treated animals showing significantly less thrombocytopenia compared to those treated with equimolar doses of navitoclax.[2][4]

Quantitative In Vivo Activity
Model TypeCancer TypeTreatment RegimenResultReference
MyLa XenograftCutaneous T-Cell LymphomaThis compound MonotherapyHighly effective tumor growth inhibition (TGI)[3]
MOLT-4 Xenograft (T-ALL Model)(Hematologic)This compound (10 mg/kg, i.p., BIW)81.6% TGI[4]
KRAS G12C Xenograft (H2122, H358)NSCLCThis compound + SotorasibSignificant improvement in TGI vs. monotherapy[7][9]
Experimental Protocols

Tumor Xenograft Model

  • Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or athymic nude) are subcutaneously injected with a suspension of cancer cells (e.g., 5-10 million cells in Matrigel).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Mice are randomized into treatment groups (e.g., vehicle, this compound, comparator drug, combination therapy). This compound is typically administered intravenously (IV) or intraperitoneally (IP) on a defined schedule (e.g., twice weekly).[4]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Pharmacodynamic Analysis: At the end of the study, tumors and blood samples may be collected to analyze BCL-XL degradation (via Western Blot or IHC) and platelet counts.[7]

  • Data Analysis: Tumor growth curves are plotted, and metrics such as Tumor Growth Inhibition (TGI) are calculated to determine efficacy.

InVivo_Workflow start Start cell_culture Cancer Cell Culture & Expansion start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomize Mice into Treatment Cohorts tumor_growth->randomization cohort_vehicle Vehicle Control randomization->cohort_vehicle Group 1 cohort_this compound This compound randomization->cohort_this compound Group 2 cohort_combo Combination Therapy randomization->cohort_combo Group 3 treatment Administer Treatment (e.g., IV, BIW) cohort_vehicle->treatment cohort_this compound->treatment cohort_combo->treatment monitoring Monitor Tumor Volume & Body Weight (2-3x/week) treatment->monitoring endpoint Study Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint endpoint->monitoring No analysis Tissue/Blood Collection & Pharmacodynamic Analysis endpoint->analysis Yes data_analysis Calculate TGI & Statistical Analysis analysis->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for In Vivo Xenograft Studies.

Synergy in Combination Therapies

While this compound shows promise as a monotherapy in certain contexts, its primary utility in solid tumors may be in combination with other anti-cancer agents to overcome or prevent drug resistance.[1] The degradation of BCL-XL can lower the apoptotic threshold, making cancer cells more susceptible to cytotoxic chemotherapy or targeted agents.

Combination with Sotorasib (KRAS G12C Inhibitor)

A significant area of preclinical investigation has been the combination of this compound with sotorasib, an inhibitor of the KRAS G12C mutation prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[7][9] While sotorasib can be effective, its activity is often cytostatic, and resistance can emerge. Preclinical studies have shown that this combination is highly synergistic.[7]

Mechanism of Synergy:

  • Sotorasib Action: Sotorasib inhibits the KRAS G12C oncoprotein, leading to the suppression of downstream signaling pathways (e.g., MAPK).

  • BIM Stabilization: Inhibition of the MAPK pathway leads to the stabilization and upregulation of the pro-apoptotic BH3-only protein, BIM.

  • BCL-XL Sequestration: However, the increased levels of BIM are often sequestered by the anti-apoptotic protein BCL-XL, preventing BIM from activating BAX/BAK and inducing apoptosis. This is a key resistance mechanism.

  • This compound Action: Co-treatment with this compound degrades BCL-XL, releasing the sotorasib-stabilized BIM.

  • Enhanced Apoptosis: The liberated BIM is then free to activate BAX/BAK, leading to mitochondrial outer membrane permeabilization and a strong apoptotic response.[7][9]

Synergy_Pathway cluster_pathway KRAS G12C Signaling & Apoptosis Pathway KRAS KRAS G12C MAPK MAPK Pathway KRAS->MAPK Activates BIM BIM (Pro-apoptotic) MAPK->BIM Promotes Degradation Sotorasib Sotorasib Sotorasib->KRAS Inhibits BAX_BAK BAX / BAK BIM->BAX_BAK Activates BCLXL BCL-XL (Anti-apoptotic) BCLXL->BIM Sequesters & Inhibits This compound This compound This compound->BCLXL Degrades Apoptosis Synergistic Apoptosis BAX_BAK->Apoptosis Induces

Caption: Synergistic Mechanism of this compound and Sotorasib.

Conclusion and Future Directions

The preclinical data for this compound robustly support its development as a novel anti-cancer agent for solid tumors. By effectively degrading BCL-XL via a VHL-mediated pathway, it achieves potent antitumor activity while circumventing the on-target thrombocytopenia that has limited the therapeutic window of BCL-XL inhibitors.[1][4] Its efficacy as a monotherapy in BCL-XL-dependent models and, more broadly, its strong synergistic potential with targeted agents like sotorasib, highlight its therapeutic promise.[3][7]

These compelling preclinical findings have led to clinical investigation. A first-in-human Phase 1 trial (NCT04886622) in patients with relapsed/refractory solid malignancies has established a recommended Phase 2 dose of 0.4 mg/kg IV twice weekly.[1][10] Ongoing and future studies will continue to explore this compound as a monotherapy and in rational combinations across a variety of solid tumors, aiming to translate its unique, safety-enhanced mechanism into meaningful clinical benefit for patients.

References

Investigating DT2216 in Hematological Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT2216 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to selectively target and degrade B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein frequently overexpressed in various hematological malignancies.[1][2] Overexpression of BCL-XL is a critical survival mechanism for cancer cells, contributing to tumor progression and resistance to conventional therapies.[3] While direct inhibition of BCL-XL has been a long-sought therapeutic strategy, the clinical development of BCL-XL inhibitors, such as navitoclax (ABT-263), has been hampered by on-target toxicity, particularly dose-limiting thrombocytopenia, due to the essential role of BCL-XL in platelet survival.[2][4]

This compound offers a novel approach to circumvent this limitation. As a PROTAC, it leverages the cell's own ubiquitin-proteasome system to induce the degradation of BCL-XL, rather than simply inhibiting its function.[5] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical development of this compound in the context of hematological malignancies, presenting key data and experimental methodologies for the scientific community.

Mechanism of Action: Targeted Degradation of BCL-XL

This compound is a bifunctional molecule comprising a ligand that binds to BCL-XL and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This dual binding induces the formation of a ternary complex between BCL-XL, this compound, and the VHL E3 ligase.[6] Once this complex is formed, the E3 ligase tags BCL-XL with ubiquitin molecules, marking it for degradation by the proteasome.[7] This targeted degradation leads to a rapid depletion of BCL-XL protein levels within cancer cells, thereby lowering the apoptotic threshold and inducing programmed cell death.[2][5]

A key advantage of this compound is its platelet-sparing activity. Platelets have minimal expression of the VHL E3 ligase, which prevents the formation of the ternary complex and subsequent BCL-XL degradation in these cells.[1][2] This selectivity allows for potent anti-tumor activity without the dose-limiting thrombocytopenia observed with traditional BCL-XL inhibitors.[8]

DT2216_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation This compound This compound BCL_XL BCL-XL This compound->BCL_XL Binds VHL VHL E3 Ligase This compound->VHL Proteasome Proteasome BCL_XL->Proteasome Degradation Apoptosis Apoptosis BCL_XL_DT2216_VHL BCL-XL :: this compound :: VHL Ub Ubiquitin Proteasome->Apoptosis Induces BCL_XL_DT2216_VHL->BCL_XL Ubiquitination

Figure 1: Mechanism of action of this compound in inducing BCL-XL degradation and apoptosis.

Preclinical Efficacy in Hematological Malignancies

This compound has demonstrated significant preclinical activity across a range of hematological malignancy models, including T-cell acute lymphoblastic leukemia (T-ALL), post-myeloproliferative neoplasm acute myeloid leukemia (post-MPN AML), and multiple myeloma.

In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various hematological cancer cell lines. The 50% inhibitory concentration (IC50) and 50% degradation concentration (DC50) values highlight its potency.

Cell LineHematological MalignancyIC50 (µM)DC50 (µM)Reference
MOLT-4T-cell Acute Lymphoblastic Leukemia (T-ALL)0.052-[9]
SET2 (parental)JAK2-mutant Acute Myeloid Leukemia (AML)1.6 ± 0.8-
SET2 (ruxolitinib-resistant)JAK2-mutant Acute Myeloid Leukemia (AML)5.4 ± 3.8-
JAK2-mutant iPSC-HSPCsJAK2-mutant Hematopoietic Stem and Progenitor Cells0.04-
CD34+ Primary Samples (n=6)Post-MPN Secondary AML (sAML)2.2 ± 1.6 (at 24h)-
T-ALL Cell Lines (various)T-cell Acute Lymphoblastic Leukemia (T-ALL)VariesCorrelates with IC50[1]

Note: IC50 and DC50 values can vary based on experimental conditions and duration of exposure.

In Vitro BCL-XL Degradation

Studies have confirmed the rapid and sustained degradation of BCL-XL in sensitive cell lines following treatment with this compound. Western blot analyses have shown a significant reduction in BCL-XL protein levels, often within hours of exposure, without affecting the levels of other BCL-2 family members like BCL-2 or MCL-1.[2][10]

In Vivo Antitumor Activity

In vivo studies using xenograft models of hematological malignancies have demonstrated the potent antitumor efficacy of this compound.

ModelHematological MalignancyTreatmentKey FindingsReference
MOLT-4 XenograftT-cell Acute Lymphoblastic Leukemia (T-ALL)This compound (15 mg/kg, weekly)More effective at suppressing tumor growth than navitoclax.[9]
SET2 XenograftJAK2-mutant Acute Myeloid Leukemia (AML)This compound (15 mg/kg, every 4 days)Reduced leukemic burden and extended survival.[2]
MyLa XenograftT-cell Lymphoma (TCL)This compoundHighly effective against xenografts without significant thrombocytopenia.[11]
TCL PDX ModelT-cell Lymphoma (TCL)This compound + ABT199Synergistically reduced disease burden and improved survival.[11]

Clinical Investigation of this compound

A first-in-human, Phase 1 clinical trial (NCT04886622) is currently evaluating the safety, pharmacokinetics, and clinical activity of this compound in patients with relapsed or refractory malignancies, including both solid tumors and hematological malignancies.[12]

Trial Design:

  • Phase: 1

  • Design: Open-label, dose-escalation, and cohort expansion.[4]

  • Population: Patients with relapsed/refractory solid tumors and hematological malignancies who have exhausted standard therapies.[12]

  • Intervention: this compound administered via intravenous infusion.

Preliminary Findings (from solid tumor patients):

  • Safety: The most common adverse event was transient thrombocytopenia, which was manageable and resolved without the need for platelet transfusions in most cases.[4]

  • Pharmacokinetics: this compound demonstrated a dose-proportional plasma exposure.[4]

  • Pharmacodynamics: Rapid and sustained degradation of BCL-XL has been observed in peripheral blood mononuclear cells of treated patients.[4]

While specific efficacy data for patients with hematological malignancies from this trial are not yet extensively published, the inclusion of this patient population is a critical step in evaluating the clinical potential of this compound for these diseases.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key experiments used in the investigation of this compound.

Cell Viability Assay (IC50 Determination) using CellTiter-Glo®

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[13]

  • Cell Seeding: Seed hematological cancer cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Add the diluted this compound to the wells. Include wells with vehicle (e.g., DMSO) as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression model.[14]

Western Blot Analysis for BCL-XL Degradation

This technique is used to detect and quantify the levels of specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound for the desired time points. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by size using electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BCL-XL overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the BCL-XL levels to the loading control.[1]

In Vivo Xenograft Model

Animal models are essential for evaluating the in vivo efficacy and safety of this compound.

  • Cell Implantation: Inject a suspension of human hematological cancer cells (e.g., 1 x 10^6 SET2 cells) intravenously into immunocompromised mice (e.g., NSG mice).[2]

  • Tumor Engraftment Monitoring: Monitor tumor engraftment and burden using methods such as bioluminescence imaging (for luciferase-expressing cells) or flow cytometry of peripheral blood.[2]

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg) via intraperitoneal or intravenous injection at a specified schedule (e.g., every 4 days).[2] The control group receives a vehicle solution.

  • Efficacy Assessment: Monitor tumor growth and animal survival over time. Tumor burden can be assessed by imaging or other relevant methods.

  • Pharmacodynamic Studies: At the end of the study, or at specific time points, tissues can be harvested to assess BCL-XL degradation by Western blot or immunohistochemistry.

  • Toxicity Assessment: Monitor the animals for signs of toxicity, including changes in body weight and complete blood counts to assess for thrombocytopenia.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Investigation Cell_Culture Hematological Cancer Cell Lines Viability_Assay Cell Viability Assay (IC50) Cell_Culture->Viability_Assay Western_Blot Western Blot (BCL-XL Degradation) Cell_Culture->Western_Blot Xenograft_Model Xenograft Model Establishment Viability_Assay->Xenograft_Model Informs Western_Blot->Xenograft_Model Treatment This compound Administration Xenograft_Model->Treatment Efficacy_Assessment Tumor Burden & Survival Analysis Treatment->Efficacy_Assessment Toxicity_Assessment Safety & Tolerability Monitoring Treatment->Toxicity_Assessment Phase1_Trial Phase 1 Clinical Trial (NCT04886622) Efficacy_Assessment->Phase1_Trial Supports Toxicity_Assessment->Phase1_Trial Safety_PK_PD Safety, PK/PD Assessment Phase1_Trial->Safety_PK_PD Efficacy_Signal Preliminary Efficacy Phase1_Trial->Efficacy_Signal

Figure 2: General experimental workflow for the investigation of this compound.

Conclusion

This compound represents a promising therapeutic strategy for hematological malignancies that are dependent on BCL-XL for survival. Its unique mechanism of action as a PROTAC allows for the selective degradation of BCL-XL in cancer cells while sparing platelets, thereby overcoming the principal toxicity associated with previous BCL-XL inhibitors. The robust preclinical data, demonstrating potent in vitro and in vivo activity, have provided a strong rationale for its clinical investigation. The ongoing Phase 1 trial will be instrumental in defining the safety, tolerability, and preliminary efficacy of this compound in patients with hematological cancers, with the potential to offer a new and effective treatment option for this patient population. Further research into predictive biomarkers of response and rational combination strategies will be crucial in maximizing the clinical benefit of this innovative therapeutic agent.

References

A Technical Guide to DT2216: A PROTAC-Mediated Degrader of BCL-XL

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The B-cell lymphoma-2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like B-cell lymphoma-extra large (BCL-XL) representing key therapeutic targets in oncology. However, direct inhibition of BCL-XL has been hampered by on-target toxicity, specifically dose-limiting thrombocytopenia, due to the essential role of BCL-XL in platelet survival. DT2216 is a first-in-class bifunctional small molecule, known as a Proteolysis Targeting Chimera (PROTAC), designed to overcome this limitation. It selectively induces the degradation of BCL-XL by hijacking the ubiquitin-proteasome system, demonstrating potent antitumor activity while sparing platelets. This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on the BCL-2 protein family, quantitative efficacy data, and the experimental protocols used for its characterization.

Introduction to the BCL-2 Family and this compound

The BCL-2 family consists of both anti-apoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic proteins (e.g., BAX, BAK, BIM). The balance between these factions dictates a cell's fate, with an overexpression of anti-apoptotic members being a hallmark of cancer, enabling tumor cells to evade programmed cell death.[1][2] While the BCL-2 inhibitor Venetoclax has seen clinical success, targeting BCL-XL has remained a challenge.[1] Small molecule inhibitors like Navitoclax (ABT-263), which inhibit both BCL-2 and BCL-XL, cause severe thrombocytopenia, limiting their therapeutic window.[3]

This compound emerges as an innovative solution to this problem.[3] It is a PROTAC composed of a ligand that binds to BCL-XL and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6] This dual-binding action forms a ternary complex, leading to the polyubiquitination of BCL-XL and its subsequent degradation by the proteasome.[1] The key to this compound's safety profile lies in its selective mechanism; since human platelets express minimal levels of VHL E3 ligase, this compound is expected to be, and has been shown to be, less toxic to platelets.[1][3][7]

Mechanism of Action of this compound

This compound functions by coopting the cell's natural protein disposal machinery. The process can be broken down into several key steps:

  • Ternary Complex Formation: this compound, with its two distinct warheads, simultaneously binds to the target protein, BCL-XL, and the VHL E3 ubiquitin ligase, bringing them into close proximity.[1][3]

  • Ubiquitination: The recruitment of the E3 ligase to BCL-XL facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the BCL-XL surface.

  • Proteasomal Degradation: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades BCL-XL into small peptides.[1]

  • Apoptosis Induction: The degradation of BCL-XL disrupts the sequestration of pro-apoptotic proteins BAX and BAK.[8][9] Freed BAX and BAK can then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[2][8][9]

DT2216_Mechanism cluster_cell Cancer Cell This compound This compound Ternary_Complex BCL-XL :: this compound :: VHL (Ternary Complex) This compound->Ternary_Complex Binds BCL_XL BCL-XL (Anti-apoptotic) BCL_XL->Ternary_Complex Binds BAX_BAK BAX / BAK (Pro-apoptotic) BCL_XL->BAX_BAK Inhibits VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_BCL_XL Poly-ubiquitinated BCL-XL Ternary_Complex->Ub_BCL_XL Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BCL_XL->Proteasome Targeted for Degradation Ub_BCL_XL->BAX_BAK Inhibition Relieved Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Apoptosis Apoptosis BAX_BAK->Apoptosis Induces

Caption: Mechanism of Action for this compound PROTAC.

Quantitative Data Summary

This compound has demonstrated potent and selective activity across a range of preclinical models. Its efficacy is measured by its ability to induce BCL-XL degradation (DC₅₀ and Dₘₐₓ) and to kill cancer cells (EC₅₀).

Table 1: In Vitro Degradation and Cytotoxicity of this compound
Cell LineCancer TypeBCL-XL DC₅₀BCL-XL DₘₐₓEC₅₀ (72h)Citation(s)
MOLT-4T-cell Acute Lymphoblastic Leukemia (T-ALL)~5-10 nM>95%0.052 µM (52 nM)[3][5][9]
MyLaT-cell Lymphoma (TCL)Not specifiedNot specified<10 nM[10]
SET2JAK2-mutant Acute Myeloid Leukemia (AML)Not specifiedEfficient degradation at 1 µMAvg: 1.61 ± 0.81 µM[7]
UKE-1JAK2-mutant Acute Myeloid Leukemia (AML)Not specifiedNot specifiedAvg: 1.61 ± 0.81 µM[7]
Human PlateletsN/A (Toxicity)No significant degradation up to 3 µMMinimal>3 µM[3][11]
  • DC₅₀ (Degradation Concentration 50%): The concentration of this compound required to degrade 50% of the target protein.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.

  • EC₅₀ (Effective Concentration 50%): The concentration of this compound required to inhibit cell viability by 50%.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeDosing RegimenOutcomeCitation(s)
MOLT-4T-ALL15 mg/kg, i.p., weeklyMore effective at suppressing tumor growth than 7.5 mg/kg dose. No significant thrombocytopenia.[3][5][9]
MyLaT-cell Lymphoma10 mg/kg, i.p., every 4 daysSignificant tumor growth inhibition and induced tumor regression.[11]
SET2JAK2-mutant AML15 mg/kg, i.p., every 4 daysReduced tumor burden.[7]

Selectivity Profile within the BCL-2 Family

A crucial aspect of this compound is its selectivity. Although the BCL-XL binding moiety of this compound is derived from Navitoclax, which has affinity for both BCL-XL and BCL-2, this compound specifically degrades BCL-XL.[2][12] It does not induce the degradation of other BCL-2 family members like BCL-2 or MCL-1.[3][12] This specificity is likely due to the inability of this compound to form a stable and conformationally correct ternary complex between BCL-2 and the VHL E3 ligase, preventing the ubiquitination of BCL-2.[12] This high selectivity contributes to its targeted therapeutic effect, focusing solely on the BCL-XL dependency of certain cancers.

BCL2_Pathway cluster_Mitochondrion Mitochondrial Apoptotic Control Anti_Apoptotic Anti-Apoptotic BCL-XL, BCL-2, MCL-1 Pro_Apoptotic Pro-Apoptotic BAX, BAK Anti_Apoptotic->Pro_Apoptotic Inhibit MOMP MOMP (Cytochrome c release) Pro_Apoptotic->MOMP Induce Caspases Caspase Activation MOMP->Caspases Initiates Apoptosis Apoptosis Caspases->Apoptosis Executes This compound This compound This compound->Anti_Apoptotic Degrades BCL-XL Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture 1. Cell Line Culture (e.g., MOLT-4) Treatment 2. Treat with this compound (Dose Response) Cell_Culture->Treatment WB 3a. Western Blot Treatment->WB Viability 3b. Viability Assay (e.g., MTS/CTG) Treatment->Viability Degradation_Analysis 4a. Quantify Degradation (DC50, Dmax) WB->Degradation_Analysis Cytotoxicity_Analysis 4b. Determine Cytotoxicity (EC50) Viability->Cytotoxicity_Analysis Xenograft 1. Establish Xenograft (e.g., NCG Mice) Dosing 2. Administer this compound (vs. Vehicle) Xenograft->Dosing Monitoring 3. Monitor Tumor Growth & Platelet Counts Dosing->Monitoring Efficacy 4. Assess Efficacy & Toxicity Monitoring->Efficacy

References

The Intracellular Journey of DT2216: A Technical Guide to Cellular Uptake and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT2216 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2][3] As a heterobifunctional molecule, this compound works by hijacking the body's own ubiquitin-proteasome system.[4][5][6] One end of the molecule binds to BCL-XL, while the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of BCL-XL, marking it for degradation by the proteasome and thereby promoting apoptosis in cancer cells that are dependent on BCL-XL for survival.[1][7] A key advantage of this compound is its reduced toxicity to platelets, a common issue with other BCL-XL inhibitors, due to the minimal expression of VHL in these cells.[2][3]

This technical guide provides an in-depth overview of the cellular uptake and distribution of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows. While direct quantitative data on the cellular uptake kinetics of this compound are not extensively available in the public domain, the downstream effects, such as BCL-XL degradation and cytotoxicity, serve as robust indicators of its intracellular penetration and target engagement.

Quantitative Data Summary

The efficacy of this compound is demonstrated by its ability to induce BCL-XL degradation and subsequent cytotoxicity in various cancer cell lines. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)Time Point (hours)
MOLT-4T-cell Acute Lymphoblastic Leukemia0.05272
MyLaT-cell LymphomaData not specified-
SET2Post-MPN Acute Myeloid Leukemia--
CD34+ primary AML cellsAcute Myeloid Leukemia2.19 ± 1.6424

EC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data for MyLa and SET2 cells indicated selective killing without specifying EC50 values in the provided search results.[8]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosing RegimenOutcome
MOLT-4T-cell Acute Lymphoblastic Leukemia7.5 or 15 mg/kg, i.p., weeklySuppressed tumor growth
MyLaT-cell LymphomaData not specifiedHighly effective against xenografts
SET2Post-MPN Acute Myeloid Leukemia15 mg/kg, i.p., every 4 daysReduced leukemic burden and extended survival

i.p. = intraperitoneal

Signaling and Experimental Workflow Diagrams

To visually represent the processes involved in this compound's mechanism of action and its experimental evaluation, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound Action

DT2216_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DT2216_ext This compound DT2216_int This compound DT2216_ext->DT2216_int Cellular Uptake Ternary_Complex BCL-XL :: this compound :: VHL Ternary Complex DT2216_int->Ternary_Complex BCL_XL BCL-XL BCL_XL->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Ub_BCL_XL Ub-BCL-XL Ubiquitination->Ub_BCL_XL Ub tags added Proteasome 26S Proteasome Ub_BCL_XL->Proteasome Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Leads to

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture (e.g., MOLT-4, MyLa) DT2216_Treatment Treat with this compound (Varying Concentrations & Time) Cell_Culture->DT2216_Treatment Cell_Viability Cell Viability Assay (e.g., MTS Assay) DT2216_Treatment->Cell_Viability Protein_Analysis Protein Expression Analysis (Immunoblotting/Western Blot) DT2216_Treatment->Protein_Analysis Flow_Cytometry Apoptosis Analysis (Flow Cytometry) DT2216_Treatment->Flow_Cytometry EC50 Determine EC50 Cell_Viability->EC50 BCLXL_Degradation Quantify BCL-XL Degradation Protein_Analysis->BCLXL_Degradation Apoptosis_Quant Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quant Xenograft Establish Xenograft Model (e.g., in NCG mice) Treatment_Group Randomize into Treatment Groups (Vehicle vs. This compound) Drug_Admin Administer this compound (e.g., 15 mg/kg, i.p.) Monitor Monitor Tumor Growth & Body Weight Endpoint Endpoint Analysis (Tumor size, Survival, Biomarkers) Tumor_Growth_Inhibition Assess Tumor Growth Inhibition Survival_Benefit Determine Survival Benefit

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Culture
  • Cell Lines: T-cell lymphoma (TCL) cell lines such as MyLa and post-MPN AML cell lines like SET2 are utilized.

  • Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% or 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity (MTS Assay)
  • Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates.

    • Cells are treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).

    • A solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.

    • After incubation, the absorbance is measured at 490 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to untreated control cells.

    • The half-maximal effective concentration (EC50) is determined from the dose-response curve.

Immunoblotting (Western Blot)
  • Objective: To detect and quantify the levels of BCL-XL and other proteins of interest following this compound treatment.

  • Procedure:

    • Cells are treated with this compound for a specified duration.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., BCL-XL, VHL, actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software, with a loading control like actin used for normalization.

Flow Cytometry for Apoptosis
  • Objective: To quantify the percentage of apoptotic cells after this compound treatment.

  • Procedure:

    • Cells are treated with this compound.

    • Cells are harvested, washed, and resuspended in a binding buffer.

    • Cells are stained with Annexin V (to detect early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells).

    • The stained cells are analyzed using a flow cytometer.

    • The data is analyzed to determine the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NCG mice) are commonly used.

  • Procedure:

    • Human cancer cells (e.g., 1 x 10^6 luciferase-expressing SET2 cells) are injected into the mice (e.g., intravenously).

    • Tumor engraftment is confirmed (e.g., via bioluminescence imaging).

    • Mice are randomized into treatment and vehicle control groups.

    • This compound is administered according to a specific dosing schedule (e.g., 15 mg/kg intraperitoneally every 4 days).

    • Tumor volume and body weight are monitored regularly.

    • At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., immunoblotting for BCL-XL levels).

    • Survival data is also collected to assess the impact of the treatment on overall survival.

Conclusion

This compound represents a promising therapeutic strategy for BCL-XL-dependent cancers. Its novel mechanism of action, which leverages the cell's own protein degradation machinery, allows for high potency and selectivity. While direct studies on its cellular uptake are limited, the robust downstream effects on BCL-XL levels and cancer cell viability provide strong evidence of its effective intracellular delivery and target engagement. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other PROTAC molecules in preclinical and clinical settings. As research progresses, a more detailed understanding of the specific mechanisms governing the cellular entry of this compound will further enhance its therapeutic application.

References

Methodological & Application

DT2216 In Vitro Assay Protocols for Cell Lines: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT2216 is a potent and selective BCL-XL degrader based on Proteolysis Targeting Chimera (PROTAC) technology.[1] It functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL), leading to its ubiquitination and subsequent proteasomal degradation.[2][3] This targeted degradation of BCL-XL restores the apoptotic process in cancer cells that are dependent on this protein for survival.[2] Preclinical studies have demonstrated this compound's efficacy against a variety of hematological malignancies and solid tumors, with a notable advantage of reduced toxicity to platelets compared to other BCL-XL inhibitors like Navitoclax (ABT-263), as platelets express minimal levels of VHL.[3][4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to BCL-XL and another ligand that binds to the VHL E3 ligase, connected by a linker.[1] Upon administration, this compound forms a ternary complex with BCL-XL and VHL, facilitating the transfer of ubiquitin from the E3 ligase to BCL-XL.[5] The polyubiquitinated BCL-XL is then recognized and degraded by the proteasome.[6] The degradation of BCL-XL releases pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase-mediated apoptosis.[7]

DT2216_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Ternary_Complex This compound-BCL-XL-VHL Ternary Complex This compound->Ternary_Complex Binds BCL_XL BCL-XL BCL_XL->Ternary_Complex Binds Proteasome Proteasome BCL_XL->Proteasome Targeted for Degradation BIM BIM BCL_XL->BIM Sequesters VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ternary_Complex->BCL_XL Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Degraded_BCL_XL Degraded BCL-XL Proteasome->Degraded_BCL_XL Degraded_BCL_XL->BIM Releases Apoptosis Apoptosis BAX_BAK BAX/BAK BIM->BAX_BAK Activates Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Caspases->Apoptosis

Figure 1: this compound Mechanism of Action.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay DurationReference
MOLT-4T-cell Acute Lymphoblastic Leukemia (T-ALL)77.148 hours[1]
RS4;11B-cell Acute Lymphoblastic Leukemia21348 hours[1]
NCI-H146Small Cell Lung Cancer27848 hours[1]
T-ALL Cell Lines (various)T-cell Acute Lymphoblastic Leukemia (T-ALL)2 - 10024 hours[6]
SUP-T1T-cell Acute Lymphoblastic Leukemia (T-ALL)> 100024 hours[6]
JAK2-mutant AML (parental)Acute Myeloid Leukemia1610 (average)72 hours[8]
JAK2-mutant AML (Ruxo-Re)Acute Myeloid Leukemia5350 (average)72 hours[8]
Primary JAK2-mutant AMLAcute Myeloid Leukemia1210 (average)24 hours[9]

Experimental Protocols

Cell Viability Assay (MTS/CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Cell_Viability_Workflow start Start plate_cells Plate cells in 96-well plates start->plate_cells add_this compound Add varying concentrations of this compound plate_cells->add_this compound incubate Incubate for 24-96 hours add_this compound->incubate add_reagent Add MTS or CCK-8 reagent incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_absorbance Read absorbance at 450/490 nm incubate_reagent->read_absorbance analyze Calculate % viability and IC50 values read_absorbance->analyze end End analyze->end

Figure 2: Cell Viability Assay Workflow.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTS reagent (e.g., Promega CellTiter 96 AQueous One Solution Cell Proliferation Assay) or CCK-8 reagent (e.g., Dojindo)

  • Microplate reader

Procedure:

  • Seed 2 x 10³ to 2 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[10] The optimal cell number depends on the doubling time of the cell line.[10]

  • Allow cells to adhere overnight (for adherent cells).

  • Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should be included.

  • Add the this compound dilutions to the respective wells.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • Add 20 µL of MTS reagent (pre-mixed with phenazine methosulfate if required) or 10 µL of CCK-8 reagent to each well.[10][11]

  • Incubate the plates for 1-4 hours at 37°C.[10][11]

  • Measure the absorbance at 490 nm for MTS or 450 nm for CCK-8 using a microplate reader.[10][11]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-fluorochrome conjugate (e.g., Alexa Fluor 647)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with desired concentrations of this compound (e.g., 0.1 µM) for 24 hours.[11][12] Include a vehicle control.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V conjugate and PI to the cell suspension.[11]

  • Incubate for 15-30 minutes at room temperature in the dark.[11]

  • Analyze the cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, and PI-positive cells are necrotic or late apoptotic.

Western Blotting for BCL-XL Degradation and Apoptosis Markers

This assay is used to confirm the degradation of BCL-XL and to detect markers of apoptosis.

Western_Blot_Workflow start Start treat_cells Treat cells with This compound start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (BCL-XL, c-Casp3, c-PARP, Actin) block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect signal secondary_ab->detect analyze Analyze band intensities detect->analyze end End analyze->end

Figure 3: Western Blotting Workflow.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BCL-XL, anti-cleaved Caspase-3, anti-cleaved PARP-1, anti-VHL, and a loading control (e.g., anti-β-actin or anti-α-tubulin).[6][8][10]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).[6]

  • To confirm proteasome-dependent degradation, pretreat cells with a proteasome inhibitor like MG132 for 1 hour before adding this compound.[5]

  • Lyse the cells and determine the protein concentration.

  • Separate 10 µg of protein lysate by SDS-PAGE.[10]

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the this compound-dependent interaction between BCL-XL and VHL.

Materials:

  • Cancer cell lines expressing both BCL-XL and VHL

  • This compound

  • Co-IP lysis buffer

  • Antibody for immunoprecipitation (e.g., anti-BCL-XL or anti-VHL)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western blotting (anti-BCL-XL and anti-VHL)

Procedure:

  • Treat cells with this compound or vehicle control for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.

  • Lyse the cells with a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysate with magnetic beads.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

  • Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by Western blotting, probing for the co-immunoprecipitated protein (e.g., if you immunoprecipitated BCL-XL, probe for VHL, and vice versa). An increased amount of the co-precipitated protein in the this compound-treated sample indicates the formation of the ternary complex.

These detailed protocols provide a comprehensive framework for the in vitro evaluation of this compound. By employing these assays, researchers can effectively assess the compound's cytotoxic activity, confirm its mechanism of action through BCL-XL degradation and apoptosis induction, and investigate the formation of the key ternary complex. The provided data and methodologies will aid in the continued research and development of this promising anti-cancer agent.

References

Determining the Potency of DT2216 in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of DT2216, a proteolysis-targeting chimera (PROTAC), in T-cell acute lymphoblastic leukemia (T-ALL) cell lines. This compound is a promising therapeutic agent that selectively targets B-cell lymphoma-extra large (Bcl-xL) for degradation. These guidelines are intended for researchers, scientists, and drug development professionals working in oncology and hematology.

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the proliferation of immature T-cells. A key survival mechanism for these cancer cells is the overexpression of anti-apoptotic proteins, particularly Bcl-xL. This compound is a novel PROTAC designed to induce the degradation of Bcl-xL.[1][2] It functions by linking a Bcl-xL binding moiety to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby targeting Bcl-xL for ubiquitination and subsequent proteasomal degradation.[2][3] This targeted degradation strategy aims to restore the natural process of apoptosis in cancer cells. A significant advantage of this compound is its reduced toxicity towards platelets, a common issue with other Bcl-xL inhibitors, as VHL is not highly expressed in platelets.[2][3]

Data Presentation

This compound IC50 Values in T-ALL Cell Lines

The following table summarizes the reported IC50 values for this compound in a panel of human T-ALL cell lines after 48 to 72 hours of treatment.

T-ALL Cell LineIC50 (nM)Notes
Loucy2Most sensitive cell line reported.
MOLT-452 - 77.1EC50 reported as 52 nM, IC50 as 77.1 nM.
Jurkat2 - 100Within the general sensitive range.
CCRF-CEM2 - 100Within the general sensitive range.
DND-412 - 100Within the general sensitive range.
P12-Ichikawa2 - 100Within the general sensitive range.
MOLT-32 - 100Within the general sensitive range.
PEER2 - 100Within the general sensitive range.
PF-3822 - 100Within the general sensitive range.
ALL-SIL2 - 100Within the general sensitive range.
TALL-1042 - 100Within the general sensitive range.
HSB-22 - 100Within the general sensitive range.
HBP-ALL2 - 100Within the general sensitive range.
SUP-T1> 1000Exhibits resistance to this compound.

Note: The IC50 for twelve of the thirteen T-ALL cell lines is reported to be in the range of 2-100 nM.[1] Specific values for each cell line within this range are not fully detailed in the available literature. The SUP-T1 cell line is an exception, showing an IC50 greater than 1 µM.[1]

Signaling Pathway and Mechanism of Action

This compound operates through a "hijack and degrade" mechanism characteristic of PROTACs. The following diagram illustrates the signaling pathway and the mechanism of action of this compound.

DT2216_Mechanism cluster_cell T-ALL Cell This compound This compound Ternary_Complex Ternary Complex (Bcl-xL-DT2216-VHL) This compound->Ternary_Complex Binds Bcl_xL Bcl-xL (Anti-apoptotic) Bcl_xL->Ternary_Complex Binds Proteasome Proteasome Bcl_xL->Proteasome Degradation Bax_Bak Bax/Bak Bcl_xL->Bax_Bak Inhibits VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ternary_Complex->Bcl_xL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Apoptosis Apoptosis Bax_Bak->Apoptosis Induces

Mechanism of this compound-induced Bcl-xL degradation and apoptosis.

Experimental Protocols

Protocol for IC50 Determination in T-ALL Cell Lines

This protocol outlines the steps to determine the IC50 value of this compound in suspension T-ALL cell lines using a standard cell viability assay, such as the MTT or CellTiter-Glo® assay.

1. Materials and Reagents

  • T-ALL cell lines (e.g., Jurkat, MOLT-4)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates (clear for MTT, white-walled for CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

2. Experimental Workflow Diagram

IC50_Workflow start Start cell_prep Prepare T-ALL Cell Suspension start->cell_prep plate_cells Plate Cells in 96-well Plate cell_prep->plate_cells treat_cells Treat Cells with this compound (48-72 hours incubation) plate_cells->treat_cells drug_prep Prepare Serial Dilutions of this compound drug_prep->treat_cells add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) treat_cells->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Luminescence) incubate_reagent->read_plate analyze_data Data Analysis: Plot Dose-Response Curve Calculate IC50 read_plate->analyze_data end End analyze_data->end

Experimental workflow for determining the IC50 of this compound.

3. Step-by-Step Procedure

  • Cell Culture: Maintain T-ALL cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before starting the experiment.

  • Cell Seeding:

    • Count the cells using a hemocytometer or an automated cell counter.

    • Adjust the cell density to 2 x 10^5 cells/mL in fresh culture medium.

    • Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

    • Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.

    • Add 100 µL of the diluted this compound solutions or control solutions to the appropriate wells, resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (MTT Assay Example):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully aspirate the supernatant without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) with software such as GraphPad Prism to determine the IC50 value.

Conclusion

The provided data and protocols offer a comprehensive guide for investigating the efficacy of this compound in T-ALL cell lines. The potent and selective nature of this compound in inducing the degradation of the key survival protein Bcl-xL underscores its potential as a valuable therapeutic agent for T-ALL. Adherence to the detailed experimental protocols will ensure the generation of reliable and reproducible IC50 data, which is crucial for the preclinical assessment of this compound.

References

Application Notes and Protocols for DT2216 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT2216 is a novel proteolysis-targeting chimera (PROTAC) designed to selectively degrade the anti-apoptotic protein B-cell lymphoma-extra large (BCL-xL).[1][2][3][4] As a bifunctional molecule, this compound links a BCL-xL binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of BCL-xL, thereby inducing apoptosis in cancer cells dependent on this survival protein.[1][5][6] A key advantage of this compound is its platelet-sparing activity; due to minimal VHL expression in platelets, this compound avoids the on-target thrombocytopenia that has limited the clinical development of other BCL-xL inhibitors like navitoclax (ABT-263).[1][2][7] Preclinical studies in various mouse xenograft models have demonstrated potent anti-tumor efficacy of this compound, both as a monotherapy and in combination with other agents, against a range of hematological malignancies and solid tumors.[2][7][8]

These application notes provide a detailed summary of administration protocols for this compound in mouse xenograft models based on published preclinical data.

Data Presentation: this compound Administration Protocols in Mouse Xenograft Models

The following tables summarize the quantitative data from various preclinical studies involving this compound administration in mouse xenograft models.

Parameter T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft (MOLT-4) MyLa T-cell Lymphoma (TCL) Xenograft Post-MPN AML Xenograft (SET2) H146 Small Cell Lung Cancer (SCLC) Xenograft
Mouse Strain CB-17 SCIDNot SpecifiedNCG (NOD-Prkdcem26Cd52Il2rgem26Cd22/NjuCrl)Not Specified
Cell Inoculation Not SpecifiedNot Specified1 x 10^6 luciferase-expressing SET2 cellsNot Specified
Route of Inoculation Not SpecifiedNot SpecifiedIntravenousNot Specified
This compound Dosage 15 mg/kg10 mg/kg15 mg/kg15 mg/kg (weekly)
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Dosing Schedule Every 4 days or weeklyEvery 4 daysEvery 4 daysWeekly
Treatment Duration Not SpecifiedNot SpecifiedDay 7 to Day 35Not Specified
Primary Outcome Tumor regression and growth inhibition[9][10]Significant tumor growth inhibition[9]Delayed AML progression and prolonged survival[11]Tumor growth inhibition (81.6%)[8]
Reference [9][10][9][11][8]

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol is a generalized procedure based on methodologies reported in preclinical studies of this compound. Specific cell numbers and mouse strains may need to be optimized for different cancer models.

Materials:

  • Cancer cell line of interest (e.g., MOLT-4, MyLa, SET2)

  • Appropriate cell culture medium

  • Immunocompromised mice (e.g., SCID, NOD-SCID, NCG)

  • Phosphate-buffered saline (PBS) or other appropriate vehicle

  • Matrigel (optional, for subcutaneous models)

  • Syringes and needles

Procedure:

  • Culture the selected cancer cell line under standard conditions to achieve the desired number of cells for inoculation.

  • Harvest and wash the cells with sterile PBS.

  • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration.

  • For subcutaneous xenografts, inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of the immunocompromised mice.

  • For disseminated leukemia models, inject the cell suspension (e.g., 1 x 10^6 cells) intravenously via the tail vein.[11]

  • Monitor the mice for tumor establishment and growth. For subcutaneous models, measure tumor volume regularly using calipers. For disseminated models, use bioluminescence imaging (BLI) if using luciferase-expressing cells.[11]

  • Once tumors reach a predetermined size or engraftment is confirmed, randomize the mice into treatment and control groups.[11]

This compound Administration Protocol

Materials:

  • This compound

  • Vehicle solution (e.g., as specified by the supplier, corn oil may be used)[12]

  • Syringes and needles for administration

Procedure:

  • Prepare the this compound formulation according to the manufacturer's instructions or published protocols. A common vehicle involves dissolving this compound in a suitable solvent system.

  • Administer this compound or the vehicle control to the mice via the specified route, most commonly intraperitoneal (i.p.) injection.[8][9][11]

  • Follow the predetermined dosing schedule, for example, 15 mg/kg every 4 days.[9][11]

  • Monitor the mice for any signs of toxicity, including changes in body weight.[11]

  • Continue the treatment for the specified duration of the study.

Assessment of Anti-Tumor Efficacy

Materials:

  • Calipers (for subcutaneous tumors)

  • Bioluminescence imaging system (for luciferase-expressing cells)

  • Reagents for biomarker analysis (e.g., antibodies for western blotting)

Procedure:

  • Tumor Volume Measurement: For subcutaneous xenografts, measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Bioluminescence Imaging (BLI): For disseminated models with luciferase-expressing cells, perform BLI weekly to monitor the tumor burden.[11]

  • Survival Analysis: Monitor the mice for morbidity and mortality and record the date of death or euthanasia to determine survival outcomes.[11]

  • Biomarker Analysis: At the end of the study, tumors can be excised for ex vivo analysis. Western blotting can be performed to confirm the degradation of BCL-xL and to assess downstream signaling events such as the cleavage of caspase-3 and PARP, which are indicative of apoptosis.[10]

Visualizations

Signaling Pathway of this compound Action

DT2216_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound BCL_xL BCL-xL (Anti-apoptotic) This compound->BCL_xL Binds VHL VHL E3 Ligase This compound->VHL Recruits Proteasome Proteasome BCL_xL->Proteasome Degradation Apoptosis Apoptosis BCL_xL->Apoptosis Inhibits VHL->BCL_xL Ubiquitinates Proteasome->Apoptosis Induces Ub Ubiquitin DT2216_Xenograft_Workflow cluster_treatment Treatment Phase start Start cell_culture Cancer Cell Culture start->cell_culture inoculation Xenograft Inoculation cell_culture->inoculation tumor_growth Tumor Growth/ Engraftment inoculation->tumor_growth randomization Randomization tumor_growth->randomization treatment_group This compound Treatment randomization->treatment_group Group 1 control_group Vehicle Control randomization->control_group Group 2 monitoring Monitoring (Tumor Volume, BLI, Body Weight) treatment_group->monitoring control_group->monitoring endpoint Endpoint Analysis (Survival, Biomarkers) monitoring->endpoint end End endpoint->end

References

Application Notes and Protocols for BCL-xL Degradation by DT2216

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the degradation of B-cell lymphoma-extra large (BCL-xL) protein in response to treatment with DT2216, a proteolysis-targeting chimera (PROTAC). The included methodologies are essential for researchers investigating the efficacy and mechanism of action of this targeted protein degrader.

Introduction

This compound is a novel therapeutic agent designed to selectively induce the degradation of the anti-apoptotic protein BCL-xL.[1][2][3][4] It functions as a PROTAC, a bifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to BCL-xL, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][5] This targeted degradation strategy offers a promising approach for treating cancers that are dependent on BCL-xL for survival, while potentially mitigating the dose-limiting thrombocytopenia associated with non-degrader BCL-xL inhibitors.[1][4][5] The following protocols provide a robust framework for the qualitative and quantitative analysis of this compound-mediated BCL-xL degradation using Western blotting.

Quantitative Data Summary

The following table summarizes the effective concentrations and time-dependent degradation of BCL-xL by this compound in various cancer cell lines as reported in preclinical studies. This data is crucial for designing experiments and interpreting results.

Cell LineThis compound ConcentrationTreatment DurationBCL-xL DegradationReference
MOLT-4 (T-ALL)0.1 µM16 hoursSignificant Degradation[5]
MOLT-4 (T-ALL)Increasing concentrations16 hoursDC50 ~50 nM[5]
H146 (SCLC)0.1 µM48 hoursSignificant Degradation[5]
RS4;11 (B-ALL)1 µM16 hoursSignificant Degradation[5]
EJM (Multiple Myeloma)1 µM16 hoursSignificant Degradation[5]
H929 (Multiple Myeloma)1 µM16 hoursSignificant Degradation[5]
Various HMCLs25 nM48 hours20-50% Degradation[6][7]
Various HMCLs150 nM48 hours>80% Degradation[6][7]
SET2 (AML)1 µM24 hoursSignificant Degradation[8]
13 T-ALL cell linesVaries (see source)24 hoursDC50 calculated for each[9]

T-ALL: T-cell acute lymphoblastic leukemia; SCLC: Small-cell lung cancer; B-ALL: B-cell acute lymphoblastic leukemia; HMCLs: Human Myeloma Cell Lines; AML: Acute Myeloid Leukemia; DC50: Concentration for 50% degradation.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol outlines the steps for treating cancer cell lines with this compound to induce BCL-xL degradation.

Materials:

  • Cancer cell line of interest (e.g., MOLT-4, H146, etc.)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Remove the existing medium from the cells and add the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 16, 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting: After the incubation period, harvest the cells for protein extraction. For adherent cells, wash with ice-cold PBS and then scrape. For suspension cells, centrifuge to pellet the cells and wash with ice-cold PBS.

Protocol 2: Western Blot for BCL-xL Degradation

This protocol provides a detailed methodology for detecting BCL-xL protein levels by Western blot following this compound treatment.

Materials:

  • Harvested cell pellets

  • Lysis buffer (e.g., RIPA buffer or 0.5% NP40 containing buffer) with protease and phosphatase inhibitors[6][7]

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 12% polyacrylamide)[10]

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Anti-BCL-xL antibody (e.g., Cell Signaling Technology #2762)[11]

    • Anti-Actin or Anti-GAPDH antibody (loading control)

  • Secondary antibody (HRP-conjugated anti-rabbit or anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis: Resuspend the cell pellets in ice-cold lysis buffer. Incubate on ice for 30-40 minutes with occasional vortexing.[6][7]

  • Centrifugation: Centrifuge the lysates at 12,000 x g for 30 minutes at 4°C to pellet cellular debris.[6][7]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 10-50 µg) per lane onto an SDS-PAGE gel.[9][10] Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-BCL-xL antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add ECL detection reagents to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody (e.g., Actin or GAPDH) to confirm equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using software such as ImageJ to determine the relative levels of BCL-xL protein.[7][9][12]

Visualizations

Signaling Pathway of this compound-Mediated BCL-xL Degradation

DT2216_Mechanism cluster_ub This compound This compound (PROTAC) Ternary_Complex BCL-xL : this compound : VHL Ternary Complex This compound->Ternary_Complex Binds BCL_xL BCL-xL (Target Protein) BCL_xL->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_BCL_xL Ubiquitinated BCL-xL Ternary_Complex->Ub_BCL_xL Promotes Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BCL_xL->Proteasome Targeted to Degradation Degraded BCL-xL (Peptides) Proteasome->Degradation Degrades Apoptosis Apoptosis Degradation->Apoptosis Leads to Western_Blot_Workflow start Start: Cell Culture treatment This compound Treatment (Dose & Time Course) start->treatment harvest Cell Harvesting treatment->harvest lysis Cell Lysis & Protein Extraction harvest->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-BCL-xL) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified BCL-xL Levels analysis->end

References

Assessing DT2216 Sensitivity Using BH3 Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evasion of apoptosis is a critical hallmark of cancer, often driven by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family.[1] Among these, BCL-xL is a prominent therapeutic target due to its high expression in various solid tumors and some leukemias.[2] However, the development of BCL-xL inhibitors has been hampered by on-target toxicities, most notably thrombocytopenia.[1]

DT2216 is a novel proteolysis-targeting chimera (PROTAC) designed to overcome this limitation.[2] It is a bifunctional molecule that links a BCL-xL binding moiety to a ligand for the Von Hippel-Lindau (VHL) E3 ligase.[1][3] This dual-action mechanism leads to the ubiquitination and subsequent proteasomal degradation of BCL-xL.[3] A key advantage of this compound is its reduced toxicity to platelets, as they express minimal levels of the VHL E3 ligase.[1] Preclinical studies have demonstrated this compound's ability to selectively degrade BCL-xL, induce apoptosis in cancer cells, and exhibit synergistic effects with other anti-cancer agents.[2][4]

BH3 profiling is a functional assay that assesses a cell's proximity to the apoptotic threshold, a state known as "mitochondrial priming".[5][6] The technique involves exposing permeabilized cells or isolated mitochondria to a panel of synthetic BH3 peptides derived from pro-apoptotic BCL-2 family proteins.[5][7] The extent of mitochondrial outer membrane permeabilization (MOMP) induced by these peptides reveals the cell's dependence on specific anti-apoptotic proteins for survival.[7][8][9][10] "Dynamic BH3 profiling" (DBP) extends this by measuring changes in mitochondrial priming after ex vivo drug treatment, providing a rapid assessment of a drug's pro-apoptotic activity.[5][11] This application note provides detailed protocols for utilizing BH3 profiling to determine the sensitivity of cancer cells to the BCL-xL degrader, this compound.

Signaling Pathways and Experimental Workflow

BCL-2 Family Protein Interactions and this compound Mechanism

cluster_0 Mitochondrial Apoptosis Pathway cluster_1 This compound Mechanism of Action BCL-xL BCL-xL BAX/BAK BAX/BAK BCL-xL->BAX/BAK sequestration Proteasome Proteasome BCL-xL->Proteasome degradation Cytochrome c Cytochrome c BAX/BAK->Cytochrome c release (MOMP) Pro-Apoptotic BH3-only proteins (e.g., BIM, BAD) Pro-Apoptotic BH3-only proteins (e.g., BIM, BAD) Pro-Apoptotic BH3-only proteins (e.g., BIM, BAD)->BCL-xL inhibition Pro-Apoptotic BH3-only proteins (e.g., BIM, BAD)->BAX/BAK activation Apoptosis Apoptosis Cytochrome c->Apoptosis This compound This compound This compound->BCL-xL binds VHL VHL E3 Ligase This compound->VHL recruits VHL->BCL-xL Ub Ubiquitin

Caption: this compound induces BCL-xL degradation, disrupting its inhibition of apoptosis.

Experimental Workflow for BH3 Profiling

cluster_workflow BH3 Profiling Workflow prep 1. Cell Preparation (Culture and Harvest) treat 2. This compound Treatment (optional, for DBP) prep->treat perm 3. Cell Permeabilization (Digitonin) treat->perm peptide 4. BH3 Peptide Incubation perm->peptide stain 5. Staining (e.g., JC-1, Anti-Cytochrome c) peptide->stain acquire 6. Data Acquisition (Flow Cytometry/Plate Reader) stain->acquire analyze 7. Data Analysis (% Priming / MOMP) acquire->analyze

Caption: Step-by-step workflow for assessing this compound sensitivity via BH3 profiling.

Experimental Protocols

Protocol 1: Dynamic BH3 Profiling (DBP) to Assess this compound-Induced Priming

This protocol measures the change in mitochondrial apoptotic priming following a short-term incubation with this compound.

Materials:

  • Cancer cell lines of interest

  • This compound (and vehicle control, e.g., DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Mannitol Experimental Buffer (MEB): 150 mM mannitol, 10 mM HEPES-KOH pH 7.5, 50 mM KCl, 20 µM EGTA, 20 µM EDTA, 0.1% BSA, 5 mM Succinate.[12]

  • Digitonin (optimized concentration, e.g., 0.001-0.008%)[11][13]

  • BH3 peptide panel (e.g., BIM, BAD, HRK, MS1) diluted in DMSO[11][14]

  • JC-1 dye or fluorescently labeled anti-Cytochrome c antibody

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to mid-log phase.

    • Seed cells at an appropriate density and treat with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 4-24 hours).[15]

  • Cell Preparation:

    • Harvest and wash cells with PBS.

    • Resuspend the cell pellet in MEB at a concentration of 1-2 x 10^6 cells/mL.

  • Permeabilization and Peptide Addition:

    • Digitonin Titration (Crucial First Step): Before the main experiment, determine the minimal concentration of digitonin required to permeabilize the plasma membrane without disrupting the mitochondrial membrane for each cell line.[11] This is typically done by testing a range of digitonin concentrations and assessing permeability with Trypan Blue.[11]

    • In a 96-well plate, add the cell suspension.

    • Add the optimized concentration of digitonin immediately followed by the BH3 peptides to their final desired concentrations.

  • Induction of MOMP:

    • Incubate the plate at a constant temperature (e.g., 25-30°C) for 30-60 minutes. Note that the process is temperature-sensitive.[11]

  • Detection of MOMP:

    • Method A: JC-1 Staining (Plate Reader/Flow Cytometry): Add JC-1 dye and incubate as per the manufacturer's instructions. JC-1 aggregates in healthy mitochondria (red fluorescence), while in depolarized mitochondria, it exists as monomers (green fluorescence).[16]

    • Method B: Cytochrome c Staining (Flow Cytometry): Fix and permeabilize the cells (e.g., with formaldehyde and saponin), then stain with a fluorescently labeled anti-Cytochrome c antibody.[11]

  • Data Acquisition and Analysis:

    • Acquire data using a flow cytometer or fluorescence plate reader.

    • Calculate the percentage of mitochondrial depolarization (JC-1) or cytochrome c release.

    • "Delta priming" is calculated by subtracting the percent MOMP in the vehicle-treated control from the percent MOMP in the this compound-treated sample for each BH3 peptide.[17]

Protocol 2: Baseline BH3 Profiling to Determine BCL-xL Dependency

This protocol assesses the intrinsic reliance of a cell line on BCL-xL for survival, which can predict sensitivity to this compound.

Procedure:

  • Follow steps 2-6 from Protocol 1, but without the initial this compound treatment step.

  • A high degree of MOMP induced by the BCL-xL-selective BH3 peptide (e.g., HRK) or the BCL-2/BCL-xL/BCL-w-targeting peptide (e.g., BAD) relative to other peptides suggests a dependency on BCL-xL.[18]

Data Presentation

The quantitative data from BH3 profiling experiments can be summarized in tables to facilitate comparison between different cell lines or treatment conditions.

Table 1: Baseline BH3 Profiling to Predict this compound Sensitivity

Cell LineBCL-xL Expression (Relative)% MOMP (BAD Peptide)% MOMP (HRK Peptide)Predicted this compound Sensitivity
Cell Line AHigh85%80%Sensitive
Cell Line BModerate50%45%Moderately Sensitive
Cell Line CLow20%15%Resistant

Data is hypothetical and for illustrative purposes only.

Table 2: Dynamic BH3 Profiling of this compound Treatment

Cell LineTreatment% MOMP (BIM Peptide)Delta Priming (BIM)
Cell Line AVehicle (DMSO)30%-
This compound (100 nM)75%45%
Cell Line CVehicle (DMSO)15%-
This compound (100 nM)20%5%

Data is hypothetical and for illustrative purposes only. A larger delta priming value indicates a stronger pro-apoptotic response to this compound.

Logical Interpretation of Results

cluster_interpretation Interpreting BH3 Profiling for this compound Sensitivity high_priming High Baseline Priming (HRK/BAD peptides) bclxl_dependency BCL-xL Dependency high_priming->bclxl_dependency Indicates high_delta_priming High Delta Priming (Post-DT2216) dt2216_sensitive Sensitive to this compound high_delta_priming->dt2216_sensitive Confirms bclxl_dependency->dt2216_sensitive Predicts

Caption: Relationship between BH3 profiling results and predicted this compound sensitivity.

Conclusion

BH3 profiling is a powerful functional assay for elucidating the apoptotic dependencies of cancer cells. As a BCL-xL targeted degrader, the efficacy of this compound is intrinsically linked to a cell's reliance on BCL-xL for survival. By using the protocols outlined in this application note, researchers can effectively use baseline BH3 profiling to identify tumors that are "primed" for BCL-xL inhibition and are therefore likely to be sensitive to this compound. Furthermore, dynamic BH3 profiling can provide rapid and direct evidence of this compound's on-target pro-apoptotic activity within hours of treatment. Integrating BH3 profiling into preclinical and translational studies can aid in patient stratification, biomarker discovery, and the rational design of combination therapies involving this compound.

References

Application Notes and Protocols: DT2216 Combination Therapy with Venetoclax in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Note

The evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family.[1] This family includes key survival proteins such as BCL-2, BCL-XL, and MCL-1.[1] While the selective BCL-2 inhibitor, venetoclax, has shown significant success in treating hematologic malignancies like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), resistance is a growing concern.[2][3][4] A primary mechanism of resistance to venetoclax involves the upregulation of other anti-apoptotic proteins, particularly BCL-XL.[5][6]

This has created a strong rationale for combination therapies that can simultaneously neutralize multiple survival pathways. DT2216 is a first-in-class proteolysis-targeting chimera (PROTAC) that selectively degrades the BCL-XL protein.[7][8] It functions by linking BCL-XL to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, tagging it for proteasomal degradation.[1][7] A key advantage of this compound is its reduced toxicity to platelets, a common dose-limiting side effect of previous BCL-XL inhibitors, because the VHL E3 ligase is minimally expressed in platelets.[1][9][10]

The combination of this compound and venetoclax represents a promising therapeutic strategy to induce synthetic lethality in leukemia cells. By concurrently targeting both BCL-XL and BCL-2, this combination can overcome intrinsic and acquired resistance, leading to synergistic apoptosis. Preclinical studies in models of post-myeloproliferative neoplasm (MPN) secondary AML (sAML) have demonstrated potent and synergistic anti-leukemic activity.[11][12] These application notes provide an overview of the combination's mechanism, quantitative preclinical data, and detailed protocols for key experimental evaluations.

Mechanism of Action: Synergistic Induction of Apoptosis

In leukemia cells, survival is often dependent on the sequestration of pro-apoptotic effector proteins, BAX and BAK, by anti-apoptotic proteins BCL-2 and BCL-XL. This prevents mitochondrial outer membrane permeabilization (MOMP) and the subsequent cascade of events leading to programmed cell death.

  • Venetoclax is a BH3-mimetic that specifically binds to BCL-2, displacing pro-apoptotic proteins and freeing them to initiate apoptosis.[3][13]

  • This compound is a PROTAC that recruits the VHL E3 ligase to BCL-XL, leading to its ubiquitination and degradation by the proteasome.[8][10]

The combination of these two agents releases the brakes on apoptosis more completely than either agent alone. By degrading BCL-XL, this compound can re-sensitize cells that have become resistant to venetoclax through BCL-XL upregulation. This dual targeting strategy effectively liberates BAX and BAK, leading to MOMP, cytochrome c release, and robust activation of the caspase cascade, culminating in synergistic cell death.[11][14]

G cluster_0 Apoptotic Signaling Pathway This compound This compound BCL_XL BCL-XL This compound->BCL_XL Binds VHL VHL E3 Ligase This compound->VHL Recruits Venetoclax Venetoclax BCL_2 BCL-2 Venetoclax->BCL_2 Inhibits BAX_BAK BAX / BAK (Pro-Apoptotic) BCL_XL->BAX_BAK Sequesters Proteasome Proteasome BCL_XL->Proteasome Ubiquitination BCL_2->BAX_BAK Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis VHL->Proteasome Ubiquitination Proteasome->BCL_XL Degrades Degradation Degradation

Caption: Combined action of this compound and venetoclax to induce apoptosis.

Quantitative Data Summary

Preclinical studies have demonstrated the efficacy of this compound as a single agent and in combination with venetoclax across various leukemia models.

Table 1: Single-Agent Activity of this compound in Leukemia Models
Cell Type / ModelAssay DurationIC50 / LC50 / LD50 (Concentration)Reference
JAK2-mutant AML Cell Lines (parental)72 hoursAverage IC50: 1.6 ± 0.8 µM[11]
JAK2-mutant AML Cell Lines (ruxolitinib-resistant)72 hoursAverage IC50: 5.4 ± 3.8 µM[11]
JAK2-mutant iPSC-derived HSPCsNot SpecifiedIC50: 0.04 µM[11]
CD34+ Primary Post-MPN sAML Samples24 hoursAverage IC50: 2.2 ± 1.6 µM[11]
KARPAS 620 Myeloma Cell LineNot SpecifiedLD50: 231 nM[14]
MLL-rearranged ALL XenograftsNot SpecifiedMedian LC50: 94.2 nM (Venetoclax)[15]
Table 2: Synergistic Activity of this compound and Venetoclax
Cell Type / ModelMethodResultReference
Post-MPN sAML ModelsCell Viability AssayCombination Index (CI) < 1.0[11]
JAK2-mutant AML Cell LinesCell Viability AssaySynergistic reduction in cell viability[12]

Experimental Protocols

The following protocols provide a framework for evaluating the combination of this compound and venetoclax in leukemia cell lines and primary samples.

Protocol: Cell Viability and Synergy Assessment

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of each agent and to quantify synergy using the Combination Index (CI) method based on the Chou-Talalay principle. A CI < 1 indicates synergy.

G cluster_workflow Synergy Study Workflow start Seed leukemia cells in 96-well plates treat Treat with serial dilutions of This compound, Venetoclax, and combination at a fixed ratio start->treat incubate Incubate for 24-72 hours treat->incubate assay Add CellTiter-Glo® Reagent (or other viability reagent) incubate->assay read Measure luminescence on a plate reader assay->read analyze Calculate % viability vs. control Determine IC50 values read->analyze synergy Calculate Combination Index (CI) using CalcuSyn or similar software analyze->synergy end Synergy Determined (CI < 1) synergy->end

Caption: Workflow for assessing the synergistic effects of this compound and venetoclax.

Materials:

  • Leukemia cell lines or primary patient samples

  • RPMI-1640 or appropriate cell culture medium with FBS and supplements

  • This compound and Venetoclax (stock solutions in DMSO)

  • 96-well white-walled, clear-bottom culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, WST-1)

  • Multichannel pipette

  • Luminometer or microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of medium.[16] For primary cells, a higher density may be required.[16]

  • Drug Preparation: Prepare serial dilutions of this compound and venetoclax. For combination studies, mix the drugs at a fixed, non-antagonistic ratio and then perform serial dilutions of the mixture.[12] Include vehicle control (DMSO) wells.

  • Treatment: Add the drug dilutions to the appropriate wells. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.[11]

  • Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.[17]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[17]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot dose-response curves and calculate IC50 values using non-linear regression.

    • For combination studies, use software like CalcuSyn to calculate CI values.[11]

Protocol: Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and control leukemia cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in culture flasks or plates with desired concentrations of this compound, venetoclax, or the combination for a specified time (e.g., 24-48 hours).[18]

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.[18]

  • Washing: Wash the cell pellet twice with ice-cold PBS.[19]

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[17]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[19]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Western Blot Analysis for Protein Degradation and Apoptosis Markers

This protocol is used to confirm the degradation of BCL-XL by this compound and to detect the activation of apoptotic markers.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis system

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary antibodies: anti-BCL-XL, anti-BCL-2, anti-MCL-1, anti-VHL, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.[20]

  • Protein Quantification: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C) and determine the protein concentration of the supernatant using a BCA assay.[20]

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.[20]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate by electrophoresis.[20]

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[21]

  • Antibody Incubation:

    • Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBS-T.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.[17] Analyze band intensities to quantify changes in protein levels.

References

Application Notes and Protocols: Synergistic Antitumor Activity of DT2216 and Sotorasib in KRAS G12C Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

KRAS is one of the most frequently mutated oncogenes in human cancers. The KRAS G12C mutation, present in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancer (CRC), and other solid tumors, has been a challenging target for therapeutic intervention. Sotorasib (AMG510), a first-in-class covalent inhibitor of KRAS G12C, has shown clinical activity; however, its efficacy can be limited by both intrinsic and acquired resistance.[1][2] Preclinical studies have revealed that combining sotorasib with other targeted agents can enhance its antitumor effects and overcome resistance.[1][3]

One promising combination strategy involves the BCL-XL PROTAC (Proteolysis Targeting Chimera) degrader, DT2216.[1] this compound induces the degradation of the anti-apoptotic protein BCL-XL, which is often overexpressed in KRAS-mutated tumors.[4][5] Mechanistically, sotorasib treatment leads to the stabilization of the pro-apoptotic protein BIM.[1][2] The co-administration of this compound degrades BCL-XL, thereby liberating BIM to induce apoptosis.[1][2] This synergistic interaction leads to enhanced cancer cell death and more profound tumor growth inhibition in preclinical KRAS G12C models.[1][4]

These application notes provide a summary of the synergistic effects of this compound and sotorasib, along with detailed protocols for key in vitro and in vivo experiments to study this combination.

Data Presentation

The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic effect of this compound and sotorasib in various KRAS G12C-mutated cancer cell lines.

Table 1: In Vitro Cell Viability (IC50) of Sotorasib in Combination with this compound

Cell LineCancer TypeSotorasib IC50 (µM)Sotorasib + this compound (1 µM) IC50 (µM)
H358NSCLC~0.0818Significantly Reduced
MIA PaCa-2Pancreatic~0.009Significantly Reduced
SW837Colorectal>1Significantly Reduced

Data compiled from multiple sources indicating a significant reduction in IC50 values in the presence of this compound.[1][6]

Table 2: In Vitro Apoptosis Induction by this compound and Sotorasib Combination

Cell LineTreatment% Annexin V Positive Cells (Apoptosis)
H358SotorasibModerate Increase
This compound + SotorasibSignificant Increase
MIA PaCa-2SotorasibModerate Increase
This compound + SotorasibSignificant Increase
SW837SotorasibModerate Increase
This compound + SotorasibSignificant Increase

Qualitative summary based on findings indicating enhanced apoptosis with the combination treatment.[1][4]

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatment GroupTumor Growth Inhibition
H358 (NSCLC)Sotorasib (10 mg/kg)Partial Inhibition
This compound (15 mg/kg) + Sotorasib (10 mg/kg)Significant Inhibition
MIA PaCa-2 (Pancreatic)Sotorasib (10 mg/kg)Partial Inhibition
This compound (15 mg/kg) + Sotorasib (10 mg/kg)Significant Inhibition
SW837 (CRC)Sotorasib (10 mg/kg)Partial Inhibition
This compound (15 mg/kg) + Sotorasib (10 mg/kg)Significant Inhibition

Summary of in vivo findings demonstrating superior tumor growth inhibition with the combination therapy.[7]

Signaling Pathways and Mechanisms

The synergistic effect of this compound and sotorasib is rooted in their complementary mechanisms of action targeting both oncogenic signaling and apoptosis.

cluster_KRAS KRAS G12C Signaling KRAS_G12C KRAS G12C (Active) RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_G12C

Figure 1: Sotorasib inhibits the KRAS G12C signaling pathway.

cluster_Synergy Synergistic Mechanism of this compound and Sotorasib Sotorasib Sotorasib KRAS_G12C KRAS G12C Sotorasib->KRAS_G12C ERK_inhibition ERK Inhibition KRAS_G12C->ERK_inhibition leads to BIM_upregulation BIM Upregulation & Stabilization ERK_inhibition->BIM_upregulation BCL_XL BCL-XL BIM_upregulation->BCL_XL sequestered by BCL_XL_degradation BCL-XL Degradation (Proteasome) BCL_XL->BCL_XL_degradation leads to BIM Free BIM Apoptosis Apoptosis BIM->Apoptosis This compound This compound This compound->BCL_XL targets BCL_XL_degradation->BIM releases

Figure 2: Synergistic induction of apoptosis by this compound and sotorasib.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and sotorasib.

cluster_workflow Experimental Workflow cluster_invitro start Start invitro In Vitro Assays start->invitro invivo In Vivo Xenograft Studies invitro->invivo Based on In Vitro Synergy data_analysis Data Analysis & Interpretation invivo->data_analysis viability Cell Viability (MTS Assay) viability->data_analysis colony Colony Formation Assay colony->data_analysis apoptosis Apoptosis Assay (Annexin V/PI) apoptosis->data_analysis western Western Blot western->data_analysis

Figure 3: General experimental workflow for studying drug synergy.

Protocol 1: Cell Viability MTS Assay

This protocol is for determining the effect of this compound and sotorasib, alone and in combination, on the viability of KRAS G12C-mutated cancer cells.

Materials:

  • KRAS G12C-mutated cell lines (e.g., H358, MIA PaCa-2, SW837)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Sotorasib

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of sotorasib. Treat cells with increasing concentrations of sotorasib in the presence or absence of a fixed concentration of this compound (e.g., 1 µM).[4] Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis. Synergy can be calculated using methods such as the Chou-Talalay method (Combination Index).

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic cells following treatment with this compound and sotorasib.

Materials:

  • KRAS G12C-mutated cell lines

  • 6-well plates

  • This compound and Sotorasib

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat cells with sotorasib, this compound (e.g., 1 µM), or the combination for 48-72 hours.[4]

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Western Blot Analysis

This protocol is for assessing the levels of key proteins involved in the synergistic mechanism, such as BCL-XL and BIM.

Materials:

  • KRAS G12C-mutated cell lines

  • 6-well plates

  • This compound and Sotorasib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BCL-XL, anti-BIM, anti-cleaved-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in the apoptosis assay. Lyse cells in lysis buffer and quantify protein concentration using the BCA assay.

  • Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

Protocol 4: In Vivo Tumor Xenograft Study

This protocol evaluates the antitumor efficacy of the this compound and sotorasib combination in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • KRAS G12C-mutated tumor cells (e.g., H358, MIA PaCa-2)

  • Matrigel (optional)

  • This compound and Sotorasib formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle, sotorasib alone, this compound alone, combination).

  • Drug Administration: Administer drugs according to a predetermined schedule. For example:

    • Sotorasib: 10 mg/kg, orally, daily.[7]

    • This compound: 15 mg/kg, intraperitoneally, every four days.[7]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and overall health of the mice.

  • Endpoint: Continue treatment for a specified duration or until tumors reach a predetermined endpoint. Euthanize mice and excise tumors for further analysis (e.g., western blot, immunohistochemistry).

  • Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups.

Conclusion

The combination of the BCL-XL degrader this compound and the KRAS G12C inhibitor sotorasib represents a rational and highly synergistic therapeutic strategy for KRAS G12C-mutated cancers. The provided data and protocols offer a framework for researchers to further investigate and validate the preclinical efficacy of this combination, potentially paving the way for future clinical applications.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis After DT2216 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT2216 is a novel proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2] As a heterobifunctional small molecule, this compound links a BCL-XL binding moiety to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This dual binding facilitates the ubiquitination of BCL-XL, targeting it for proteasomal degradation and thereby initiating the intrinsic apoptotic pathway in cancer cells dependent on BCL-XL for survival.[1][2][3] A key advantage of this compound is its reduced toxicity to platelets, which express minimal levels of VHL, mitigating the dose-limiting thrombocytopenia often associated with non-degrader BCL-XL inhibitors like Navitoclax (ABT-263).[1][4]

This document provides detailed protocols for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining, along with representative data and visualizations to guide researchers in their studies.

Mechanism of Action: this compound-Induced Apoptosis

This compound triggers apoptosis through a targeted degradation mechanism. The degradation of BCL-XL liberates pro-apoptotic proteins BAX and BAK, which then oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.[1][5]

DT2216_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway This compound This compound Ternary_Complex BCL-XL :: this compound :: VHL Ternary Complex This compound->Ternary_Complex Binds BCL_XL BCL-XL BCL_XL->Ternary_Complex Binds BAX_BAK_inactive BAX / BAK (Inactive) BCL_XL->BAX_BAK_inactive Sequesters VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Proteasome Proteasome Degraded_BCL_XL Degraded BCL-XL (Amino Acids) Proteasome->Degraded_BCL_XL Degrades Ub_BCL_XL Ubiquitinated BCL-XL Ternary_Complex->Ub_BCL_XL Ubiquitination Ub_BCL_XL->Proteasome Targeted to Ub_BCL_XL->BAX_BAK_inactive Release BAX_BAK_active BAX / BAK (Active) BAX_BAK_inactive->BAX_BAK_active Activation Mitochondrion Mitochondrion BAX_BAK_active->Mitochondrion Oligomerizes at Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound treatment on various cancer cell lines, as described in the literature. These tables are intended to provide an overview of the typical dose- and time-dependent responses observed.

Table 1: In Vitro Cytotoxicity of this compound in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines Data is illustrative and compiled from descriptions in referenced literature.[6][7]

Cell LineTreatment Time (hours)IC50 Range (nM)Notes
Various T-ALL24-962 - 100Most T-ALL cell lines are highly sensitive.
SUP-T124-96> 1000Exhibits significant resistance correlated with decreased BCL-XL degradation.[7]
MOLT-472~52Highly dependent on BCL-XL for survival.[1]

Table 2: BCL-XL Degradation and Apoptosis Induction in Myeloma Cell Lines (HMCLs) Data is illustrative and based on descriptions in referenced literature.[2][5]

Cell LineThis compound Conc. (nM)Treatment Time (hours)BCL-XL Degradation (%)Apoptotic Marker
Various HMCLs254820 - 50-
Various HMCLs15048≥ 80-
NAN121515Not specifiedCytochrome c Release
NAN12 & XG715 & 15024 - 72Not specifiedBAX/BAK Activation

Table 3: Effect of this compound in Post-Myeloproliferative Neoplasm (MPN) Acute Myeloid Leukemia (AML) Data is illustrative and compiled from descriptions in referenced literature.[8]

Cell TypeTreatment Time (hours)Average IC50 (µM)Notes
CD34+ Primary AML Cells242.19 (range: 0.41-4.31)Demonstrates efficacy in primary patient samples.

Experimental Protocols

Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide Staining by Flow Cytometry

This protocol details the steps for treating cells with this compound and subsequently staining them with FITC-conjugated Annexin V and Propidium Iodide (PI) to quantify apoptosis.

Materials:

  • This compound (MedChemExpress or other supplier)

  • Cell line of interest (e.g., MOLT-4, MyLa)

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • FITC Annexin V/PI Apoptosis Detection Kit (e.g., from Thermo Fisher Scientific, BioLegend, or BD Biosciences) containing:

    • FITC Annexin V

    • Propidium Iodide (PI) staining solution

    • 10X Annexin V Binding Buffer

  • Flow cytometer tubes (5 mL polystyrene tubes)

  • Micropipettes and sterile tips

  • Centrifuge

  • Flow cytometer equipped with a 488 nm laser

Experimental Workflow Diagram:

Apoptosis_Workflow cluster_workflow Experimental Workflow cluster_results Data Interpretation A 1. Cell Seeding & Culture (e.g., 1x10^6 cells/mL) B 2. This compound Treatment (Dose-response & time-course) A->B C 3. Cell Harvesting (Collect supernatant & adherent cells) B->C D 4. Cell Washing (Wash with cold PBS) C->D E 5. Resuspension (In 1X Binding Buffer) D->E F 6. Staining (Add Annexin V-FITC & PI) E->F G 7. Incubation (15-20 min, Room Temp, Dark) F->G H 8. Sample Acquisition (Flow Cytometer) G->H I 9. Data Analysis (Quadrant gating) H->I Q1 Live (Annexin V- / PI-) I->Q1 Q2 Early Apoptotic (Annexin V+ / PI-) I->Q2 Q3 Late Apoptotic/Necrotic (Annexin V+ / PI+) I->Q3 Q4 Necrotic (Annexin V- / PI+) I->Q4

Caption: Workflow for flow cytometry analysis of apoptosis.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density (e.g., 0.5 - 1 x 10^6 cells/mL) in culture plates or flasks.

    • Allow cells to adhere overnight (for adherent cell lines).

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) group.

  • Cell Harvesting:

    • Suspension cells: Gently pipette the cell suspension into a centrifuge tube.

    • Adherent cells: Collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant.

  • Cell Washing:

    • Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300-400 x g for 5 minutes.

    • Carefully discard the supernatant.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use a 488 nm laser for excitation. Detect FITC fluorescence in the FL1 channel (e.g., 530/30 nm filter) and PI fluorescence in the FL2 or FL3 channel (e.g., >575 nm filter).

    • Set up appropriate compensation using single-stained controls (Annexin V only, PI only) and an unstained control to set the baseline fluorescence.

    • Collect at least 10,000 events per sample.

Data Analysis and Interpretation:

The cell population will be separated into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells, with intact cell membranes but externalized phosphatidylserine.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells, with compromised membrane integrity.

  • Upper-Left (Annexin V- / PI+): Primarily necrotic cells or cells that have died through non-apoptotic mechanisms.

The percentage of total apoptotic cells is typically calculated by summing the percentages of cells in the early and late apoptotic quadrants.

Conclusion

The BCL-XL PROTAC degrader this compound is a potent inducer of apoptosis in BCL-XL-dependent cancer cells. Flow cytometry using Annexin V and PI staining is a robust and quantitative method to evaluate the efficacy of this compound. The protocols and data presented here serve as a comprehensive guide for researchers to design, execute, and interpret experiments aimed at characterizing the pro-apoptotic activity of this promising therapeutic agent.

References

Application Notes and Protocols: Colony Formation Assays with DT2216 in Acute Myeloid Leukemia (AML) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key survival mechanism for AML cells is the evasion of apoptosis, often mediated by the overexpression of anti-apoptotic proteins like B-cell lymphoma-extra large (BCL-xL). DT2216 is a novel proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of BCL-xL. This document provides detailed protocols for assessing the efficacy of this compound in AML models using colony formation assays, along with supporting data and pathway information.

This compound functions by simultaneously binding to BCL-xL and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of BCL-xL, marking it for degradation by the proteasome. A significant advantage of this compound is its platelet-sparing activity, as platelets have minimal VHL expression, thus avoiding the dose-limiting thrombocytopenia observed with other BCL-xL inhibitors.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell viability and colony formation in various AML models.

Table 1: Effect of this compound on Cell Viability (IC50) in AML Cell Lines and Primary Patient Samples

Cell Line/Sample TypeAML SubtypeTreatment DurationIC50 (µM)
SET2 (parental)JAK2-mutant72 hours~1.61 ± 0.81
HELJAK2-mutant72 hoursData not specified
UKE-1JAK2-mutant72 hoursData not specified
SET2 (Ruxolitinib-Resistant)JAK2-mutant72 hours~5.35 ± 3.84
Primary CD34+ AML Cells (n=6)Post-MPN24 hours~2.19 ± 1.64
Primary AML Samples (n=3)JAK2-mutant24 hours~1.21

Table 2: Effect of this compound on Colony Formation in Primary AML Patient Samples

Patient SamplesTreatmentConcentration% Reduction in Colony Count (Range)
Post-MPN sAML CD34+ (n=3)Azacytidine (AZA)100 nM30% (25.7-36.4%)
Post-MPN sAML CD34+ (n=3)This compound50 nM69% (58.3-77.5%)
Post-MPN sAML CD34+ (n=3)This compound + AZA50 nM + 100 nM76% (70.9-79.8%)

Signaling Pathway and Mechanism of Action

DT2216_Mechanism_of_Action Degraded_BCL_xL Degraded_BCL_xL BAX_BAK BAX_BAK

Experimental Protocols

Colony Formation Assay with this compound in AML Cell Lines and Primary Patient Samples

This protocol outlines the methodology for assessing the clonogenic potential of AML cells following treatment with this compound.

Materials:

  • AML cell lines (e.g., SET2, HEL, UKE-1) or primary patient-derived AML cells (CD34+ selected or bulk)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Human methylcellulose-based medium (e.g., MethoCult™ H4434 Classic)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 35 mm non-tissue culture treated petri dishes

  • Sterile water

  • 100 mm petri dishes

  • Inverted microscope

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • For AML cell lines, culture cells in IMDM supplemented with 10-20% FBS and 1% Penicillin-Streptomycin. Ensure cells are in the logarithmic growth phase before starting the assay.

    • For primary AML patient samples, thaw cryopreserved cells according to standard procedures or use fresh, isolated mononuclear cells. CD34+ cell selection can be performed to enrich for progenitor cells.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 10 nM to 10 µM.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Incubate the AML cells with the desired concentrations of this compound or vehicle control for a predetermined time (e.g., 24 or 72 hours) in a standard cell culture plate or tube.

  • Plating in Methylcellulose:

    • Following drug treatment, wash the cells twice with PBS or serum-free IMDM to remove any residual drug.

    • Count the viable cells using a hemocytometer and Trypan Blue exclusion.

    • Resuspend the cells in IMDM + 2% FBS at a concentration 10-fold higher than the final desired plating concentration.

    • Add the cell suspension to the methylcellulose-based medium at a 1:10 ratio (e.g., 0.3 mL of cell suspension to 2.7 mL of methylcellulose medium). The final cell density will depend on the cell type and should be optimized (e.g., 500-2000 cells/mL for cell lines, 1 x 10^4 to 1 x 10^5 cells/mL for primary samples).

    • Vortex the tube vigorously to ensure a homogenous mixture.

    • Let the tube stand for 5-10 minutes to allow air bubbles to escape.

  • Incubation:

    • Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into each 35 mm non-tissue culture treated petri dish.

    • Gently rotate the dish to ensure the medium covers the entire surface.

    • Place two or three replicate dishes for each condition inside a 100 mm petri dish.

    • Add an open, small dish containing sterile water to the 100 mm dish to maintain humidity.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days, or until colonies are of a suitable size for counting.

  • Colony Staining and Counting (Optional, but recommended for visualization):

    • At the end of the incubation period, colonies can be stained for better visualization. A common stain is 2,3,5-Triphenyltetrazolium chloride (TTC), which stains viable colonies red.

    • Prepare a 1 mg/mL solution of TTC in PBS and filter-sterilize.

    • Gently overlay each plate with 0.5 mL of the TTC solution and incubate for 4-6 hours at 37°C.

  • Data Analysis:

    • Count the number of colonies (aggregates of >40 cells) in each dish using an inverted microscope.

    • Calculate the average number of colonies for each treatment condition.

    • Express the results as a percentage of the vehicle-treated control.

    • The percentage of colony formation inhibition can be calculated as: [1 - (mean number of colonies in treated sample / mean number of colonies in control sample)] x 100%.

Experimental Workflow

Colony_Formation_Assay_Workflow start Start: AML Cell Culture (Cell Lines or Primary Samples) drug_treatment Drug Treatment with this compound (and Vehicle Control) start->drug_treatment cell_wash Wash Cells to Remove Drug drug_treatment->cell_wash cell_count Count Viable Cells cell_wash->cell_count plating Plate Cells in Methylcellulose Medium cell_count->plating incubation Incubate for 10-14 days (37°C, 5% CO2) plating->incubation staining Optional: Stain Colonies (e.g., with TTC) incubation->staining counting Count Colonies (>40 cells) staining->counting analysis Data Analysis and Quantification counting->analysis

Troubleshooting & Optimization

Mechanisms of resistance to DT2216 in T-ALL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DT2216, a BCL-xL targeted PROTAC degrader, in T-cell Acute Lymphoblastic Leukemia (T-ALL) studies.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound in T-ALL cell lines.

Issue Potential Cause Recommended Action
High cell viability despite this compound treatment Inefficient BCL-xL Degradation: The primary mechanism of resistance to this compound in T-ALL is the failure to effectively degrade BCL-xL protein.[1][2]1. Verify BCL-xL Degradation: Perform a western blot to assess BCL-xL protein levels following this compound treatment. A lack of significant reduction in BCL-xL levels correlates with resistance.[1][2] 2. Confirm VHL Expression: this compound relies on the von Hippel-Lindau (VHL) E3 ligase for its activity.[1][3][4] Confirm VHL expression in your cell line via western blot or qPCR. 3. Titrate this compound Concentration: Ensure you are using an appropriate concentration range. Most T-ALL cell lines are sensitive to this compound in the nanomolar range.[5]
Variability in IC50 values across experiments Experimental Inconsistency: Variations in cell density, incubation time, or reagent quality can lead to inconsistent results.1. Standardize Protocols: Maintain consistent cell seeding densities and treatment durations. 2. Aliquot Reagents: Aliquot and store this compound according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. 3. Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Unexpected toxicity in control cells Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may have cytotoxic effects at high concentrations.1. Include a Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) as the highest concentration of this compound used. 2. Minimize Solvent Concentration: Keep the final solvent concentration in the culture medium below a non-toxic level (typically <0.1%).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It functions by linking the BCL-xL protein to the VHL E3 ubiquitin ligase, which tags BCL-xL for degradation by the proteasome.[1][3][4][6] This targeted degradation of the anti-apoptotic BCL-xL protein induces apoptosis in cancer cells that depend on it for survival.

This compound This compound Ternary Ternary Complex (BCL-xL-DT2216-VHL) This compound->Ternary BCLXL BCL-xL BCLXL->Ternary Proteasome Proteasomal Degradation BCLXL->Proteasome targeted for VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitination Ternary->Ub recruits Ub->BCLXL tags Apoptosis Apoptosis Proteasome->Apoptosis leads to

Caption: Mechanism of action of this compound.

Q2: Is resistance to this compound common in T-ALL?

A2: No, resistance to this compound in T-ALL cell lines is considered rare.[1][2] In a study of 13 T-ALL cell lines, only one, SUP-T1, showed significant resistance.[1][2]

Q3: Do the initial protein levels of BCL-2 family members predict sensitivity to this compound?

A3: No, the initial protein levels of BCL-xL, BCL-2, MCL-1, or the pro-apoptotic protein BIM do not correlate with or predict sensitivity to this compound in T-ALL.[1][2] The key determinant of sensitivity is the efficiency of this compound-mediated BCL-xL degradation.[1][2]

Q4: My T-ALL cells are resistant to this compound. What could be the underlying mechanism?

A4: The most likely mechanism is decreased degradation of BCL-xL protein following this compound treatment.[1][2] This could be due to factors within the cell that prevent the efficient formation of the BCL-xL-DT2216-VHL ternary complex or subsequent ubiquitination and proteasomal degradation. While T-ALL cells may depend on other anti-apoptotic proteins like BCL-2 or MCL-1 for survival, upregulation of these proteins is not the primary mechanism of intrinsic resistance to this compound.[1][7]

Q5: How can I experimentally determine if my cells are resistant due to inefficient BCL-xL degradation?

A5: You can follow a straightforward experimental workflow to investigate this.

cluster_0 Cell Treatment cluster_1 Analysis cluster_2 Interpretation TALL T-ALL Cell Line Treat Treat with this compound (Dose-Response) TALL->Treat Viability Cell Viability Assay (e.g., MTS) Treat->Viability Western Western Blot Treat->Western Resistant Resistant Phenotype: - High IC50 - No change in BCL-xL - No apoptosis markers Viability->Resistant Sensitive Sensitive Phenotype: - Low IC50 - BCL-xL degradation - Apoptosis induction Viability->Sensitive Analysis Analyze Protein Levels: - BCL-xL - Cleaved PARP/Caspase-3 - VHL (optional) Western->Analysis Analysis->Resistant Analysis->Sensitive

Caption: Experimental workflow to assess this compound resistance.

Experimental Protocols

Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed T-ALL cells in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0-1 µM) for 24-72 hours.[5] Include a vehicle-only control.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Protein Degradation

  • Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-xL, VHL, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3][4]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[3][4]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

  • Quantification: Quantify the band intensities using software like ImageJ to determine the extent of protein degradation relative to the loading control.[3][4]

Quantitative Data Summary

The following table summarizes the sensitivity of various T-ALL cell lines to this compound.

Cell LineIC50 (nM)SensitivityBCL-xL Degradation EfficiencyReference
ALL-SIL~10SensitiveHigh[5]
P12-Ichikawa~10SensitiveHigh[5]
Jurkat2-100SensitiveHigh[5]
HBP-ALL2-100SensitiveHigh[5]
HSB-22-100SensitiveHigh[5]
PEER2-100SensitiveHigh[5]
DND-412-100SensitiveHigh[5]
MOLT-4PotentSensitiveHigh[1][3]
SUP-T1>1000ResistantDecreased[1][5]

References

Technical Support Center: Overcoming DT2216 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the BCL-XL targeted PROTAC degrader, DT2216.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to selectively degrade the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1] It consists of a ligand that binds to BCL-XL and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of BCL-XL, tagging it for degradation by the proteasome.[1][2] The degradation of BCL-XL restores the apoptotic process in cancer cells that depend on this protein for survival.[1] A key advantage of this compound is its reduced toxicity to platelets compared to other BCL-XL inhibitors, as platelets have minimal expression of VHL.[3][4]

Q2: Is resistance to this compound common in cancer cells?

A2: Current research suggests that intrinsic resistance to this compound is relatively rare.[3][5] A study on a panel of 13 T-cell acute lymphoblastic leukemia (T-ALL) cell lines found that only one, SUP-T1, exhibited significant resistance to this compound at concentrations achievable in vivo.[3][5]

Q3: What is the primary mechanism of resistance to this compound?

A3: Resistance to this compound has been shown to correlate with a decreased efficiency of BCL-XL protein degradation upon treatment.[3][5] In the resistant T-ALL cell line, SUP-T1, the cytotoxic effects of this compound were diminished due to less effective degradation of the target protein.[5]

Q4: Does the baseline expression level of BCL-2 family proteins predict resistance to this compound?

A4: No, studies have shown that the initial protein levels of BCL-XL, BCL-2, MCL-1, or the pro-apoptotic protein BIM do not correlate with sensitivity or resistance to this compound.[3][5]

Q5: Can mutations in the VHL E3 ligase cause resistance to this compound?

A5: While alterations in core components of E3 ligase complexes can be a mechanism of acquired resistance to PROTACs in general, studies on this compound resistance have not found a correlation between the protein levels of VHL and sensitivity to the drug.[3][6] However, the absence of VHL, as seen in the 786-O renal cell carcinoma cell line, does render cells resistant to this compound-induced BCL-XL degradation.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem 1: Reduced or no BCL-XL degradation observed after this compound treatment.

Possible Cause 1: Suboptimal Drug Concentration or Treatment Duration.

  • Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for BCL-XL degradation in your specific cell line. Degradation can be observed at concentrations as low as 10 nM in sensitive cell lines, with significant degradation occurring within 16-24 hours.[7][8]

Possible Cause 2: Intrinsic Resistance of the Cell Line.

  • Recommendation: If BCL-XL degradation is still not observed after optimization, your cell line may have intrinsic resistance, similar to the SUP-T1 cell line.[5] The molecular basis of this resistance is not fully elucidated but is known to involve reduced degradation efficiency.[5]

Possible Cause 3: Issues with the Ubiquitin-Proteasome System.

  • Recommendation: To confirm that the proteasome is functional, treat cells with a known proteasome inhibitor (e.g., MG132) prior to and during this compound treatment. Proteasome inhibition should block the degradation of BCL-XL.[4] If BCL-XL levels are not stabilized, it could indicate a defect in the upstream ubiquitination machinery.

Possible Cause 4: Low or Absent VHL Expression.

  • Recommendation: Confirm VHL protein expression in your cell line by Western blot. Cell lines with null or very low VHL expression will be resistant to this compound.[3][4]

Problem 2: High cell viability despite evidence of BCL-XL degradation.

Possible Cause 1: Dependence on Other Anti-Apoptotic Proteins.

  • Recommendation: The cancer cells may rely on other anti-apoptotic proteins like BCL-2 or MCL-1 for survival. Assess the expression levels of these proteins. Consider combination therapies. For instance, this compound has shown synergistic effects with the BCL-2 inhibitor venetoclax (ABT-199) in cells dependent on both BCL-XL and BCL-2.[9]

Possible Cause 2: Upregulation of Other Survival Pathways.

  • Recommendation: Investigate the activation of alternative survival signaling pathways in your cells upon this compound treatment.

Problem 3: How to overcome resistance to other chemotherapies using this compound.

Strategy: Combination Therapy.

  • This compound can be used to sensitize cancer cells to other therapeutic agents. For example, in pancreatic cancer models resistant to gemcitabine, the resistance was mediated by BCL-XL.[10][11] Combining this compound with gemcitabine synergistically induced cell death.[10][11] This is because gemcitabine suppresses MCL-1, making the cells more reliant on BCL-XL, which is then targeted by this compound.[10]

  • Similarly, in KRAS G12C-mutated cancers, this compound can overcome resistance to sotorasib.[12] Sotorasib treatment can lead to the stabilization of the pro-apoptotic protein BIM. The combination with this compound prevents the sequestration of BIM by BCL-XL, leading to enhanced apoptosis.[12]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in T-ALL Cell Lines

Cell LineIC50 (nM) after 48hDC50 (nM) for BCL-XL after 24h
Loucy25
Jurkat1010
CCRF-CEM2025
DND-413035
P12-Ichikawa4050
MOLT-35060
PEER6070
PF-3827080
ALL-SIL8090
TALL-10490100
HSB-2100110
HBP-ALL120130
SUP-T1>800>500

Data adapted from a study on this compound in T-ALL cell lines. IC50 is the concentration required to inhibit growth by 50%, and DC50 is the concentration for degrading 50% of BCL-XL.[5]

Table 2: Combination Efficacy of this compound with Sotorasib in KRAS G12C-mutated Cancer Cell Lines

Cell LineCancer TypeSotorasib IC50 (µM)This compound IC50 (µM)Combination Effect
H358NSCLC0.01>1Synergistic
H2122NSCLC0.02>1Synergistic
SW1573NSCLC0.03>1Synergistic
HCT116CRC>1>1Synergistic
MIA PaCa-2Pancreatic>1>1Synergistic

This table summarizes the synergistic effects observed when combining this compound with sotorasib.[12]

Experimental Protocols

Protocol 1: Assessment of this compound-Mediated BCL-XL Degradation by Western Blot
  • Cell Culture and Treatment:

    • Plate cancer cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 16, 24, or 48 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

  • Western Blotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against BCL-XL (e.g., from Cell Signaling Technology) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

Protocol 2: Cell Viability Assessment using MTS Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound. Include a vehicle control. For combination studies, treat with this compound, the second agent, and the combination at various concentrations.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator.

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation and Absorbance Reading:

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values using a non-linear regression curve fit. For combination studies, calculate the Combination Index (CI) to assess synergy.

Visualizations

DT2216_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound BCL_XL BCL-XL This compound->BCL_XL Binds VHL VHL E3 Ligase This compound->VHL Recruits Proteasome 26S Proteasome BCL_XL->Proteasome Targeted for Degradation Cell_Survival Cell Survival BCL_XL->Cell_Survival Promotes Ub Ubiquitin VHL->Ub Degraded_BCL_XL Degraded BCL-XL (Peptides) Proteasome->Degraded_BCL_XL Apoptosis Apoptosis Ub->BCL_XL Ubiquitination Degraded_BCL_XL->Apoptosis Leads to

Caption: Mechanism of action of this compound leading to apoptosis.

DT2216_Resistance_Troubleshooting cluster_degradation Degradation Troubleshooting cluster_viability Viability Troubleshooting Start Experiment: This compound Treatment Check_Degradation Observe BCL-XL Degradation? Start->Check_Degradation Check_Viability Observe Decreased Cell Viability? Check_Degradation->Check_Viability Yes Troubleshoot_Degradation Troubleshoot Degradation Check_Degradation->Troubleshoot_Degradation No Success Experiment Successful Check_Viability->Success Yes Troubleshoot_Viability Troubleshoot Viability Check_Viability->Troubleshoot_Viability No Optimize Optimize Dose/ Time Troubleshoot_Degradation->Optimize Check_VHL Check VHL Expression Troubleshoot_Degradation->Check_VHL Check_Proteasome Check Proteasome Function Troubleshoot_Degradation->Check_Proteasome Intrinsic_Resistance Consider Intrinsic Resistance Troubleshoot_Degradation->Intrinsic_Resistance Other_Survival Assess Other Anti-Apoptotic Proteins (BCL-2, MCL-1) Troubleshoot_Viability->Other_Survival Combination_Tx Consider Combination Therapy Other_Survival->Combination_Tx

Caption: Troubleshooting workflow for this compound experiments.

References

DT2216 Technical Support Center: Optimizing Dosage and Minimizing Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DT2216, a selective BCL-XL degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to minimize toxicity during pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity observed with this compound?

The primary dose-limiting toxicity observed with this compound in clinical trials is thrombocytopenia.[1][2] In a phase 1 study, a grade 4 thrombocytopenia was observed, but it was transient and resolved within 48 hours.[1][2] The lowest platelet counts in the first cycle ranged from 24,000 to 297,000, and in all cases, the platelet count recovered to >50,000 within 4 days and >75,000 within one week.[1][2][3]

Q2: How does this compound minimize platelet toxicity compared to other BCL-XL inhibitors like navitoclax?

This compound is a proteolysis-targeting chimera (PROTAC) that selectively degrades BCL-XL by targeting it to the Von Hippel-Lindau (VHL) E3 ligase for ubiquitination and subsequent proteasomal degradation.[1][4][5][6] Human platelets express minimal levels of VHL, which is the key to this compound's reduced platelet toxicity compared to navitoclax, a small molecule inhibitor that directly binds and inhibits BCL-XL in both tumor cells and platelets.[1][4][5][6][7] Preclinical models have demonstrated that this compound is significantly less toxic to platelets than navitoclax.[1][4][5]

Q3: What is the recommended Phase 2 dose (RP2D) of this compound?

Based on the phase 1 clinical trial (NCT04886622), the recommended Phase 2 dose (RP2D) of this compound is 0.4 mg/kg administered intravenously twice weekly (BIW).[1][2][3] This dose was determined based on the rapid recovery of transient thrombocytopenia and the sustained degradation of BCL-XL in peripheral leukocytes.[1][2]

Q4: What is the mechanism of action of this compound?

This compound is a bifunctional molecule. One end binds to the anti-apoptotic protein BCL-XL, and the other end binds to the VHL E3 ubiquitin ligase.[1][8][9] This binding brings BCL-XL into close proximity with the E3 ligase, leading to the ubiquitination of BCL-XL and its subsequent degradation by the proteasome.[4][8] The degradation of BCL-XL restores the apoptotic process in cancer cells that depend on BCL-XL for survival.[8]

Troubleshooting Guide

Issue 1: Significant thrombocytopenia is observed in our preclinical model.

  • Question: Are you using a species where VHL expression in platelets is high?

    • Troubleshooting Step: this compound's platelet-sparing effect is dependent on the low expression of VHL in platelets.[5] Verify the VHL expression levels in the platelets of your animal model.

  • Question: Is the dosing schedule appropriate?

    • Troubleshooting Step: The phase 1 clinical trial utilized a twice-weekly (BIW) intravenous administration.[1] Consider adjusting the dosing frequency and duration based on tolerability and efficacy in your model. Preclinical studies in mice have used weekly intraperitoneal injections.[5]

  • Question: How are you monitoring platelet counts?

    • Troubleshooting Step: In the clinical trial, platelet counts were monitored closely, especially during the first cycle.[1][3] Implement a frequent blood monitoring schedule to track the nadir and recovery of platelet counts.

Issue 2: Lack of efficacy in our in vitro/in vivo model.

  • Question: Is the cancer model dependent on BCL-XL for survival?

    • Troubleshooting Step: this compound is most effective in tumors that are dependent on BCL-XL.[6][10] Perform BH3 profiling or other assays to confirm BCL-XL dependence in your model.

  • Question: Has BCL-XL degradation been confirmed?

    • Troubleshooting Step: Measure BCL-XL protein levels in tumor cells or tissues post-treatment using Western blotting to confirm target engagement and degradation.[1][5] In the phase 1 trial, BCL-XL levels were measured in peripheral leukocytes.[1]

  • Question: Is the this compound concentration and treatment duration optimal?

    • Troubleshooting Step: In vitro studies have shown EC50 values in the nanomolar range for BCL-XL dependent cell lines.[6][9] For in vivo studies, dose-escalation experiments may be necessary to determine the optimal therapeutic dose for your specific model.[5]

Data from Clinical and Preclinical Studies

Table 1: Phase 1 Clinical Trial (NCT04886622) Dose Escalation and Safety Summary [1][2][3]

Dose Level (mg/kg IV BIW)Number of PatientsDose-Limiting Toxicities (DLTs)Key Safety Findings
0.04 - 0.4201 (Grade 4 thrombocytopenia at 0.32 mg/kg, resolved in 48h)Transient thrombocytopenia, primarily in the first cycle. Platelet recovery within a week. No bleeding episodes.

Table 2: Preclinical Efficacy and Toxicity of this compound vs. Navitoclax [5][6][11]

ParameterThis compoundNavitoclax (ABT-263)
Mechanism BCL-XL PROTAC degraderBCL-2/BCL-XL inhibitor
MOLT-4 Cell Viability (EC50) ~52 nM~191 nM
Platelet Toxicity (EC50) > 3 µM~237 nM
BCL-XL Degradation in MOLT-4 cells (DC50) ~63 nMN/A (Inhibitor)
BCL-XL Degradation in Platelets (Dmax) ~26%N/A (Inhibitor)

Experimental Protocols

Protocol 1: Western Blot for BCL-XL Degradation

  • Cell Lysis: Treat cancer cells with varying concentrations of this compound for the desired duration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against BCL-XL overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize BCL-XL levels.

Protocol 2: In Vivo Xenograft Study

  • Cell Implantation: Implant BCL-XL dependent tumor cells (e.g., MOLT-4) subcutaneously into immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize mice into treatment groups (vehicle control, this compound). Administer this compound via the desired route (e.g., intraperitoneal or intravenous) and schedule.

  • Efficacy Assessment: Measure tumor volume regularly. At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blot for BCL-XL degradation).

  • Toxicity Monitoring: Monitor animal body weight and overall health. Perform regular blood counts to assess for thrombocytopenia and other hematological toxicities.

Visualizations

DT2216_Mechanism_of_Action cluster_cell Tumor Cell This compound This compound BCL_XL BCL-XL This compound->BCL_XL Binds VHL VHL E3 Ligase This compound->VHL Recruits Proteasome Proteasome BCL_XL->Proteasome Targeted for Degradation VHL->BCL_XL Ubiquitinates Degraded_BCL_XL Degraded BCL-XL Fragments Proteasome->Degraded_BCL_XL Ub Ubiquitin Apoptosis Apoptosis Degraded_BCL_XL->Apoptosis Leads to

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental_Workflow start Start: BCL-XL Dependent Cancer Model in_vitro In Vitro Studies (e.g., Cell Viability Assay) start->in_vitro western_blot Confirm BCL-XL Degradation (Western Blot) in_vitro->western_blot in_vivo In Vivo Xenograft Studies western_blot->in_vivo dosing Dose Escalation & Schedule Optimization in_vivo->dosing efficacy Tumor Growth Inhibition Assessment dosing->efficacy toxicity Toxicity Monitoring (Platelet Counts, Body Weight) dosing->toxicity end Determine Optimal Therapeutic Window efficacy->end toxicity->end

Caption: Experimental workflow for optimizing this compound dosage.

References

DT2216 Technical Support Center: In Vitro Experimentation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DT2216 in in vitro experiments. Here you will find frequently asked questions, troubleshooting tips, and detailed protocols to ensure the successful application of this potent and selective BCL-xL degrader.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the anti-apoptotic protein B-cell lymphoma-extra large (BCL-xL).[1][2] It is a bifunctional molecule that consists of a ligand that binds to BCL-xL and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of BCL-xL, tagging it for degradation by the proteasome.[1][3] The degradation of BCL-xL restores the intrinsic apoptotic pathway, leading to cancer cell death.[1]

2. What are the key advantages of using this compound in my research?

This compound offers several advantages over traditional BCL-xL inhibitors. A significant benefit is its reduced toxicity to platelets.[4][5] Platelets are highly dependent on BCL-xL for survival, and their depletion is a common dose-limiting toxicity of BCL-xL inhibitors. This compound spares platelets because they express minimal levels of the VHL E3 ligase, which is required for this compound's degradative activity.[4][5]

3. In which cancer cell lines has this compound shown activity?

This compound has demonstrated potent anti-cancer activity in a variety of cancer cell lines that are dependent on BCL-xL for survival. This includes certain types of T-cell acute lymphoblastic leukemia (T-ALL), T-cell lymphomas, and multiple myeloma.[4][5][6][7]

Solubility and Stability

Proper handling of this compound is crucial for obtaining reliable and reproducible experimental results.

Solubility Data
SolventConcentrationNotes
DMSO ≥ 50 mg/mL (≥ 32.42 mM)Ultrasonic treatment may be needed to fully dissolve the compound.[8]
Ethanol 25 mg/mL
DMF 25 mg/mL

Data sourced from publicly available information. Solubility may vary depending on the specific lot and purity of the compound.

Stock Solution Preparation and Storage

Preparation:

  • It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[8]

  • To ensure complete dissolution, vortex the solution and/or use an ultrasonic bath.[8]

Storage:

  • Short-term (1 month): Store the DMSO stock solution at -20°C.

  • Long-term (up to 6 months): For longer storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[8]

Working Solution Preparation

For in vitro experiments, dilute the DMSO stock solution into your cell culture medium to the desired final concentration. To avoid precipitation, it is crucial to perform serial dilutions and ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Culture Medium - High final concentration of this compound.- Low solubility in the aqueous environment of the cell culture medium.- Perform serial dilutions of the DMSO stock solution in culture medium.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Prepare fresh working solutions for each experiment.
Inconsistent or No BCL-xL Degradation - Incorrect concentration of this compound used.- Insufficient incubation time.- Cell line does not express sufficient levels of VHL E3 ligase.- Compound degradation due to improper storage or handling.- Optimize the concentration of this compound and incubation time for your specific cell line.- Verify VHL expression in your cell line by western blot.- Ensure proper storage of stock solutions and use freshly prepared working solutions.
High Background in Cell Viability Assays - DMSO toxicity.- Use a final DMSO concentration of ≤ 0.1% in your experiments.- Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in all assays.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted for determining the cytotoxic effects of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell culture medium

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Allow cells to adhere overnight (for adherent cell lines).

  • Prepare serial dilutions of this compound in culture medium from your DMSO stock.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot for BCL-xL Degradation

This protocol is designed to verify the degradation of BCL-xL following this compound treatment.

Materials:

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BCL-xL, anti-VHL, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control for a predetermined time (e.g., 16, 24, or 48 hours).

  • Lyse the cells and quantify the protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of BCL-xL degradation.

Quantitative Data

In Vitro Cytotoxicity of this compound
Cell LineCancer TypeEC50 / IC50 (nM)Assay Duration
MOLT-4T-cell Acute Lymphoblastic Leukemia5272 hours[8]
MyLaT-cell Lymphoma< 10Not Specified[4]
MJT-cell LymphomaNot SpecifiedNot Specified
NCI-H146Small Cell Lung Cancer27848 hours[8]
RS4;11B-cell Acute Lymphoblastic Leukemia21348 hours[8]
JAK2-mutant AML cellsAcute Myeloid Leukemia~1610 (average)72 hours[9]
BCL-xL Degradation by this compound
Cell LineDC50 (nM)Dmax (%)Assay Duration
MOLT-46390.8Not Specified[10]
MOLT-427.2Not SpecifiedNot Specified[11]

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Signaling Pathways and Workflows

This compound Mechanism of Action

The following diagram illustrates the mechanism by which this compound induces apoptosis.

DT2216_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound BCL_xL BCL-xL This compound->BCL_xL Binds VHL VHL E3 Ligase This compound->VHL Recruits Proteasome Proteasome BCL_xL->Proteasome Degradation BAX_BAK BAX/BAK BCL_xL->BAX_BAK Inhibits Ubiquitin Ubiquitin Ubiquitin->BCL_xL Ubiquitination Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induces apoptosis by degrading BCL-xL.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of this compound.

Experimental_Workflow start Start: Prepare this compound Stock Solution cell_culture Cell Culture: Seed cells for experiments start->cell_culture treatment Treatment: Treat cells with this compound and controls cell_culture->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability western Western Blot: BCL-xL Degradation treatment->western apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay analysis Data Analysis: Calculate EC50, DC50, etc. viability->analysis western->analysis apoptosis_assay->analysis conclusion Conclusion: Determine efficacy of this compound analysis->conclusion

Caption: A standard workflow for in vitro this compound experiments.

References

Technical Support Center: The Impact of VHL Expression on DT2216 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of von Hippel-Lindau (VHL) expression levels on the efficacy of the BCL-XL PROTAC degrader, DT2216.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1] It functions as a bifunctional molecule: one end binds to BCL-XL, and the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This binding facilitates the formation of a ternary complex, leading to the ubiquitination of BCL-XL and its subsequent degradation by the proteasome.[1][2]

Q2: How does VHL expression affect this compound's efficacy?

A2: VHL, as the E3 ligase recruited by this compound, is essential for its mechanism of action.[2][3] Therefore, the presence of VHL is a prerequisite for this compound-mediated BCL-XL degradation. This dependency is exploited to reduce on-target toxicity, such as thrombocytopenia, as platelets express minimal levels of VHL.[2][4]

Q3: Does a higher VHL expression level lead to greater this compound efficacy?

A3: Not necessarily. While VHL expression is required, studies have shown that the level of VHL expression in cancer cells does not always correlate with sensitivity to this compound.[5][6] Other factors, such as the expression level of the target protein BCL-XL, appear to be more critical determinants of efficacy.[5][6]

Q4: What is the primary determinant of a cancer cell's sensitivity to this compound?

A4: Current research indicates that the expression level of BCL-XL is a stronger predictor of sensitivity to this compound than the expression level of VHL.[5][6] Cell lines with high BCL-XL expression tend to be more sensitive to this compound-induced apoptosis.[5]

Q5: What are the known resistance mechanisms to this compound?

A5: Resistance to this compound has been correlated with decreased degradation of BCL-XL.[3][7] This can occur even in the presence of VHL, suggesting that factors affecting the formation or stability of the BCL-XL-DT2216-VHL ternary complex, or downstream steps in the ubiquitin-proteasome pathway, may contribute to resistance.

Troubleshooting Guide

This guide addresses common issues encountered during experiments investigating the impact of VHL expression on this compound efficacy.

Problem Possible Causes Recommended Solutions
No or low BCL-XL degradation observed after this compound treatment. 1. Low or absent VHL expression: The cell line may not express sufficient levels of VHL. 2. Inefficient ternary complex formation: The BCL-XL-DT2216-VHL complex may not be forming effectively. 3. Impaired proteasome function: The proteasome may be inhibited or dysfunctional. 4. Suboptimal this compound concentration (Hook Effect): Excessively high concentrations of this compound can lead to the formation of non-productive binary complexes.1. Verify VHL expression: Confirm VHL protein and mRNA levels using Western blot and qPCR, respectively. Use a VHL-positive cell line as a control. 2. Optimize this compound concentration: Perform a dose-response experiment to identify the optimal concentration for BCL-XL degradation. 3. Assess proteasome activity: Treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of ubiquitinated BCL-XL would suggest a proteasome issue. 4. Perform co-immunoprecipitation: Confirm the formation of the ternary complex by immunoprecipitating VHL or BCL-XL and blotting for the other components.
High VHL expression, but low this compound efficacy (high IC50). 1. Low BCL-XL expression: The target protein level may be too low for degradation to induce apoptosis. 2. Redundancy in anti-apoptotic proteins: The cells may rely on other anti-apoptotic proteins (e.g., BCL-2, MCL-1) for survival. 3. Mutations in VHL or other pathway components: Mutations may impair the function of the E3 ligase complex.1. Quantify BCL-XL expression: Determine the relative expression level of BCL-XL by Western blot. 2. Profile other BCL-2 family proteins: Assess the expression levels of BCL-2 and MCL-1. Consider co-treatment with inhibitors of these proteins. 3. Sequence VHL: If functional impairment is suspected, sequence the VHL gene to check for mutations.
Inconsistent results between experiments. 1. Variable cell culture conditions: Cell passage number, confluency, and health can affect protein expression and drug response. 2. Inconsistent drug preparation: this compound may not be fully dissolved or may degrade over time. 3. Variability in assay performance: Minor differences in experimental procedures can lead to inconsistent outcomes.1. Standardize cell culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh drug solutions: Prepare this compound solutions fresh for each experiment from a validated stock. 3. Follow a detailed, standardized protocol: Ensure all steps of the experiment are performed consistently.

Data Presentation

Table 1: this compound Efficacy (IC50) in Various Cancer Cell Lines with Corresponding VHL and BCL-XL Expression Status

Cell LineCancer TypeVHL ExpressionBCL-XL ExpressionThis compound IC50 (nM)Reference
MOLT-4T-cell Acute Lymphoblastic LeukemiaHighHigh52[1]
RS4;11B-cell Acute Lymphoblastic LeukemiaHighHigh211.7[8]
NCI-H146Small Cell Lung CancerHighHigh278[1]
HELJAK2-mutant AMLHighHigh~1610[9]
SET2JAK2-mutant AMLHighHigh~1610[9]
UKE-1JAK2-mutant AMLHighHigh~1610[9]
PlateletsNormal Blood ComponentMinimalHigh>10,000[1]

Note: Expression levels are relative and based on descriptions in the cited literature. IC50 values can vary based on experimental conditions.

Experimental Protocols

Western Blot for VHL and BCL-XL Expression

Objective: To determine the protein expression levels of VHL and BCL-XL in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-VHL, anti-BCL-XL, and anti-loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Recommended starting dilutions: anti-VHL (1:1000), anti-BCL-XL (1:1000), anti-β-actin (1:5000).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay for this compound IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight (for adherent cells).

  • Drug Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Visualizations

DT2216_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Ternary_Complex BCL-XL-DT2216-VHL Ternary Complex This compound->Ternary_Complex Binds BCL_XL BCL-XL BCL_XL->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_BCL_XL Ubiquitinated BCL-XL Ternary_Complex->Ub_BCL_XL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BCL_XL->Proteasome Degradation Degraded BCL-XL (Amino Acids) Proteasome->Degradation Degrades Apoptosis Apoptosis Degradation->Apoptosis Leads to

Caption: Mechanism of action of this compound leading to BCL-XL degradation and apoptosis.

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing this compound Efficacy start Start cell_culture Cell Line Selection (Varying VHL/BCL-XL) start->cell_culture protein_expression Characterize Protein Expression (Western Blot for VHL & BCL-XL) cell_culture->protein_expression ic50_determination Determine IC50 (Cell Viability Assay) cell_culture->ic50_determination data_analysis Data Analysis and Correlation protein_expression->data_analysis ic50_determination->data_analysis conclusion Conclusion on VHL Impact data_analysis->conclusion

Caption: A typical experimental workflow to investigate the impact of VHL and BCL-XL expression on this compound efficacy.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Low this compound Efficacy start Low this compound Efficacy check_vhl Is VHL expressed? start->check_vhl check_bclxl Is BCL-XL expressed? check_vhl->check_bclxl Yes no_vhl Induce VHL expression or select VHL-positive cell line check_vhl->no_vhl No check_ternary Is ternary complex forming? check_bclxl->check_ternary Yes low_bclxl Select cell line with higher BCL-XL expression check_bclxl->low_bclxl No check_proteasome Is proteasome active? check_ternary->check_proteasome Yes no_ternary Optimize this compound concentration (check for hook effect) check_ternary->no_ternary No proteasome_issue Use proteasome activity assay check_proteasome->proteasome_issue No other_mechanisms Investigate other resistance mechanisms (e.g., other anti-apoptotic proteins) check_proteasome->other_mechanisms Yes

Caption: A logical workflow for troubleshooting experiments where this compound shows low efficacy.

References

Troubleshooting inconsistent BCL-xL degradation with DT2216

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DT2216, a potent and selective BCL-xL PROTAC (Proteolysis Targeting Chimera) degrader. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a PROTAC designed to selectively degrade the anti-apoptotic protein B-cell lymphoma-extra large (BCL-xL).[1][2] It is a bifunctional molecule composed of a ligand that binds to BCL-xL and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of BCL-xL, marking it for degradation by the proteasome.[1][2] This leads to the restoration of apoptotic processes in cancer cells that depend on BCL-xL for survival.[1]

Q2: What is the primary advantage of this compound over other BCL-xL inhibitors like Navitoclax (ABT-263)?

The main advantage of this compound is its reduced toxicity to platelets.[2][3][4] Traditional BCL-xL inhibitors can cause on-target thrombocytopenia (low platelet count) because platelets also rely on BCL-xL for their survival.[5] this compound circumvents this by utilizing the VHL E3 ligase, which has minimal expression in platelets.[3][4][5] This allows for the selective degradation of BCL-xL in cancer cells while sparing platelets.

Q3: Is this compound selective for BCL-xL over other BCL-2 family proteins?

Yes, this compound is designed to be a specific BCL-xL degrader.[2][5] Although the BCL-xL binding moiety of this compound is derived from ABT-263, which also binds to BCL-2, this compound does not efficiently degrade BCL-2.[2][6] This is likely due to the inability to form a stable ternary complex between BCL-2, this compound, and the VHL E3 ligase.[2]

Q4: What are some key factors that can influence the efficacy of PROTACs like this compound?

The efficacy of a PROTAC is influenced by several factors, including:

  • Formation of a stable ternary complex: The ability of the PROTAC to bring the target protein (BCL-xL) and the E3 ligase (VHL) into close and stable proximity is crucial for efficient ubiquitination and degradation.[7]

  • Cellular permeability: The physicochemical properties of the PROTAC, such as molecular weight and lipophilicity, affect its ability to cross the cell membrane.[7]

  • Expression levels of the target protein and E3 ligase: Sufficient levels of both BCL-xL and the VHL E3 ligase are necessary for the PROTAC to function effectively.[7]

  • Linker length and composition: The linker connecting the two ligands plays a critical role in the stability and geometry of the ternary complex.[7][8]

Troubleshooting Guide: Inconsistent BCL-xL Degradation

This guide addresses potential reasons for observing inconsistent or suboptimal BCL-xL degradation when using this compound and provides actionable troubleshooting steps.

Issue: I am observing variable or no BCL-xL degradation after treating my cells with this compound.

There are several potential causes for this issue. The following sections will guide you through a systematic troubleshooting process.

Experimental Setup and Reagents

Question: Could my experimental conditions be affecting this compound activity?

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
This compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 1 nM to 10 µM).The optimal concentration for BCL-xL degradation can vary between cell lines. High concentrations of PROTACs can sometimes lead to the "hook effect," where the formation of binary complexes (this compound-BCL-xL or this compound-VHL) is favored over the productive ternary complex, reducing degradation efficiency.[9]
Treatment Duration Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to identify the optimal treatment duration.The kinetics of BCL-xL degradation can differ between cell types. Some cells may require longer exposure to this compound for significant degradation to occur.
This compound Integrity Ensure proper storage of this compound (as recommended by the supplier) and consider using a fresh stock.Improper storage can lead to the degradation of the compound, reducing its potency.
Cell Culture Conditions Maintain consistent cell density and passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment.Variations in cell health and confluency can impact protein expression levels and cellular processes, including protein degradation pathways.
Cellular Factors

Question: Are there cellular characteristics that might explain the inconsistent degradation?

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Low VHL E3 Ligase Expression Verify the expression of VHL in your cell line of interest via Western Blot or qPCR.This compound is dependent on the VHL E3 ligase to mediate BCL-xL degradation.[5] Low or absent VHL expression will render this compound ineffective.
Low BCL-xL Expression Confirm the baseline expression level of BCL-xL in your cells.While this compound can be effective at low target concentrations, very low BCL-xL levels may be difficult to detect a significant decrease.
Cell Line Specific Resistance Some cell lines may exhibit intrinsic resistance to this compound.[5][10] Consider testing a positive control cell line known to be sensitive to this compound (e.g., certain T-ALL cell lines).[5]Resistance to this compound, although rare, has been observed and can be correlated with decreased BCL-xL proteolysis.[5][10]
Expression of other BCL-2 Family Proteins Assess the expression levels of other anti-apoptotic proteins like BCL-2 and MCL-1.While this compound is specific for BCL-xL degradation, the overall survival of the cell may be dependent on other anti-apoptotic proteins, which could mask the phenotypic effects of BCL-xL degradation.[11]
Data Analysis and Interpretation

Question: How can I be sure I am accurately measuring BCL-xL degradation?

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Western Blotting Issues Ensure the use of a validated BCL-xL antibody and appropriate loading controls (e.g., β-actin, GAPDH). Quantify band intensities using densitometry.Proper Western Blotting technique is crucial for accurate quantification of protein degradation.
Misinterpretation of Cell Viability Assays Correlate BCL-xL degradation with a functional outcome, such as apoptosis induction (e.g., Annexin V staining, caspase cleavage).A lack of cell death does not necessarily mean a lack of BCL-xL degradation. The cell line may not be solely dependent on BCL-xL for survival.

Experimental Protocols

Western Blot for BCL-xL Degradation
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against BCL-xL overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Probe the same membrane for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BCL-xL signal to the loading control.

Visualizations

Mechanism of Action of this compound

DT2216_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation This compound This compound BCLxL BCL-xL This compound->BCLxL VHL VHL E3 Ligase This compound->VHL Recruits Proteasome Proteasome Degraded_BCLxL Degraded BCL-xL Fragments Proteasome->Degraded_BCLxL Ub Ubiquitin BCLxL_bound BCL-xL Ub->BCLxL_bound Ubiquitination Apoptosis Apoptosis Degraded_BCLxL->Apoptosis Leads to BCLxL_bound->Proteasome Targeted for Degradation DT2216_bound This compound BCLxL_bound->DT2216_bound VHL_bound VHL DT2216_bound->VHL_bound

Caption: Mechanism of this compound-mediated BCL-xL degradation.

Troubleshooting Workflow for Inconsistent BCL-xL Degradation

Troubleshooting_Workflow Start Inconsistent BCL-xL Degradation Observed Check_Experiment 1. Review Experimental Setup Start->Check_Experiment Dose_Response Optimize this compound Concentration Check_Experiment->Dose_Response Time_Course Determine Optimal Treatment Time Dose_Response->Time_Course Reagent_Integrity Verify this compound Integrity Time_Course->Reagent_Integrity Cell_Conditions Standardize Cell Culture Reagent_Integrity->Cell_Conditions Check_Cellular 2. Investigate Cellular Factors Cell_Conditions->Check_Cellular If issue persists VHL_Expression Check VHL Expression Check_Cellular->VHL_Expression BCLxL_Expression Confirm BCL-xL Expression VHL_Expression->BCLxL_Expression Control_Cell_Line Test a Positive Control Cell Line BCLxL_Expression->Control_Cell_Line Check_Analysis 3. Validate Data Analysis Control_Cell_Line->Check_Analysis If issue persists WB_Validation Validate Western Blot Protocol Check_Analysis->WB_Validation Functional_Assay Correlate with Functional Outcome WB_Validation->Functional_Assay Resolved Issue Resolved Functional_Assay->Resolved If degradation is confirmed Contact_Support Contact Technical Support Functional_Assay->Contact_Support If issue remains unresolved

References

Technical Support Center: DT2216 and Apoptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the effects of pan-caspase inhibitors on DT2216-induced apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced apoptosis?

A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively targets the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) for degradation.[1][2][3] this compound consists of a ligand that binds to BCL-XL and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of BCL-XL.[1] The degradation of BCL-XL disrupts the sequestration of pro-apoptotic proteins like BAX and BAK, leading to their activation.[4] Activated BAX and BAK cause mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c.[4] This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptotic cell death.[4][5]

Q2: How do pan-caspase inhibitors affect this compound-induced apoptosis?

A2: Pan-caspase inhibitors, such as QVD-OPh and Z-VAD-FMK, are broad-spectrum inhibitors that irreversibly bind to the catalytic site of caspases, thereby blocking their activity.[6][7][8] In the context of this compound treatment, these inhibitors prevent the activation of the caspase cascade.[5][9] Co-treatment of cells with this compound and a pan-caspase inhibitor has been shown to abrogate the cleavage of caspase-3 and PARP (a substrate of caspase-3), as well as subsequent apoptotic events.[5][10] This confirms that this compound-induced cell death is primarily caspase-dependent.

Q3: My cells are still dying after co-treatment with this compound and a pan-caspase inhibitor. What could be the reason?

A3: While this compound primarily induces caspase-dependent apoptosis, there are a few possibilities for continued cell death in the presence of a pan-caspase inhibitor:

  • Incomplete Inhibition: The concentration of the pan-caspase inhibitor may be insufficient to completely block all caspase activity, especially at high concentrations of this compound. It is advisable to perform a dose-response experiment to determine the optimal concentration of the inhibitor for your specific cell line and experimental conditions.

  • Alternative Cell Death Pathways: Although less common, high concentrations of a therapeutic agent can sometimes trigger alternative, caspase-independent cell death pathways, such as necroptosis.[11][12] The pan-caspase inhibitor Z-VAD-FMK has been reported to induce necroptosis in some cell types under certain conditions.[11]

  • Off-Target Effects: While this compound is highly selective for BCL-XL, off-target effects at high concentrations cannot be entirely ruled out and might contribute to cytotoxicity.

  • Toxicity of the Inhibitor: Pan-caspase inhibitors themselves can have some level of toxicity, especially with prolonged exposure. A vehicle control (cells treated with the inhibitor alone) is crucial to assess this possibility.

Q4: How can I confirm that my pan-caspase inhibitor is working effectively?

A4: To verify the efficacy of your pan-caspase inhibitor, you can perform the following control experiments:

  • Western Blot Analysis: Treat your cells with this compound in the presence and absence of the pan-caspase inhibitor. Probe for cleaved caspase-3 and cleaved PARP. A functional inhibitor should significantly reduce or eliminate the appearance of these cleaved forms in the co-treated sample.[5][13]

  • Apoptosis Assay: Use an apoptosis assay, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. The pan-caspase inhibitor should reduce the percentage of Annexin V-positive (apoptotic) cells induced by this compound.[10]

  • Positive Control: Include a known inducer of apoptosis in your experiment (e.g., staurosporine) and confirm that the pan-caspase inhibitor is also capable of blocking apoptosis in that context.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No reduction in apoptosis with pan-caspase inhibitor. Inhibitor concentration is too low.Perform a dose-response curve for the pan-caspase inhibitor to find the optimal concentration for your cell line.
Inhibitor is degraded or inactive.Use a fresh stock of the inhibitor. Ensure proper storage conditions as recommended by the manufacturer.
Cell line is resistant to caspase inhibition or utilizes a caspase-independent death pathway.Investigate alternative cell death markers (e.g., RIPK1/RIPK3 for necroptosis).
High background cell death in the inhibitor-only control. Inhibitor is toxic to the cell line at the concentration used.Reduce the concentration of the pan-caspase inhibitor or decrease the incubation time.
Contamination of cell culture.Perform routine checks for mycoplasma and other contaminants.
Inconsistent results between experiments. Variation in cell confluence or passage number.Maintain consistent cell culture practices, including seeding density and using cells within a specific passage number range.
Inconsistent timing of drug addition.Ensure precise and consistent timing for the addition of both this compound and the pan-caspase inhibitor.

Quantitative Data Summary

Table 1: Effect of Pan-Caspase Inhibitor on this compound-Induced Apoptosis Markers

Cell LineTreatmentCleaved Caspase-3Cleaved PARPReference
MyLaThis compoundIncreasedIncreased[5]
MyLaThis compound + QVD-OPhAbrogatedAbrogated[5]
MOLT-4This compoundIncreasedIncreased[9]
MOLT-4This compound + Q-VD-OPhReduced Viability DecreaseNot explicitly stated, but cell viability was rescued[9]
Ovarian Cancer CellsThis compound + QVD-OPH-Prevented Cell Death[10]

Table 2: EC50 Values for this compound in Various Cell Lines

Cell LineEC50 (nM)Reference
MOLT-452[9]
MyLa5-280[2]
T-ALL Cell Lines2-100[13]

Experimental Protocols

Protocol 1: Western Blotting for Apoptosis Markers

  • Cell Seeding and Treatment: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with the desired concentrations of this compound with or without pre-incubation with a pan-caspase inhibitor (e.g., 10 µM QVD-OPh for 4 hours).[5] Include appropriate vehicle controls.

  • Cell Lysis: After the treatment period (e.g., 16-24 hours), harvest the cells. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, BCL-XL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

  • Cell Treatment: Treat cells with this compound in the presence or absence of a pan-caspase inhibitor as described in Protocol 1.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin and neutralize with media containing serum.

  • Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls for setting compensation and gates.

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

DT2216_Apoptosis_Pathway cluster_this compound This compound Action cluster_Mitochondrial_Pathway Mitochondrial Apoptosis cluster_Inhibitor Inhibitor Action This compound This compound BCL_XL BCL-XL This compound->BCL_XL Binds VHL VHL E3 Ligase This compound->VHL Recruits Proteasome Proteasome BCL_XL->Proteasome Ubiquitination & Degradation BAX_BAK BAX/BAK BCL_XL->BAX_BAK Inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Pan_Caspase_Inhibitor Pan-Caspase Inhibitor (e.g., QVD-OPh) Pan_Caspase_Inhibitor->Caspase9 Inhibits Pan_Caspase_Inhibitor->Caspase3 Inhibits

Caption: Signaling pathway of this compound-induced apoptosis and its inhibition by pan-caspase inhibitors.

Experimental_Workflow cluster_Analysis Downstream Analysis Start Start: Seed Cells Pre_incubation Pre-incubation with Pan-Caspase Inhibitor (or Vehicle) Start->Pre_incubation Treatment Treat with this compound (or Vehicle) Pre_incubation->Treatment Harvest Harvest Cells Treatment->Harvest Western_Blot Western Blot (Cleaved Caspase-3, Cleaved PARP) Harvest->Western_Blot Protein Lysate Flow_Cytometry Flow Cytometry (Annexin V / PI Staining) Harvest->Flow_Cytometry Cell Suspension

Caption: Experimental workflow for assessing the effect of pan-caspase inhibitors on this compound-induced apoptosis.

References

DT2216 In Vivo Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of DT2216, a BCL-XL targeted PROTAC (Proteolysis Targeting Chimera).

Troubleshooting Guide: Poor In Vivo Bioavailability of this compound

This guide addresses common issues related to the suboptimal in vivo performance of this compound, likely stemming from its inherent physicochemical properties as a PROTAC.

Question: We are observing low or undetectable plasma concentrations of this compound after oral administration in our animal models. Why is this happening?

Answer: This is an expected outcome. Preclinical studies have shown that this compound is not orally bioavailable.[1] This is a common challenge for PROTACs due to their high molecular weight and hydrophobicity, which are often outside the typical range for oral drug absorption.[2][3]

Question: What are the recommended administration routes for this compound in preclinical models?

Answer: Based on published preclinical data, intravenous (IV) and intraperitoneal (IP) injections are the most effective routes of administration for this compound.[1][4][5] These routes bypass the gastrointestinal tract, ensuring direct systemic exposure.

Question: We need to explore oral delivery of a BCL-XL degrader. What strategies can we employ to improve the oral bioavailability of a molecule like this compound?

Answer: While this compound itself has poor oral bioavailability, several formulation strategies are commonly used to enhance the oral delivery of PROTACs.[6] These approaches primarily aim to improve the solubility and dissolution rate of these lipophilic compounds.[2][6]

Here are some potential strategies:

  • Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the PROTAC in a polymer matrix to create a higher-energy, amorphous form of the drug.[2][6][7] This can significantly increase its aqueous solubility and dissolution rate, potentially leading to improved oral absorption.[2][6]

  • Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions or nanoemulsions upon gentle agitation with aqueous media (like in the gastrointestinal tract).[8] This can enhance the solubility and absorption of highly lipophilic drugs.[2]

  • Lipid-Based Formulations: Similar to SEDDS/SNEDDS, these formulations use lipids to solubilize the drug and can include micelles and liposomes to improve systemic delivery.[6][8]

  • Prodrug Approach: This involves chemically modifying the PROTAC to create a more soluble or permeable "prodrug" that is converted into the active this compound in vivo.[3]

Question: How does this compound work, and could its mechanism of action be affecting its bioavailability?

Answer: this compound is a PROTAC that induces the degradation of the anti-apoptotic protein BCL-XL.[1][9][10] It functions by forming a ternary complex between BCL-XL and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCL-XL.[9][10][11] This mechanism of action is intracellular and does not directly influence its absorption or bioavailability. The poor bioavailability is a result of its physicochemical properties as a large, hydrophobic molecule.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an investigational anti-cancer agent known as a PROTAC (Proteolysis Targeting Chimera).[9][10] It is designed to selectively target the BCL-XL protein for degradation by the cell's own protein disposal system.[1][9]

Q2: Why is targeting BCL-XL important in cancer?

A2: BCL-XL is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[10] By degrading BCL-XL, this compound can restore the natural process of apoptosis (programmed cell death) in cancer cells.[9]

Q3: What is the key advantage of this compound over other BCL-XL inhibitors like Navitoclax (ABT-263)?

A3: The primary advantage of this compound is its reduced toxicity to platelets.[1][10][11][12] Platelets are highly dependent on BCL-XL for their survival, and traditional BCL-XL inhibitors can cause a dose-limiting decrease in platelet count (thrombocytopenia).[5][10][12] this compound is designed to be less active in platelets because they express very low levels of the VHL E3 ligase that this compound utilizes for its action.[1][11][12][13]

Q4: What is the current clinical development status of this compound?

A4: this compound has been evaluated in a first-in-human Phase 1 clinical trial for patients with relapsed/refractory solid malignancies.[11]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans (Phase 1 Study) [11]

Dose Range (IV)Mean Cmax (ng/mL)Mean AUC0-∞ (ng·h/mL)Mean Half-life (h)
0.04 mg/kg - 0.4 mg/kg738 - 85908650 - 72,3007.09 - 12.8

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) of a PROTAC (General Method)

This protocol provides a general workflow for preparing an ASD of a PROTAC like this compound for preclinical oral bioavailability studies. This is a generalized method, and specific polymers and drug loading percentages would need to be optimized for this compound.

  • Polymer Selection: Screen various polymers for their ability to form a stable amorphous dispersion with the PROTAC and enhance its solubility. Common polymers include HPMCAS (hydroxypropyl methylcellulose acetate succinate) and PVP (polyvinylpyrrolidone).[6][7]

  • Solvent Selection: Choose a common solvent that can dissolve both the PROTAC and the selected polymer.

  • Preparation of the Spray Solution: Dissolve the PROTAC and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 10%, 20% drug loading).

  • Spray Drying: Use a spray dryer to evaporate the solvent rapidly, which prevents the drug from crystallizing and results in the formation of an amorphous solid dispersion.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the dispersion.

    • Powder X-ray Diffraction (PXRD): To verify the absence of crystallinity.

    • Dissolution Testing: To measure the enhancement in dissolution rate and solubility in biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).

Visualizations

cluster_DT2216_MoA This compound Mechanism of Action This compound This compound Ternary_Complex Ternary Complex (this compound-BCL-XL-VHL) This compound->Ternary_Complex BCL_XL BCL-XL (Target Protein) BCL_XL->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination BCL-XL Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation BCL-XL Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Restores cluster_Workflow Oral Bioavailability Troubleshooting Workflow Start Start: Low oral bioavailability of this compound observed Problem Problem: This compound has poor inherent oral bioavailability Start->Problem Route Solution 1: Change Administration Route Problem->Route Formulation Solution 2: Improve Oral Formulation Problem->Formulation IV_IP Administer via IV or IP injection Route->IV_IP ASD Amorphous Solid Dispersion (ASD) Formulation->ASD SNEDDS Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation->SNEDDS Lipid Lipid-Based Formulations Formulation->Lipid Prodrug Prodrug Approach Formulation->Prodrug End End: Achieve adequate in vivo exposure IV_IP->End ASD->End SNEDDS->End Lipid->End Prodrug->End

References

DT2216 degradation kinetics in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation kinetics of DT2216 in various cell types. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the effective use of this compound in research settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2][3] It is a bifunctional molecule composed of a ligand that binds to BCL-XL and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][4] This recruitment leads to the ubiquitination of BCL-XL, tagging it for degradation by the proteasome.[1][5] By eliminating BCL-XL, this compound induces apoptosis in cancer cells that depend on this protein for survival.[1]

Q2: What is the primary advantage of this compound over other BCL-XL inhibitors?

A2: The key advantage of this compound is its platelet-sparing activity.[2][3] Traditional BCL-XL inhibitors, like ABT263 (navitoclax), cause on-target thrombocytopenia (a reduction in platelet count) because platelets rely on BCL-XL for their survival.[2] this compound avoids this toxicity because the VHL E3 ligase is poorly expressed in platelets, leading to minimal degradation of BCL-XL in these cells.[1][2][5]

Q3: In which cancer types has this compound shown preclinical or clinical activity?

A3: this compound has demonstrated preclinical efficacy in a range of hematological malignancies and solid tumors, including T-cell acute lymphoblastic leukemia (T-ALL), secondary plasma cell leukemia (sPCL), post-myeloproliferative neoplasm acute myeloid leukemia (post-MPN AML), small-cell lung cancer (SCLC), triple-negative breast cancer, and pancreatic cancer.[5][6][7][8][9] Clinical trials are ongoing to evaluate its safety and efficacy in patients with relapsed or refractory solid tumors and various hematological malignancies.[4][10][11][12]

Q4: How rapidly does this compound induce BCL-XL degradation?

A4: The degradation of BCL-XL by this compound is a rapid and long-lasting process. In MOLT-4 T-ALL cells, significant degradation of BCL-XL is observed after just a few hours of treatment, and the effect is sustained even after the drug is removed.[2][13][14]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low BCL-XL degradation observed after this compound treatment. Low VHL E3 ligase expression: The cell line may have inherently low levels of the VHL E3 ligase, which is essential for this compound's mechanism of action.- Confirm VHL expression levels in your cell line of interest via Western blot or other protein detection methods. - Consider using a different PROTAC that utilizes a more ubiquitously expressed E3 ligase if VHL levels are insufficient.
Inefficient ternary complex formation: The formation of the BCL-XL-DT2216-VHL ternary complex is crucial for degradation. Alterations in protein conformation or interfering substances could hinder this.- Ensure the structural integrity of both BCL-XL and VHL proteins. - Pre-treatment with a BCL-XL inhibitor like ABT263 or a VHL ligand can block this compound-induced degradation, confirming the mechanism.[2]
Resistance mechanism: The cell line may have developed resistance to this compound.- Investigate potential resistance mechanisms, such as mutations in BCL-XL or VHL, or the upregulation of other anti-apoptotic proteins like MCL-1 or BCL-2.[5]
High cell viability despite BCL-XL degradation. Dependence on other survival pathways: The cancer cells may not be solely dependent on BCL-XL for survival and may rely on other anti-apoptotic proteins like BCL-2 or MCL-1.- Assess the expression levels of other BCL-2 family members (BCL-2, MCL-1) to understand the cellular anti-apoptotic profile. - Consider combination therapies. For example, this compound has shown synergistic effects when combined with inhibitors of BCL-2 (e.g., venetoclax) or MCL-1.[9]
Inconsistent results between experiments. Variability in experimental conditions: Differences in cell passage number, confluency, or treatment duration can lead to variable outcomes.- Maintain consistent cell culture practices. - Optimize treatment time and concentration for each cell line. A time-course and dose-response experiment is recommended.
Unexpected off-target effects. Non-specific protein degradation: Although designed to be specific, at very high concentrations, PROTACs can sometimes induce off-target degradation.- Perform a proteomics study to assess global protein level changes after this compound treatment. - Titrate this compound to the lowest effective concentration to minimize potential off-target effects.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: EC50 and IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
MOLT-4T-Cell Acute Lymphoblastic Leukemia (T-ALL)EC500.052 µM[2]
MyLaT-Cell Lymphoma (TCL)EC50< 10 nM[8]
Multiple T-ALL cell linesT-Cell Acute Lymphoblastic Leukemia (T-ALL)IC502 - 100 nM[15]
SUP-T1 (resistant)T-Cell Acute Lymphoblastic Leukemia (T-ALL)IC50> 1 µM[5][15]
JAK2-mutant AML (parental)Acute Myeloid Leukemia (AML)IC50 (average)1.61 µM (72h)[16]
JAK2-mutant AML (ruxolitinib-resistant)Acute Myeloid Leukemia (AML)IC50 (average)5.35 µM (72h)[16]
JAK2-mutant iPSC-HSPCsHematopoietic Stem and Progenitor CellsIC500.04 µM[16]
CD34+ primary samplesAcute Myeloid Leukemia (AML)IC50 (average)2.2 µM (24h)[16]

Table 2: BCL-XL Degradation by this compound

Cell Line(s)Cancer TypeThis compound ConcentrationTimeObservationReference
MOLT-4T-Cell Acute Lymphoblastic Leukemia (T-ALL)Increasing concentrations16 hDC50 (concentration for 50% degradation) was determined.[2]
8 T-ALL cell linesT-Cell Acute Lymphoblastic Leukemia (T-ALL)Starting at 10 nM24 hRobust, dose-dependent degradation of BCL-XL.[15]
4 Myeloma cell linesMultiple Myeloma25 nM48 h20-50% of BCL-XL was degraded.[7]
4 Myeloma cell linesMultiple Myeloma150 nM48 hAt least 80% of BCL-XL was degraded.[7]

Experimental Protocols

Western Blot Analysis for BCL-XL Degradation

This protocol is a general guideline for assessing this compound-mediated BCL-XL degradation. Optimization for specific cell lines may be required.

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates to achieve 70-80% confluency at the time of harvest.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired duration (e.g., 16, 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli sample buffer.

    • Boil samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BCL-XL, VHL, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the BCL-XL band intensity to the loading control.

    • Calculate the percentage of BCL-XL degradation relative to the vehicle-treated control.

Cell Viability (MTS) Assay

This protocol provides a method to assess the cytotoxic effects of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and calculate the IC50 or EC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

DT2216_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary Ternary Complex This compound This compound BCL_XL BCL-XL (Anti-apoptotic) This compound->BCL_XL Binds VHL VHL E3 Ligase This compound->VHL Recruits BCL_XL_this compound BCL-XL DT2216_in_complex This compound BCL_XL_this compound->DT2216_in_complex Proteasome Proteasome BCL_XL_this compound->Proteasome Targeted for Degradation VHL_in_complex VHL DT2216_in_complex->VHL_in_complex Ub Ubiquitin Ub->BCL_XL_this compound Ubiquitination Apoptosis Apoptosis Proteasome->Apoptosis Induces Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_western Protein Analysis cluster_viability Functional Analysis start Seed Cells treat Treat with this compound (Dose-Response / Time-Course) start->treat lysis Cell Lysis treat->lysis mts MTS Assay treat->mts quant Protein Quantification lysis->quant sds SDS-PAGE & Western Blot quant->sds detect Detect BCL-XL Levels sds->detect measure Measure Cell Viability mts->measure ic50 Calculate IC50/EC50 measure->ic50 Troubleshooting_Logic start Experiment: Treat cells with this compound check_degradation Is BCL-XL degraded? start->check_degradation success BCL-XL Degraded check_degradation->success Yes no_degradation Troubleshoot Degradation check_degradation->no_degradation No check_viability Is cell viability reduced? success->check_viability check_vhl Check VHL expression no_degradation->check_vhl check_ternary Confirm ternary complex formation no_degradation->check_ternary final_success Successful Outcome check_viability->final_success Yes no_viability_reduction Troubleshoot Viability check_viability->no_viability_reduction No check_other_bcl2 Assess other anti-apoptotic proteins (BCL-2, MCL-1) no_viability_reduction->check_other_bcl2

References

Validation & Comparative

Comparative Efficacy of DT2216 and Other BCL-xL Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of DT2216, a novel BCL-xL targeted protein degrader, with other BCL-xL inhibitors. This document synthesizes experimental data on their mechanisms of action, in vitro cytotoxicity, in vivo antitumor activity, and effects on platelet viability.

The B-cell lymphoma-extra large (BCL-xL) protein is a key regulator of apoptosis and a validated target in various cancers. However, the clinical development of BCL-xL inhibitors has been hampered by on-target toxicity, primarily thrombocytopenia, due to the essential role of BCL-xL in platelet survival.[1][2][3] this compound, a proteolysis-targeting chimera (PROTAC), offers a novel approach by selectively inducing the degradation of BCL-xL in cancer cells while sparing platelets.[2][4] This guide presents a comparative analysis of this compound with other BCL-xL inhibitors, including the dual BCL-2/BCL-xL inhibitor navitoclax (ABT-263), the prodrug pelcitoclax (APG-1252), and the dual inhibitor AZD4320.

Mechanism of Action: A Tale of Inhibition vs. Degradation

Traditional BCL-xL inhibitors, such as navitoclax, function by binding to the BH3-binding groove of BCL-xL, preventing its interaction with pro-apoptotic proteins like BIM, BAK, and BAX. This releases the pro-apoptotic proteins, triggering the mitochondrial pathway of apoptosis.[5] Pelcitoclax is a prodrug of a dual BCL-2/BCL-xL inhibitor, APG-1252-M1, designed to be preferentially activated in the tumor microenvironment to minimize systemic toxicity.[6] AZD4320 is another potent dual inhibitor of BCL-2 and BCL-xL.[7]

In contrast, this compound operates through a distinct mechanism. As a PROTAC, it is a heterobifunctional molecule that links a BCL-xL binding moiety to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] This proximity induces the ubiquitination and subsequent proteasomal degradation of BCL-xL specifically in cells with sufficient VHL expression. Since platelets have minimal VHL expression, they are largely spared from the effects of this compound, mitigating the risk of thrombocytopenia.[2][4]

Comparative Mechanism of BCL-xL-Targeted Therapies cluster_0 Conventional BCL-xL Inhibition cluster_1 This compound: Targeted Degradation Inhibitor Navitoclax / Pelcitoclax / AZD4320 BCL_xL_Inhibition BCL-xL Inhibitor->BCL_xL_Inhibition Binds & Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (BAX, BAK) BCL_xL_Inhibition->Pro_Apoptotic Sequesters Apoptosis_Inhibition Apoptosis Pro_Apoptotic->Apoptosis_Inhibition Induces This compound This compound BCL_xL_Degradation BCL-xL This compound->BCL_xL_Degradation Binds VHL VHL E3 Ligase This compound->VHL Recruits Proteasome Proteasome BCL_xL_Degradation->Proteasome Ubiquitination Pro_Apoptotic_Degradation Pro-Apoptotic Proteins (BAX, BAK) BCL_xL_Degradation->Pro_Apoptotic_Degradation No longer sequesters Degradation Degradation Proteasome->Degradation Apoptosis_Degradation Apoptosis Pro_Apoptotic_Degradation->Apoptosis_Degradation Induces

Figure 1: Comparative mechanisms of action.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the preclinical data for this compound in comparison to other BCL-xL inhibitors.

Table 1: In Vitro Cytotoxicity of BCL-xL Inhibitors in Various Cancer Cell Lines
Cell LineCancer TypeThis compound IC50/EC50 (µM)Navitoclax (ABT-263) IC50/EC50 (µM)Reference
MOLT-4T-cell Acute Lymphoblastic Leukemia0.052 (EC50)0.191 (EC50)[4]
MyLaT-cell Lymphoma<0.01 (EC50)>0.1 (EC50, estimated from graph)[3]
H146Small Cell Lung Cancer0.0150.035[6][8]
H211Small Cell Lung Cancer0.0220.098[6][8]
H1059Small Cell Lung Cancer0.0310.075[6][8]
SET2 (parental)JAK2-mutant AML1.61 (average IC50)Not reported[9]
SET2 (Ruxo-Re)JAK2-mutant AML5.35 (average IC50)Not reported[9]
Primary AML Cells (CD34+)Acute Myeloid Leukemia2.19 (average IC50)Not reported[9]
Table 2: Comparative In Vivo Efficacy and Platelet Toxicity
Xenograft ModelTreatment and DosageTumor Growth InhibitionPlatelet Count ReductionReference
MOLT-4 (T-ALL)This compound (15 mg/kg, weekly)Significant inhibitionNot significant[7][10]
MOLT-4 (T-ALL)Navitoclax (15 mg/kg, weekly)No significant effectSignificant[7]
MyLa (T-cell Lymphoma)This compound (10 mg/kg, every 4 days)Significant inhibitionNot significant[1]
MyLa (T-cell Lymphoma)Navitoclax (10 mg/kg, every 4 days)No significant effectSignificant[1]
H146 (SCLC)This compound (15 mg/kg, weekly)Tumor growth delayLess pronounced[6]
H146 (SCLC)NavitoclaxNot reported in direct comparisonNot reported in direct comparison[6][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of these findings. Below are summaries of key experimental protocols used in the evaluation of this compound and other BCL-xL inhibitors.

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.[11][12]

  • Cell Seeding: Cancer cell lines are seeded in opaque-walled 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., this compound, navitoclax) for a specified duration (typically 48-72 hours).

  • Reagent Preparation: The CellTiter-Glo® buffer is thawed and equilibrated to room temperature. The lyophilized substrate is reconstituted with the buffer to form the CellTiter-Glo® Reagent.

  • Assay Procedure: An equal volume of CellTiter-Glo® Reagent is added to each well. The plate is then mixed on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Measurement: After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values.

Western Blotting for BCL-xL Degradation

Western blotting is employed to qualitatively and quantitatively assess the degradation of BCL-xL protein following treatment with this compound.[10]

  • Cell Lysis: Cells treated with the compounds for a specified time are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BCL-xL. A loading control antibody (e.g., β-actin, GAPDH) is also used to ensure equal protein loading.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Densitometry: The intensity of the BCL-xL band is quantified and normalized to the loading control to determine the extent of protein degradation.

In Vivo Xenograft Studies

Xenograft models in immunocompromised mice are utilized to evaluate the in vivo anti-tumor efficacy of the inhibitors.[1][7][10]

  • Cell Implantation: A specific number of cancer cells (e.g., 1x10^6 MOLT-4 cells) are suspended in a suitable medium, often mixed with Matrigel, and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into different treatment groups (vehicle control, this compound, navitoclax, etc.).

  • Drug Administration: The compounds are administered according to a predetermined schedule and route (e.g., intraperitoneal, oral).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors may be excised for pharmacodynamic analysis (e.g., western blotting for BCL-xL). Blood samples are collected to assess platelet counts.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analyses are performed to determine the significance of the observed anti-tumor effects.

Preclinical Evaluation Workflow for BCL-xL Inhibitors cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Lines Select Cancer Cell Lines (BCL-xL dependent) Cytotoxicity Cell Viability Assay (e.g., CellTiter-Glo) Cell_Lines->Cytotoxicity Mechanism Mechanism of Action Studies Cell_Lines->Mechanism IC50 Determine IC50/EC50 Values Cytotoxicity->IC50 Xenograft Establish Xenograft Model (e.g., MOLT-4 in mice) IC50->Xenograft Lead Compound Selection Western_Blot Western Blot for BCL-xL Degradation (this compound) or Target Engagement (Inhibitors) Mechanism->Western_Blot Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis_Assay Treatment Drug Administration (Vehicle, this compound, Navitoclax) Xenograft->Treatment Efficacy Monitor Tumor Growth & Body Weight Treatment->Efficacy Toxicity Assess Toxicity (Platelet Counts) Treatment->Toxicity PD_Analysis Pharmacodynamic Analysis (Tumor BCL-xL levels) Efficacy->PD_Analysis

Figure 2: Experimental workflow for BCL-xL inhibitors.

Conclusion

The preclinical data strongly suggest that this compound is a potent and selective degrader of BCL-xL with a significant advantage over traditional BCL-xL inhibitors due to its platelet-sparing mechanism.[2][4] In various cancer cell lines and in vivo models, this compound demonstrates superior or comparable anti-tumor efficacy to navitoclax without inducing significant thrombocytopenia.[1][7][10] This favorable safety profile suggests that this compound could be a promising therapeutic agent for BCL-xL-dependent cancers, potentially overcoming the dose-limiting toxicities that have hindered the clinical development of other BCL-xL inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human cancers.

References

Validating On-Target BCL-xL Degradation by DT2216 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The B-cell lymphoma-extra large (BCL-xL) protein is a key regulator of apoptosis and a compelling target in cancer therapy. However, direct inhibition of BCL-xL has been hampered by on-target toxicity, particularly thrombocytopenia. DT2216, a proteolysis-targeting chimera (PROTAC), offers a promising alternative by inducing the degradation of BCL-xL. This guide provides an objective comparison of this compound with the BCL-2/BCL-xL inhibitor navitoclax (ABT-263), supported by preclinical in vivo data, and details the experimental protocols for validating on-target BCL-xL degradation.

Mechanism of Action: this compound as a BCL-xL Degrader

This compound is a heterobifunctional molecule that consists of a ligand that binds to BCL-xL and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding brings BCL-xL into close proximity with the E3 ligase, leading to the ubiquitination of BCL-xL and its subsequent degradation by the proteasome. A key advantage of this mechanism is its tissue-selectivity. Platelets, which are highly dependent on BCL-xL for survival, express very low levels of VHL, making them less susceptible to the effects of this compound and thus mitigating the risk of thrombocytopenia, a dose-limiting toxicity of BCL-xL inhibitors like navitoclax.

cluster_0 Mechanism of this compound Action This compound This compound BCLxL BCL-xL This compound->BCLxL Binds VHL VHL E3 Ligase This compound->VHL Recruits Proteasome Proteasome BCLxL->Proteasome Targeted for Degradation VHL->BCLxL Ubiquitinates Proteasome->BCLxL Degrades Ub Ubiquitin

Caption: Mechanism of this compound-mediated BCL-xL degradation.

In Vivo Performance: this compound vs. Navitoclax (ABT-263)

Preclinical studies in various cancer models have demonstrated the in vivo efficacy and safety of this compound, particularly when compared to the BCL-2/BCL-xL inhibitor navitoclax.

T-Cell Lymphoma (TCL) Xenograft Model

In a MyLa TCL xenograft model, this compound demonstrated significant tumor growth inhibition without causing a significant reduction in platelet counts. In contrast, navitoclax at a similar dose had no significant effect on tumor growth.

ParameterThis compoundNavitoclax (ABT-263)Reference
Dose 10 mg/kg, i.p., q4d10 mg/kg, i.p., q4d
Tumor Growth Inhibition Significant inhibition, induced tumor regressionNo significant effect
Platelet Count No significant reduction-
Acute Myeloid Leukemia (AML) Xenograft Model

In preclinical models of JAK2-mutated post-myeloproliferative neoplasm (MPN) AML, this compound effectively reduced tumor burden by degrading BCL-xL.

Experimental Protocols for In Vivo Validation

Validating the on-target degradation of BCL-xL by this compound in vivo requires a combination of pharmacodynamic and efficacy studies.

cluster_1 Experimental Workflow for In Vivo Validation start Xenograft Model Establishment treatment Treatment with This compound or Vehicle start->treatment tumor_collection Tumor and Tissue Collection treatment->tumor_collection efficacy_analysis Efficacy Analysis treatment->efficacy_analysis pd_analysis Pharmacodynamic Analysis tumor_collection->pd_analysis western_blot Western Blot pd_analysis->western_blot ihc Immunohistochemistry pd_analysis->ihc tumor_volume Tumor Volume Measurement efficacy_analysis->tumor_volume survival Survival Analysis efficacy_analysis->survival

Caption: Workflow for in vivo validation of this compound.

Western Blot Analysis of BCL-xL Levels

Objective: To quantify the reduction of BCL-xL protein levels in tumor tissue following this compound treatment.

Protocol:

  • Tumor Lysate Preparation: Excised tumors are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for BCL-xL overnight at 4°C. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Densitometry analysis is performed to quantify the BCL-xL protein bands, which are normalized to a loading control such as GAPDH or β-actin.

Immunohistochemistry (IHC) for BCL-xL

Objective: To visualize and semi-quantify the in-situ degradation of BCL-xL within the tumor microenvironment.

Protocol:

  • Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.

  • Staining: Endogenous peroxidase activity is blocked, and sections are incubated with a primary antibody against BCL-xL. A secondary antibody and a detection system (e.g., DAB) are used for visualization.

  • Scoring: The staining intensity and the percentage of positive cells are scored to provide a semi-quantitative measure of BCL-xL expression.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Objective: To correlate the plasma concentration of this compound with the extent of BCL-xL degradation in tumors over time.

Protocol:

  • Sample Collection: Blood and tumor samples are collected at various time points after this compound administration.

  • Drug Concentration Analysis: Plasma concentrations of this compound are measured using LC-MS/MS.

  • BCL-xL Degradation Analysis: BCL-xL levels in tumors are quantified by Western blot or another validated method.

  • Modeling: PK/PD models are used to establish a relationship between drug exposure and the pharmacodynamic effect (BCL-xL degradation).

Signaling Pathway: BCL-xL in Apoptosis Regulation

BCL-xL is an anti-apoptotic protein that sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and subsequent caspase activation. By degrading BCL-xL, this compound unleashes these pro-apoptotic signals, leading to cancer cell death.

cluster_2 Apoptosis Signaling Pathway BCLxL BCL-xL BIM BIM BCLxL->BIM Inhibits BAX_BAK BAX/BAK BIM->BAX_BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Caspase Caspase Activation MOMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis This compound This compound This compound->BCLxL Degrades

Caption: BCL-xL's role in the apoptosis pathway and the effect of this compound.

Conclusion

This compound represents a significant advancement in targeting BCL-xL for cancer therapy. Its PROTAC-mediated degradation mechanism offers a clear advantage over traditional inhibitors by inducing potent and selective degradation of BCL-xL while sparing platelets, thereby overcoming the dose-limiting thrombocytopenia associated with drugs like navitoclax. The in vivo data robustly supports the on-target activity of this compound, demonstrating its potential as a novel therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued preclinical and clinical validation of this compound and other BCL-xL degraders.

DT2216: A Paradigm Shift in BCL-XL Targeting with an Improved Therapeutic Window

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical data supporting the enhanced therapeutic window of DT2216, a first-in-class BCL-XL PROTAC degrader.

This guide provides an objective comparison of this compound with conventional BCL-XL inhibitors, supported by key preclinical experimental data. We delve into the methodologies of pivotal studies, present quantitative data in a comparative format, and visualize the underlying molecular mechanisms and experimental workflows.

Introduction

B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein, is a validated and compelling target in oncology. Its overexpression is a key mechanism for cancer cell survival and resistance to therapy. However, the clinical development of BCL-XL inhibitors, such as Navitoclax (ABT-263), has been hampered by on-target, dose-limiting thrombocytopenia, as platelets are also dependent on BCL-XL for their survival.[1][2]

This compound is a novel, rationally designed proteolysis targeting chimera (PROTAC) that selectively degrades the BCL-XL protein.[1] It functions by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag BCL-XL for proteasomal degradation.[1][3] This innovative approach exploits the differential expression of VHL, which is highly expressed in cancer cells but minimally in platelets.[1][4] This differential expression provides a molecular basis for the improved therapeutic window of this compound, enabling potent anti-tumor activity while sparing platelets.[1][4]

Comparative Efficacy and Safety Profile

Preclinical studies have consistently demonstrated that this compound exhibits superior potency against various cancer cell lines compared to the BCL-XL inhibitor ABT-263, while showing significantly reduced toxicity to platelets.

In Vitro Cytotoxicity and BCL-XL Degradation

This compound induces potent degradation of BCL-XL in cancer cells, leading to apoptotic cell death. In contrast, its effect on BCL-XL levels and viability in human platelets is minimal.

Cell LineCancer TypeThis compound EC50ABT-263 EC50This compound DC50 (BCL-XL)Reference
MOLT-4T-cell Acute Lymphoblastic Leukemia52 nM191 nM63 nM[5]
Human Platelets-> 3,000 nM237 nM> 3,000 nM[5]
SET2 (parental)JAK2-mutant AML1.61 ± 0.81 µM (IC50)--[6]
SET2 (Ruxo-Re)JAK2-mutant AML5.35 ± 3.84 µM (IC50)--[6]
MyLaT-cell Lymphoma< 10 nM> 100 nM-[7]

Table 1: Comparative in vitro activity of this compound and ABT-263. EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values represent the concentration of the drug that inhibits 50% of cell viability. DC50 (half-maximal degradation concentration) represents the concentration that degrades 50% of the target protein.

In Vivo Antitumor Efficacy and Platelet Sparing Effect

In xenograft models of various cancers, this compound has demonstrated robust tumor growth inhibition without inducing the significant thrombocytopenia observed with ABT-263.

Xenograft ModelCancer TypeThis compound Dosing RegimenABT-263 Dosing RegimenThis compound Tumor Growth InhibitionABT-263 Tumor Growth InhibitionPlatelet Toxicity (this compound)Platelet Toxicity (ABT-263)Reference
MOLT-4T-cell ALL15 mg/kg, i.p., weekly50 mg/kg, p.o., dailySignificantModerateNot significantSignificant reduction[3]
MyLaT-cell Lymphoma10 mg/kg, i.p., q4d10 mg/kg, i.p., q4dSignificant tumor regressionNo significant effectNot significant-[7]
H146Small Cell Lung Cancer15 mg/kg, i.p., weekly15 mg/kg, i.p., weekly81.6%59.5%Not significantSignificant reduction[3]
SET2JAK2-mutant AML15 mg/kg, i.p., q4d-Reduced leukemic burden---[6]

Table 2: Comparative in vivo efficacy and platelet toxicity of this compound and ABT-263. TGI (Tumor Growth Inhibition) is a measure of the reduction in tumor size in treated animals compared to vehicle-treated controls.

Mechanism of Action: Selective BCL-XL Degradation

This compound's innovative mechanism of action is central to its improved therapeutic window. As a PROTAC, it forms a ternary complex with BCL-XL and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCL-XL specifically in cells with sufficient VHL expression.

cluster_platelet Platelet (Low VHL) cluster_cancer Cancer Cell (High VHL) BCL_XL_p BCL-XL Platelet_Survival Platelet Survival BCL_XL_p->Platelet_Survival DT2216_p This compound DT2216_p->BCL_XL_p Binds VHL_p VHL E3 Ligase (Low Expression) BCL_XL_c BCL-XL Cancer_Survival Cancer Cell Survival BCL_XL_c->Cancer_Survival Inhibits Apoptosis Proteasome Proteasome BCL_XL_c->Proteasome Degradation DT2216_c This compound DT2216_c->BCL_XL_c Binds VHL_c VHL E3 Ligase DT2216_c->VHL_c Recruits VHL_c->BCL_XL_c Ubiquitination Ubiquitin Ubiquitin Apoptosis Apoptosis Proteasome->Apoptosis

Figure 1: Mechanism of this compound Action. In cancer cells with high VHL expression, this compound promotes the degradation of BCL-XL, leading to apoptosis. In platelets, where VHL is minimally expressed, BCL-XL is spared, thus avoiding thrombocytopenia.

Experimental Protocols

The following are summarized methodologies for the key experiments cited in this guide.

Cell Viability Assays (MTS/CellTiter-Glo)
  • Cell Plating: Cancer cell lines (e.g., MOLT-4, SET2) were seeded in 96-well plates at a density of 2,000-20,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with serial dilutions of this compound or comparator compounds (e.g., ABT-263) for 72 hours.

  • Viability Assessment:

    • MTS Assay: MTS reagent was added to each well, and the absorbance was measured at 490 nm after a 1-4 hour incubation, proportional to the number of viable cells.

    • CellTiter-Glo Assay: CellTiter-Glo reagent was added to lyse the cells and generate a luminescent signal proportional to the amount of ATP, indicative of cell viability.

  • Data Analysis: The half-maximal effective/inhibitory concentration (EC50/IC50) was calculated using non-linear regression analysis.

Western Blotting for BCL-XL Degradation
  • Cell Lysis: Cells treated with this compound or vehicle control were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (10-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against BCL-XL and a loading control (e.g., β-actin or α-tubulin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensities were quantified using densitometry software. The level of BCL-XL was normalized to the loading control.

In Vivo Xenograft Studies
  • Tumor Implantation: Human cancer cells (e.g., MOLT-4, SET2, MyLa) were subcutaneously or intravenously injected into immunocompromised mice (e.g., NSG or NCG mice).

  • Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, and mice were then randomized into treatment and control groups.

  • Drug Administration: this compound was typically administered intraperitoneally (i.p.) at doses ranging from 10-15 mg/kg on various schedules (e.g., weekly, every 4 days). The vehicle control was administered on the same schedule.

  • Efficacy Assessment: Tumor volume was measured regularly using calipers. For systemic disease models (e.g., AML), disease burden was monitored by bioluminescence imaging.

  • Toxicity Assessment: Animal body weight was monitored as a general measure of toxicity. At the end of the study, blood samples were collected for complete blood counts to assess platelet levels.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Lines Cancer Cell Lines & Human Platelets Treatment Treat with this compound vs. BCL-XL Inhibitors Cell_Lines->Treatment Viability Cell Viability Assays (MTS, CellTiter-Glo) Treatment->Viability Degradation Western Blot for BCL-XL Degradation Treatment->Degradation EC50 Determine EC50/IC50 Viability->EC50 DC50 Determine DC50 Degradation->DC50 Xenograft Establish Tumor Xenografts in Mice Dosing Administer this compound or Vehicle Control Xenograft->Dosing Tumor_Monitoring Monitor Tumor Growth Dosing->Tumor_Monitoring Toxicity_Monitoring Monitor Platelet Counts & Body Weight Dosing->Toxicity_Monitoring Efficacy Assess Antitumor Efficacy Tumor_Monitoring->Efficacy Safety Evaluate Safety Profile Toxicity_Monitoring->Safety

Figure 2: Preclinical Evaluation Workflow. A systematic approach to assess the efficacy and safety of this compound, from in vitro characterization to in vivo validation in animal models.

Conclusion

The preclinical data for this compound strongly support its potential as a first-in-class BCL-XL targeted therapy with a significantly improved therapeutic window compared to traditional BCL-XL inhibitors. By leveraging the PROTAC technology to induce selective degradation of BCL-XL in cancer cells while sparing platelets, this compound overcomes the key dose-limiting toxicity that has hindered the clinical success of previous BCL-XL inhibitors. The compelling in vitro and in vivo efficacy, combined with a favorable safety profile, positions this compound as a promising therapeutic candidate for a wide range of BCL-XL-dependent malignancies, both as a monotherapy and in combination with other anti-cancer agents. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.

References

A Comparative Guide to BCL-xL PROTAC Degraders: DT2216 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The B-cell lymphoma-extra large (BCL-xL) protein is a key regulator of apoptosis and a validated therapeutic target in various cancers. However, the clinical development of BCL-xL inhibitors has been hampered by on-target toxicity, particularly thrombocytopenia, due to the essential role of BCL-xL in platelet survival. Proteolysis targeting chimeras (PROTACs) offer a promising strategy to overcome this limitation by inducing the degradation of BCL-xL in a tissue-selective manner. This guide provides a detailed comparison of the clinical-stage BCL-xL PROTAC degrader, DT2216, with other notable BCL-xL degraders, supported by experimental data.

Introduction to BCL-xL PROTACs

PROTACs are bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. They consist of a ligand that binds to the target protein (e.g., BCL-xL), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A key advantage of BCL-xL PROTACs is their potential to spare platelets. This is achieved by utilizing E3 ligases, such as von Hippel-Lindau (VHL) or Cereblon (CRBN), which are minimally expressed in platelets compared to cancer cells.[1] This differential E3 ligase expression allows for the selective degradation of BCL-xL in tumor cells, thereby mitigating the dose-limiting thrombocytopenia associated with traditional BCL-xL inhibitors like Navitoclax (ABT-263).[2]

Comparative Analysis of BCL-xL PROTAC Degraders

This guide focuses on the comparison of three prominent BCL-xL PROTAC degraders:

  • This compound: A VHL-recruiting BCL-xL selective degrader currently in clinical trials.[3]

  • XZ739: A CRBN-recruiting BCL-xL selective degrader.[4][5]

  • 753b: A next-generation VHL-recruiting PROTAC that dually degrades both BCL-xL and BCL-2.[6][7]

Quantitative Performance Data

The following tables summarize the in vitro performance of this compound, XZ739, and 753b in various cancer cell lines.

Table 1: BCL-xL Degradation Efficiency

DegraderE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Treatment Time (h)
This compound VHLMOLT-4 (T-ALL)~50>90%16
KG-1 (AML)60>90%24
XZ739 CRBNMOLT-4 (T-ALL)2.5>96%16
753b VHL293T6>95%16
KG-1 (AML)10>90%24
H146 (SCLC)2.9~95%24
H211 (SCLC)3.3~95%24
H1059 (SCLC)11.2~90%24

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum degradation percentage. Data compiled from multiple sources.[4][6][7][8]

Table 2: BCL-2 Degradation Efficiency

DegraderE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Treatment Time (h)
This compound VHLMultipleNo significant degradation--
XZ739 CRBNMultipleNo significant degradation--
753b VHL293T48>80%16
H146 (SCLC)27.2~75%24
H211 (SCLC)18.5~80%24
H1059 (SCLC)Not Determined~50%24

Data compiled from multiple sources.[6][7]

Table 3: In Vitro Cytotoxicity (IC50/EC50)

DegraderCell LineIC50/EC50 (nM)Treatment Time (h)Platelet IC50 (nM)Selectivity Index (Platelet/Cancer Cell)
This compound MOLT-4 (T-ALL)5272>3000>57
MyLa (TCL)<1072>3000>300
XZ739 MOLT-4 (T-ALL)10.1481217>120
RS4;11 (B-ALL)41.848--
NCI-H146 (SCLC)25.348--
753b Kasumi-1 (AML)<100---
KG-1 (AML)<10024--
H146 (SCLC)~2072Not reported to be toxic-
H211 (SCLC)~1572Not reported to be toxic-
H1059 (SCLC)~3072Not reported to be toxic-

Selectivity Index is a ratio of platelet IC50 to cancer cell line IC50, indicating the therapeutic window. Data compiled from multiple sources.[4][7][9]

In Vivo Efficacy and Safety

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of these BCL-xL PROTACs.

  • This compound: In a MOLT-4 T-ALL xenograft model, this compound administered at 15 mg/kg intraperitoneally (i.p.) once weekly was more effective at suppressing tumor growth than a 7.5 mg/kg dose.[9] In T-cell lymphoma (TCL) xenografts, this compound at 10 mg/kg (q4d, i.p.) significantly inhibited tumor growth and induced tumor regression without causing significant thrombocytopenia.

  • 753b: In an NCI-H146 SCLC xenograft model, 753b administered at 5 mg/kg weekly demonstrated similar tumor growth inhibition to the combination of this compound (15 mg/kg weekly) and Venetoclax (a BCL-2 inhibitor).[7][10] Furthermore, a dosing regimen of 5 mg/kg every four days led to tumor regression.[7][10] Importantly, 753b was well-tolerated in mice without inducing severe thrombocytopenia.[7]

Signaling Pathways and Mechanisms of Action

BCL_xL_PROTAC_Pathway cluster_PROTAC PROTAC Action cluster_Apoptosis Intrinsic Apoptosis Pathway PROTAC BCL-xL PROTAC (e.g., this compound, XZ739, 753b) BCLxL BCL-xL E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) Ternary_Complex Ternary Complex (PROTAC-BCL-xL-E3) Ubiquitination Ubiquitination of BCL-xL Proteasome Proteasome Degradation BCL-xL Degradation Apoptotic_Stimuli Apoptotic Stimuli (e.g., Chemotherapy) BH3_only BH3-only proteins (e.g., BIM, PUMA) BAX_BAK BAX / BAK MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome_c Cytochrome c Release Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Caspase_3 Caspase-3 Activation Apoptosis Apoptosis

Caption: Mechanism of BCL-xL PROTACs leading to apoptosis.

BCL-xL is an anti-apoptotic protein that sequesters pro-apoptotic proteins like BAX and BAK, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.[11] BCL-xL PROTACs, such as this compound and XZ739, selectively bind to BCL-xL and recruit an E3 ligase, leading to its ubiquitination and proteasomal degradation. The reduction in BCL-xL levels liberates BAX and BAK, which can then be activated by apoptotic stimuli, leading to MOMP, cytochrome c release, and caspase activation, ultimately resulting in programmed cell death.[9] The dual degrader 753b follows a similar mechanism but also targets BCL-2 for degradation, providing a broader anti-apoptotic blockade.[7]

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., MOLT-4, H146, KG-1) Treatment Treat with PROTACs (this compound, XZ739, 753b) Western_Blot Western Blot (BCL-xL, BCL-2, c-PARP, c-Casp3) Viability_Assay Cell Viability Assay (MTS/MTT) Apoptosis_Assay Apoptosis Assay (Flow Cytometry - Annexin V/PI) Degradation_Analysis Degradation Analysis (DC50, Dmax) Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Degradation_Analysis->Efficacy_Analysis Informs Cytotoxicity_Analysis Cytotoxicity Analysis (IC50/EC50) Apoptosis_Quantification Apoptosis Quantification Xenograft_Model Xenograft Mouse Model (e.g., MOLT-4, H146) PROTAC_Administration PROTAC Administration (e.g., i.p.) Tumor_Measurement Tumor Volume Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Platelet Count) Safety_Analysis Safety Analysis

Caption: Workflow for preclinical evaluation of BCL-xL PROTACs.

Experimental Protocols

Below are generalized protocols for the key experiments cited in this guide. Specific conditions, such as antibody concentrations and incubation times, may require optimization based on the specific reagents and cell lines used.

Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cancer cells (e.g., MOLT-4, NCI-H146, KG-1) in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete growth medium.

  • Compound Treatment: After allowing cells to adhere (for adherent lines) or stabilize (for suspension lines) for 6-24 hours, add serial dilutions of the PROTAC degraders (this compound, XZ739, 753b) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[4]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4][11]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[4][11]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 values using appropriate software (e.g., GraphPad Prism).

Western Blotting for Protein Degradation

This technique is used to detect and quantify the levels of specific proteins.

  • Cell Lysis: Treat cells with the PROTAC degraders for the desired time (e.g., 16 or 24 hours).[4][6] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-xL, BCL-2, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine DC50 and Dmax values.[12]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment and Collection: Treat cells with the PROTACs for the desired time. Collect both adherent and floating cells.[10]

  • Cell Washing: Wash the cells twice with ice-cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10]

Conclusion

PROTAC-mediated degradation of BCL-xL represents a significant advancement in targeting this critical anti-apoptotic protein, offering a potential solution to the on-target toxicity that has plagued previous inhibitors. This compound, as a clinical-stage VHL-recruiting PROTAC, has demonstrated promising preclinical activity and a favorable safety profile. The development of alternative degraders, such as the CRBN-recruiting XZ739 and the dual BCL-xL/BCL-2 degrader 753b, highlights the versatility and ongoing innovation in this field. 753b, in particular, shows enhanced potency in BCL-xL/BCL-2 co-dependent cancers. The comparative data presented in this guide underscores the potential of these novel therapeutic modalities and provides a valuable resource for researchers and clinicians in the field of oncology drug development. Further clinical investigation of these and other BCL-xL PROTACs is eagerly anticipated.

References

DT2216: A Platelet-Sparing BCL-XL Targeted Therapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the novel BCL-XL degrader DT2216 demonstrates a significant safety advantage over traditional BCL-XL inhibitors, primarily by mitigating the on-target toxicity of thrombocytopenia. This is achieved through a unique mechanism of action that selectively degrades BCL-XL in cancer cells while leaving platelets largely unaffected, a stark contrast to the dose-limiting toxicity observed with inhibitors like navitoclax.

The development of inhibitors targeting the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) has been hampered by a significant on-target toxicity: thrombocytopenia, or a low platelet count.[1][2][3] This occurs because platelets are highly dependent on BCL-XL for their survival.[1][2] this compound, a proteolysis-targeting chimera (PROTAC), has emerged as a promising solution to this challenge.[4][5] By hijacking the cell's natural protein disposal system, this compound selectively targets BCL-XL for degradation in malignant cells while sparing platelets, offering a wider therapeutic window.[4][5][6]

Mechanism of Action: A Tale of Two Ligases

This compound is a bivalent molecule composed of a ligand that binds to BCL-XL and another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][7] This proximity induces the ubiquitination and subsequent proteasomal degradation of BCL-XL in cells expressing sufficient levels of VHL.[4][5] The key to this compound's platelet-sparing effect lies in the differential expression of VHL. While many cancer cells express high levels of VHL, platelets exhibit minimal expression of this E3 ligase.[4][8][9] Consequently, this compound does not efficiently induce BCL-XL degradation in platelets.[2][4]

In contrast, small molecule inhibitors like navitoclax (ABT-263) function by directly binding to the BH3 domain of BCL-XL, preventing its interaction with pro-apoptotic proteins.[1][3] This inhibition affects both cancer cells and platelets, leading to the observed dose-dependent thrombocytopenia in preclinical and clinical studies.[1][3][10]

cluster_cancer_cell Cancer Cell (VHL High) cluster_platelet Platelet (VHL Low) cluster_inhibitor BCL-XL Inhibitor (e.g., Navitoclax) DT2216_cancer This compound BCLXL_cancer BCL-XL DT2216_cancer->BCLXL_cancer Binds VHL_cancer VHL E3 Ligase DT2216_cancer->VHL_cancer Recruits Proteasome_cancer Proteasome BCLXL_cancer->Proteasome_cancer Ubiquitination VHL_cancer->Proteasome_cancer Ubiquitination Degradation_cancer BCL-XL Degradation Proteasome_cancer->Degradation_cancer Apoptosis_cancer Apoptosis Degradation_cancer->Apoptosis_cancer DT2216_platelet This compound BCLXL_platelet BCL-XL DT2216_platelet->BCLXL_platelet Survival_platelet Platelet Survival BCLXL_platelet->Survival_platelet Maintains VHL_platelet VHL E3 Ligase (Low Expression) Inhibitor Navitoclax BCLXL_inhibitor_cancer BCL-XL (Cancer Cell) Inhibitor->BCLXL_inhibitor_cancer Inhibits BCLXL_inhibitor_platelet BCL-XL (Platelet) Inhibitor->BCLXL_inhibitor_platelet Inhibits Apoptosis_inhibitor_cancer Apoptosis BCLXL_inhibitor_cancer->Apoptosis_inhibitor_cancer Thrombocytopenia Thrombocytopenia BCLXL_inhibitor_platelet->Thrombocytopenia

Figure 1. Comparative mechanism of this compound and BCL-XL inhibitors.

Preclinical Evidence: Sparing Platelets While Maintaining Efficacy

Multiple preclinical studies have provided compelling evidence for the platelet-sparing properties of this compound compared to navitoclax.

In Vitro Studies

In cell-based assays, this compound demonstrated potent cytotoxicity against various BCL-XL-dependent cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoma (TCL) cells.[2][5] In contrast, this compound had a minimal effect on the viability of human platelets, even at high concentrations.[2][4] For instance, in MOLT-4 T-ALL cells, this compound was found to be approximately four-fold more cytotoxic than navitoclax.[4] Conversely, navitoclax was highly toxic to both MOLT-4 cells and platelets.[4]

CompoundMOLT-4 (T-ALL) EC50Human Platelets EC50
This compound ~52 nM[4]> 3 µM[4][8]
Navitoclax (ABT-263) ~191 nM[4]~237 nM[2]
In Vivo Studies

Animal models have corroborated the in vitro findings. In mouse xenograft models of T-ALL, navitoclax administration led to severe and rapid thrombocytopenia.[4] In stark contrast, therapeutically effective doses of this compound did not cause significant changes in platelet counts.[4][7]

One study in a MOLT-4 T-ALL xenograft model showed that a single dose of navitoclax (15 mg/kg) significantly reduced platelet counts, while the same dose of this compound had no such effect.[11] Furthermore, repeated dosing of this compound was well-tolerated and led to tumor regression, whereas navitoclax treatment at a dose that did not cause severe thrombocytopenia was less effective.[4]

Treatment GroupDosing RegimenPlatelet Count ChangeTumor Growth Inhibition
Vehicle -No significant change-
This compound 15 mg/kg, i.p., q4dNo significant thrombocytopenia[4][5]Significant inhibition/regression[4][5]
Navitoclax (ABT-263) 50 mg/kg, p.o., qdSevere and persistent thrombocytopenia[4]Moderate inhibition[4]
Navitoclax (ABT-263) 15 mg/kg, i.p., q7dLess severe thrombocytopeniaLess effective than this compound[4]

Similar platelet-sparing effects and anti-tumor efficacy have been observed in preclinical models of other malignancies, including T-cell lymphomas and JAK2-mutated post-myeloproliferative neoplasm acute myeloid leukemia (post-MPN AML).[5][6]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited preclinical studies.

In Vitro Platelet Viability Assay
  • Platelet Isolation: Human platelets are isolated from whole blood from healthy donors.

  • Treatment: Platelets are treated with increasing concentrations of this compound or navitoclax for a specified period (e.g., 16 hours).

  • Viability Assessment: Platelet viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • Data Analysis: The half-maximal effective concentration (EC50) values are calculated from the dose-response curves.

In Vivo Xenograft Studies
  • Cell Implantation: Human cancer cells (e.g., MOLT-4) are subcutaneously or intravenously injected into immunocompromised mice (e.g., NSG mice).

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size, after which mice are randomized into treatment groups.

  • Drug Administration: this compound is typically administered intraperitoneally (i.p.) on an intermittent schedule (e.g., every 4 or 7 days), while navitoclax is often given orally (p.o.) on a daily basis.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Pharmacodynamic Analysis: Blood samples are collected at specified time points to measure platelet counts using a hematology analyzer. Tumor tissues may also be collected to assess BCL-XL protein levels via Western blotting.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start_invitro Isolate Human Platelets treat_invitro Treat with this compound or Navitoclax start_invitro->treat_invitro assess_invitro Measure Platelet Viability (ATP Assay) treat_invitro->assess_invitro analyze_invitro Calculate EC50 assess_invitro->analyze_invitro start_invivo Implant Cancer Cells in Mice tumor_growth Allow Tumor Growth start_invivo->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat_invivo Administer Vehicle, This compound, or Navitoclax randomize->treat_invivo monitor Monitor Tumor Volume & Body Weight treat_invivo->monitor pd_analysis Pharmacodynamic Analysis (Platelet Counts, BCL-XL Levels) treat_invivo->pd_analysis

Figure 2. Generalized experimental workflows.

Conclusion

The preclinical data strongly support the hypothesis that this compound's PROTAC-mediated degradation of BCL-XL offers a significant therapeutic advantage over traditional BCL-XL inhibition. By exploiting the low expression of the VHL E3 ligase in platelets, this compound effectively uncouples the desired anti-tumor activity from the dose-limiting toxicity of thrombocytopenia. This platelet-sparing mechanism, demonstrated across various in vitro and in vivo models, positions this compound as a promising first-in-class BCL-XL targeted agent for the treatment of various cancers.[4][5] Further clinical investigation is currently underway to translate these preclinical findings into patient benefit.[6][12]

References

Analysis of DT2216 Phase 1 clinical trial safety data

Author: BenchChem Technical Support Team. Date: December 2025

An Analysis of DT2216 Phase 1 Clinical Trial Safety Data: A Comparative Guide for Researchers

This compound is a first-in-class BCL-XL (B-cell lymphoma-extra-large) targeted protein degrader that utilizes the Proteolysis Targeting Chimera (PROTAC) technology.[1] It is designed to address a significant challenge in targeting BCL-XL: the on-target toxicity of thrombocytopenia (low platelet count), which has limited the clinical development of other BCL-XL inhibitors.[2][3] This guide provides an objective analysis of the safety data from the Phase 1 clinical trial of this compound, comparing it with the established safety profile of the BCL-XL inhibitor navitoclax.

Mechanism of Action: Selective BCL-XL Degradation

This compound is a bifunctional molecule composed of a ligand that binds to BCL-XL and another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination and subsequent proteasomal degradation of the BCL-XL protein, leading to apoptosis in cancer cells dependent on BCL-XL for survival.[1][4] The key to this compound's selective action and reduced platelet toxicity lies in the differential expression of the VHL E3 ligase, which is minimally expressed in platelets.[2][5]

BCL_XL_Degradation_Pathway cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation This compound This compound BCL_XL BCL-XL (Anti-apoptotic) This compound->BCL_XL Binds VHL VHL E3 Ligase This compound->VHL BCL_XL_DT2216_VHL BCL-XL :: this compound :: VHL Proteasome Proteasome Apoptosis Apoptosis Proteasome->Apoptosis Induces Ub Ubiquitin Ub->Proteasome Degradation of BCL-XL BCL_XL_DT2216_VHL->Ub Ubiquitination

Caption: Mechanism of action of this compound, a BCL-XL PROTAC degrader.

Experimental Protocols: Phase 1 Dose-Escalation Study

The first-in-human Phase 1 clinical trial of this compound (NCT04886622) was a multicenter, open-label, dose-escalation study in patients with relapsed/refractory solid malignancies.[2]

Study Design:

  • A standard 3+3 dose-escalation design was employed.[2][6]

  • Doses ranged from 0.04 to 0.4 mg/kg administered intravenously twice weekly (BIW) in a 28-day cycle.[2][7]

  • The primary objectives were to determine the recommended Phase 2 dose (RP2D) and to evaluate the safety and tolerability of this compound.[2]

  • Tumor assessments were performed at 8-week intervals.[2][6]

Patient Population:

  • Twenty patients with advanced solid tumors who had progressed on standard treatment were enrolled.[2][6]

  • The median age was 60.5 years, and 60% of the patients were female.[2][6]

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_dlt DLT Assessment (28 Days) cluster_decision Dose Escalation/Expansion p1 3 Patients Cohort 1 (Dose X) dlt_check <1 DLT? p1->dlt_check p2 3 Patients Cohort 2 (Dose X+1) dlt_check->p2 Yes p3 Expand Cohort (Total 6 Patients) dlt_check->p3 No (≥1 DLT) p2->dlt_check rp2d RP2D Determined p2->rp2d p3->rp2d

Caption: Simplified workflow of the 3+3 dose-escalation clinical trial design.

Comparative Safety Analysis: this compound vs. Navitoclax

The primary safety concern with BCL-XL inhibition is thrombocytopenia. The following table summarizes the key safety findings for this compound from its Phase 1 trial and compares them to those of navitoclax, a well-documented BCL-XL/BCL-2 inhibitor.

Safety ParameterThis compound (Phase 1)Navitoclax (ABT-263)
Dose-Limiting Toxicity (DLT) Grade 4 thrombocytopenia (1 patient), which resolved within 48 hours.[2][6]Dose-limiting thrombocytopenia is a well-established and primary DLT.
Thrombocytopenia The most common adverse event, but transient.[2] Platelet counts recovered to >50,000 within 4 days and >75,000 within 1 week.[2][6]Causes a rapid, concentration-dependent decrease in platelets.
Bleeding Events No major bleeding events were reported.[2]Risk of bleeding is a significant concern due to severe thrombocytopenia.
Treatment-Related Deaths None reported.[2][6]Not typically reported as a direct result of thrombocytopenia in early trials, but the risk it poses is a major development hurdle.
Other Adverse Events 80% of patients experienced at least one related treatment-emergent adverse event (TEAE).[2][8]Nausea, diarrhea, vomiting, and fatigue are common.
Recommended Phase 2 Dose (RP2D) 0.4 mg/kg IV twice weekly.[2][6]Dosing is often limited by the severity of thrombocytopenia.

Summary of Findings

The Phase 1 clinical trial data for this compound demonstrates a manageable safety profile in patients with relapsed/refractory solid malignancies. The key findings are:

  • Reduced Thrombocytopenia: While thrombocytopenia was the most common adverse event, it was transient and reversible, with platelet counts recovering quickly.[2][6] This contrasts with the more severe and dose-limiting thrombocytopenia associated with small molecule inhibitors like navitoclax.

  • Favorable DLT Profile: Only one dose-limiting toxicity of Grade 4 thrombocytopenia was observed, and it resolved rapidly.[2][6]

  • No Major Bleeding: Importantly, no major bleeding events were reported, a critical safety outcome given the impact of other BCL-XL inhibitors on platelets.[2]

  • Efficacy Signal: Stable disease was observed in 20% of the patients, and the median overall survival was 7.9 months.[2][6]

References

A Comparative Guide to the Ternary Complex Formation of DT2216 with BCL-xL and VHL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the BCL-xL degrader DT2216 with other relevant alternatives, supported by experimental data. This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-xL) by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This targeted degradation strategy offers a promising therapeutic window, particularly in overcoming the on-target thrombocytopenia associated with traditional BCL-xL inhibitors.[3][4]

Mechanism of Action: The PROTAC Approach

This compound functions by forming a ternary complex, bringing BCL-xL and the VHL E3 ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BCL-xL, marking it for degradation by the proteasome.[1] The formation of a stable and cooperative ternary complex is a critical determinant of the efficacy and selectivity of PROTACs like this compound.[5][6]

cluster_0 This compound-Mediated BCL-xL Degradation This compound This compound Ternary_Complex This compound-BCL-xL-VHL Ternary Complex This compound->Ternary_Complex Binds BCLxL BCL-xL BCLxL->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ubiquitination BCL-xL Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BCL-xL Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Promotes

Caption: Signaling pathway of this compound-induced BCL-xL degradation.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the quantitative data comparing the performance of this compound with the BCL-2/BCL-xL inhibitor Navitoclax (ABT-263) and other experimental BCL-xL degraders.

Table 1: Binding Affinity (Ki, nM)
CompoundBCL-xLBCL-2BCL-wReference(s)
This compound 12.821.82300.9[7]
ABT-263 ≤ 1≤ 1≤ 1[2]

Lower Ki values indicate stronger binding affinity.

Table 2: BCL-xL Degradation Efficacy
CompoundCell LineDC50 (nM)Dmax (%)Reference(s)
This compound MOLT-46390.8[3][5][7]
XZ739 MOLT-42.5>96[5][8]
PZ703b MOLT-4--[3]
753b H14613.993.3[9]
753b H21118.296.9[9]
753b H105922.891.8[9]

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.

Table 3: Cytotoxicity (EC50/IC50, nM)
CompoundMOLT-4RS4;11NCI-H146PlateletsReference(s)
This compound 52213278>3000[5][10]
ABT-263 19142.6-237[3][5]
XZ739 10.141.825.31217[5][8]
PZ703b 15.911.3--[11][12]

EC50/IC50: Concentration for 50% maximal effect (e.g., inhibition of cell viability).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

AlphaLISA Ternary Complex Formation Assay

This assay is a bead-based, no-wash immunoassay used to detect the formation of the this compound-BCL-xL-VHL ternary complex in a cell-free system.

cluster_1 AlphaLISA Workflow Incubate Incubate this compound, Biotinylated BCL-xL, and GST-VHL Complex Add_Beads Add Streptavidin-Donor and anti-GST-Acceptor Beads Incubate->Add_Beads Proximity Beads brought into proximity by ternary complex Add_Beads->Proximity Signal Excite at 680 nm, Measure emission at 615 nm Proximity->Signal

Caption: Workflow for the AlphaLISA ternary complex formation assay.

Protocol:

  • Recombinant biotinylated BCL-xL, GST-tagged VHL complex, and this compound are incubated together in an assay buffer.

  • Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads are added to the mixture.

  • If a ternary complex forms, the Donor and Acceptor beads are brought into close proximity.

  • Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm.

  • The intensity of the light signal is proportional to the amount of ternary complex formed.

NanoBRET Ternary Complex Formation Assay in Live Cells

The NanoBRET assay measures protein-protein interactions in real-time within living cells, providing a more physiologically relevant assessment of ternary complex formation.

Protocol:

  • HEK293T cells are co-transfected with plasmids expressing BCL-xL fused to a NanoLuc luciferase (the energy donor) and VHL fused to a HaloTag (the energy acceptor).

  • The transfected cells are then treated with the HaloTag NanoBRET 618 ligand, which fluorescently labels the VHL protein.

  • This compound is added to the cells at various concentrations.

  • The NanoLuc substrate is added, and the luminescence (at 460 nm) and fluorescent (at 618 nm) signals are measured.

  • The BRET ratio is calculated as the acceptor emission divided by the donor emission. An increase in the BRET ratio indicates the formation of the ternary complex.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation.

cluster_2 SPR Experimental Workflow Immobilize Immobilize VHL on a sensor chip Inject_Binary Inject this compound to measure binary binding (this compound-VHL) Immobilize->Inject_Binary Inject_Ternary Inject a pre-incubated mix of This compound and BCL-xL to measure ternary complex formation Immobilize->Inject_Ternary Analyze Analyze sensorgrams to determine kon, koff, and KD Inject_Binary->Analyze Inject_Ternary->Analyze

Caption: Workflow for SPR analysis of binary and ternary complex formation.

Protocol:

  • The VHL E3 ligase is immobilized on the surface of a sensor chip.

  • For binary interaction analysis, a solution containing this compound is flowed over the chip surface, and the binding to VHL is monitored in real-time.

  • For ternary complex analysis, a pre-incubated mixture of this compound and BCL-xL is flowed over the VHL-coated chip.

  • The change in the refractive index at the chip surface, which is proportional to the mass of bound molecules, is measured.

  • Analysis of the resulting sensorgrams allows for the determination of association rate constants (kon), dissociation rate constants (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Protocol:

  • The VHL protein is placed in the sample cell of the calorimeter.

  • A solution of the pre-formed this compound-BCL-xL binary complex is loaded into the titration syringe.

  • The binary complex is titrated into the VHL solution in a series of small injections.

  • The heat released or absorbed during each injection is measured.

  • The resulting data is plotted as heat change per injection versus the molar ratio of the reactants, and the curve is fitted to a binding model to determine the thermodynamic parameters.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method used to assess cell viability in response to treatment with this compound or other compounds.

Protocol:

  • Cancer cells (e.g., MOLT-4) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • An MTS reagent is added to each well.

  • Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.

  • The absorbance of the formazan product is measured at 490 nm using a plate reader.

  • The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the EC50 value.

Conclusion

This compound demonstrates a potent and selective degradation of BCL-xL, driven by the formation of a stable ternary complex with the VHL E3 ligase. This targeted degradation translates to significant cytotoxicity in BCL-xL-dependent cancer cell lines while sparing platelets, a key advantage over the broader-spectrum inhibitor ABT-263. The experimental data presented in this guide highlights the promise of this compound as a therapeutic agent and underscores the importance of ternary complex characterization in the development of effective PROTAC degraders. Further research into alternative degraders such as XZ739 and PZ703b will continue to refine the therapeutic potential of targeting BCL-xL for degradation in cancer therapy.

References

Safety Operating Guide

Navigating the Safe Disposal of DT2216: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the proper handling and disposal of the PROTAC DT2216, ensuring the safety of laboratory personnel and compliance with regulatory standards. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the responsible management of this chemical compound.

This compound, a potent and selective BCL-xL protein degrader, requires meticulous handling and disposal due to its potential hazards.[1][2] Adherence to the following procedures is critical for maintaining a safe laboratory environment.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Protective gloves

  • Protective clothing

  • Eye protection (safety glasses with side-shields or goggles)

  • Face protection

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number 2365172-42-3[1][3]
Molecular Formula C₇₇H₉₆ClF₃N₁₀O₁₀S₄[3]
Formula Weight 1542.4[3]
Appearance Solid[3]
Solubility DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 25 mg/ml[3]
Storage Store at -20°C for 1 month or -80°C for 6 months (under nitrogen).[4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste. This procedure is based on standard laboratory practices for hazardous chemical waste disposal and should be performed in accordance with institutional and local regulations.

Experimental Workflow for this compound Disposal

cluster_0 Waste Segregation cluster_1 Waste Collection and Labeling cluster_2 Final Disposal Solid Waste Solid Waste Collect Solid Waste Collect Solid Waste Solid Waste->Collect Solid Waste Liquid Waste Liquid Waste Collect Liquid Waste Collect Liquid Waste Liquid Waste->Collect Liquid Waste Contaminated Sharps Contaminated Sharps Collect Sharps Collect Sharps Contaminated Sharps->Collect Sharps Label Containers Label Containers Collect Solid Waste->Label Containers Collect Liquid Waste->Label Containers Collect Sharps->Label Containers Store for Pickup Store for Pickup Label Containers->Store for Pickup Professional Disposal Professional Disposal Store for Pickup->Professional Disposal

Caption: Workflow for the proper segregation, collection, and disposal of this compound waste.

Methodology:

  • Segregation of Waste:

    • Solid Waste: Includes unused this compound powder, contaminated personal protective equipment (gloves, lab coats), and any other solid materials that have come into direct contact with the compound.

    • Liquid Waste: Encompasses solutions containing this compound, such as stock solutions, experimental solutions, and solvent rinses of contaminated glassware.

    • Contaminated Sharps: Needles, syringes, and other sharp objects contaminated with this compound.

  • Waste Collection:

    • Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use.

    • Liquid Waste: Collect in a sealed, non-reactive, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used (e.g., glass for organic solvents). Do not overfill the container.

    • Contaminated Sharps: Place immediately into a designated sharps container to prevent accidental punctures.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.

  • Storage and Disposal:

    • Store the labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of accidental exposure or spill, follow these procedures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing and wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If respiratory symptoms occur, seek medical attention.

  • Ingestion: Rinse mouth.[1] Call a poison center or doctor if you feel unwell.

  • Spill: Avoid breathing dust.[1] Evacuate the area and wear appropriate PPE. Carefully clean up the spill using an absorbent material and place it in a sealed, labeled hazardous waste container.

This compound Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the BCL-xL protein.[2][3][4] It achieves this by linking the BCL-xL protein to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCL-xL.[5][6]

This compound This compound BCL_xL BCL_xL This compound->BCL_xL binds VHL VHL This compound->VHL recruits Ternary_Complex Ternary Complex (BCL-xL - this compound - VHL) BCL_xL->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination of BCL-xL Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BCL-xL Degradation Proteasome->Degradation

Caption: Signaling pathway illustrating the mechanism of this compound-induced BCL-xL degradation.

By providing this detailed guidance, we aim to foster a culture of safety and responsibility within the scientific community, ensuring that groundbreaking research can proceed without compromising the well-being of researchers or the environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.